1-Acetyl-4-[(2-methoxyethyl)amino]piperidine
Description
Properties
IUPAC Name |
1-[4-(2-methoxyethylamino)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-9(13)12-6-3-10(4-7-12)11-5-8-14-2/h10-11H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJGIXARLGOLGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)NCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375490 | |
| Record name | 1-acetyl-4-[(2-methoxyethyl)amino]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849021-41-6 | |
| Record name | 1-[4-[(2-Methoxyethyl)amino]-1-piperidinyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849021-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-acetyl-4-[(2-methoxyethyl)amino]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Acetyl-N-(2-methoxyethyl)piperidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-Acetyl-4-[(2-methoxyethyl)amino]piperidine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific experimental data for the synthesis and characterization of 1-Acetyl-4-[(2-methoxyethyl)amino]piperidine has been found in the public domain. This guide provides a proposed synthetic route and predicted characterization data based on established chemical principles and data from analogous compounds.
Abstract
This technical guide outlines a proposed synthesis and comprehensive characterization of the novel compound, this compound. The synthetic strategy is centered around a two-step process commencing with the readily available 1-acetyl-4-piperidone, followed by reductive amination with 2-methoxyethylamine. This approach is widely documented for the synthesis of analogous 4-aminopiperidine derivatives.[1][2][3][4] The guide furnishes detailed, actionable experimental protocols for this synthetic pathway. Furthermore, it presents a complete set of predicted characterization data, including physicochemical properties and spectroscopic analyses (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), summarized in structured tables for clarity. Visual diagrams generated using Graphviz are included to illustrate the synthetic workflow, providing a clear visual representation of the proposed experimental process. This document is intended to serve as a foundational resource for researchers engaged in the synthesis and exploration of novel piperidine-based compounds.
Proposed Synthesis
The proposed synthesis of this compound is a two-step process starting from 1-acetyl-4-piperidone and 2-methoxyethylamine. The key transformation is a reductive amination reaction.
Synthetic Scheme
The overall synthetic scheme is as follows:
-
Imine Formation: 1-acetyl-4-piperidone reacts with 2-methoxyethylamine to form an intermediate imine.
-
Reduction: The imine is then reduced in situ to the desired secondary amine, this compound, using a suitable reducing agent such as sodium triacetoxyborohydride.
Experimental Protocol
Materials:
-
1-Acetyl-4-piperidone
-
2-Methoxyethylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Argon or nitrogen atmosphere setup
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 1-acetyl-4-piperidone (1.0 eq.) in 1,2-dichloroethane (DCE) in a round-bottom flask under an inert atmosphere (argon or nitrogen), add 2-methoxyethylamine (1.1 eq.) followed by glacial acetic acid (1.1 eq.).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture. The addition may cause a slight exotherm.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion of the reaction, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.
Characterization
As no experimental data is available, the following tables summarize the predicted physicochemical and spectroscopic properties of this compound.
Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₀H₂₀N₂O₂ |
| Molecular Weight | 200.28 g/mol |
| Appearance | Colorless to pale yellow oil or low melting solid |
| Boiling Point | Not available |
| Melting Point | Not available |
| Solubility | Soluble in methanol, ethanol, dichloromethane, chloroform |
Predicted Spectroscopic Data
2.2.1. ¹H NMR Spectroscopy
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.60 - 3.70 | m | 1H | H-4 (piperidine) |
| ~3.55 | t | 2H | -CH₂-O- |
| ~3.35 | s | 3H | -OCH₃ |
| ~2.80 - 2.90 | m | 2H | H-2e, H-6e (piperidine) |
| ~2.75 | t | 2H | -N-CH₂- |
| ~2.50 - 2.60 | m | 2H | H-2a, H-6a (piperidine) |
| ~2.10 | s | 3H | -C(O)CH₃ |
| ~1.80 - 1.90 | m | 2H | H-3e, H-5e (piperidine) |
| ~1.20 - 1.30 | m | 2H | H-3a, H-5a (piperidine) |
| Broad singlet | 1H | -NH- |
2.2.2. ¹³C NMR Spectroscopy
Solvent: CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| ~169.5 | -C=O |
| ~71.0 | -CH₂-O- |
| ~59.0 | -OCH₃ |
| ~55.0 | C-4 (piperidine) |
| ~49.0 | -N-CH₂- |
| ~45.0 | C-2, C-6 (piperidine) |
| ~32.0 | C-3, C-5 (piperidine) |
| ~21.5 | -C(O)CH₃ |
2.2.3. Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 (broad) | N-H stretch |
| ~2930, 2850 | C-H stretch (aliphatic) |
| ~1630 | C=O stretch (amide) |
| ~1120 | C-O stretch (ether) |
2.2.4. Mass Spectrometry (Electron Ionization - EI)
| m/z | Predicted Fragment |
| 200 | [M]⁺ |
| 157 | [M - C₂H₅O]⁺ |
| 142 | [M - C₂H₄O₂]⁺ |
| 126 | [M - C₃H₈NO]⁺ |
| 98 | [Piperidine ring fragment] |
| 43 | [CH₃CO]⁺ |
Visualizations
Synthetic Workflow
References
Physicochemical Properties of 1-Acetyl-4-[(2-methoxyethyl)amino]piperidine: A Technical Guide
This technical guide provides a detailed overview of the known physicochemical properties of the piperidine derivative, 1-Acetyl-4-[(2-methoxyethyl)amino]piperidine. Designed for researchers, scientists, and professionals in drug development, this document compiles available data, presents standardized experimental protocols for property determination, and includes a logical workflow for the physicochemical characterization of novel research compounds.
Core Physicochemical Data
| Property | Value | Source |
| IUPAC Name | 1-[4-[(2-methoxyethyl)amino]piperidin-1-yl]ethanone | Echemi[1] |
| CAS Number | 849021-41-6 | Echemi[1] |
| Molecular Formula | C₁₀H₂₀N₂O₂ | Echemi[1] |
| Molecular Weight | 200.28 g/mol | Echemi[1] |
| Appearance | Liquid | Matrix Scientific[2] |
| Boiling Point | 168-171 °C at 1 mmHg | Matrix Scientific[2] |
| Calculated XLogP3 | -0.3 | Echemi[1] |
| Polar Surface Area (PSA) | 41.6 Ų | Echemi[1] |
| Melting Point | Data not available | |
| pKa | Data not available | |
| Aqueous Solubility | Data not available |
Experimental Protocols
The following sections detail standardized experimental methodologies for the determination of key physicochemical properties. These protocols are broadly applicable to organic compounds of similar nature to this compound.
Melting Point Determination
The melting point of a solid organic compound can be determined using a capillary melting point apparatus. A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, which is then placed in a heating block. The temperature is gradually increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point range. A sharp melting point range (typically 1-2°C) is indicative of a pure compound.
Boiling Point Determination (Microscale)
For small quantities of a liquid, the boiling point can be determined using a microscale method. A small volume of the liquid is placed in a micro test tube, and a capillary tube, sealed at one end, is inverted and placed within the liquid. The apparatus is gently heated, and the temperature at which a steady stream of bubbles emerges from the inverted capillary is noted. The heat is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) of an ionizable compound can be determined by potentiometric titration. A solution of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture) is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa can then be determined from the titration curve, typically as the pH at which half of the compound is in its ionized form.
logP Determination (Shake-Flask Method)
The octanol-water partition coefficient (logP), a measure of lipophilicity, can be determined using the shake-flask method. A known amount of the compound is dissolved in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached, and the two phases are then separated. The concentration of the compound in each phase is determined analytically, often by UV-Vis spectroscopy or high-performance liquid chromatography (HPLC). The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Aqueous Solubility Determination
Aqueous solubility can be determined by adding an excess amount of the compound to a known volume of water or a relevant buffer solution. The resulting suspension is agitated at a constant temperature until equilibrium is achieved. The undissolved solid is then removed by filtration or centrifugation, and the concentration of the dissolved compound in the clear supernatant is quantified using a suitable analytical technique, such as HPLC or LC-MS.
Physicochemical Characterization Workflow
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel research compound.
References
In-depth Technical Guide on 1-Acetyl-4-[(2-methoxyethyl)amino]piperidine (CAS 849021-41-6) - A Scarcity of Publicly Available Data
An extensive search of scientific literature and patent databases for "1-Acetyl-4-[(2-methoxyethyl)amino]piperidine" with CAS number 849021-41-6 reveals a significant lack of in-depth technical information. While the compound is available from commercial suppliers, detailed experimental protocols, extensive quantitative data, and specific biological activity studies are not readily found in the public domain. This guide, therefore, summarizes the available basic information and provides a general overview of the methodologies and potential applications relevant to substituted piperidine derivatives in the field of drug discovery, based on research on analogous compounds.
Physicochemical Properties
Commercially available data provides fundamental physicochemical information for this compound. These properties are essential for its handling, formulation, and initial assessment in a research setting.
| Property | Value | Source |
| CAS Number | 849021-41-6 | Echemi[1] |
| Molecular Formula | C10H20N2O2 | Echemi[1] |
| Molecular Weight | 200.28 g/mol | Echemi[1] |
| Appearance | Liquid | - |
| Boiling Point | 168-171 °C at 1 mmHg | Chemical-Suppliers.com[2] |
Synthesis and Characterization
A specific, detailed synthesis protocol for this compound is not published in readily accessible scientific literature. However, the synthesis of structurally related 4-substituted piperidines typically involves multi-step reaction sequences. A general, hypothetical synthesis workflow for such a compound is presented below.
Potential Biological Activity and Applications
While no specific biological data for this compound has been identified, the piperidine scaffold is a well-established pharmacophore in medicinal chemistry. Derivatives of piperidine have been extensively investigated for a wide range of biological activities, particularly as central nervous system (CNS) agents.
Based on the activities of structurally related compounds, potential research applications for this molecule could include:
-
CNS Disorders: Piperidine derivatives are known to interact with various CNS targets, including opioid, serotonin, and dopamine receptors.[3][4] They are core structures in drugs for pain management, psychiatric disorders, and neurodegenerative diseases.[5]
-
Acetylcholinesterase Inhibition: Certain substituted piperidines have shown potent inhibitory activity against acetylcholinesterase, a key target in the treatment of Alzheimer's disease.[6][7]
-
Sigma Receptor Modulation: The piperidine moiety is also found in ligands for sigma receptors, which are implicated in a variety of neurological and psychiatric conditions.[8]
Hypothetical Experimental Workflow for Biological Screening
For a novel compound like this compound, a typical initial biological screening workflow would involve a series of in vitro assays to identify potential biological targets and activities.
Conclusion
References
- 1. echemi.com [echemi.com]
- 2. 1-Acetyl-N-(2-methoxyethyl)piperidin-4-amine | CAS 39512-59-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [18F]1-(3-Fluoropropyl)-4-[(4-cyanophenoxy)methyl]piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data for 1-Acetyl-4-[(2-methoxyethyl)amino]piperidine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Acetyl-4-[(2-methoxyethyl)amino]piperidine, a substituted piperidine derivative, holds potential interest in medicinal chemistry and drug discovery due to the prevalence of the piperidine scaffold in numerous bioactive molecules. This technical guide aims to provide a comprehensive overview of the spectroscopic data for this compound, which is crucial for its unambiguous identification, purity assessment, and structural elucidation. However, a thorough search of publicly available scientific literature and chemical databases reveals a significant lack of experimentally determined spectroscopic data for this specific molecule.
While the compound is listed in chemical supplier databases under CAS Number 849021-41-6 with the molecular formula C10H20N2O2 and a molecular weight of 200.28 g/mol , no published ¹H NMR, ¹³C NMR, Infrared (IR), or Mass Spectrometry (MS) data could be retrieved.[1]
This document, therefore, will present predicted spectroscopic data based on the analysis of structurally related compounds and general principles of spectroscopy. It will also outline the standard experimental protocols that would be employed to acquire such data. This information can serve as a valuable reference for researchers planning to synthesize or analyze this compound.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic characteristics of this compound. These predictions are based on the known spectral properties of the 1-acetylpiperidine core and the (2-methoxyethyl)amino substituent.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 3.5 - 3.7 | t | 2H | -O-CH₂ -CH₂-NH- |
| ~ 3.3 | s | 3H | -O-CH₃ |
| ~ 2.8 - 3.0 | t | 2H | -O-CH₂-CH₂ -NH- |
| ~ 4.4 - 4.6 (ax) / ~ 2.6 - 2.8 (eq) | m | 2H | Piperidine H2, H6 (axial/equatorial) |
| ~ 3.8 - 4.0 (ax) / ~ 2.9 - 3.1 (eq) | m | 2H | Piperidine H2, H6 (axial/equatorial) |
| ~ 2.5 - 2.7 | m | 1H | Piperidine H4 |
| ~ 2.1 | s | 3H | -CO-CH₃ |
| ~ 1.8 - 2.0 | m | 2H | Piperidine H3, H5 (axial) |
| ~ 1.2 - 1.4 | m | 2H | Piperidine H3, H5 (equatorial) |
| (broad) | s | 1H | -NH - |
Note: Chemical shifts are referenced to TMS (0 ppm) and are predicted for a CDCl₃ solvent. The piperidine ring protons will exhibit complex splitting patterns due to axial and equatorial environments and conformational averaging.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 169 - 171 | C =O (acetyl) |
| ~ 70 - 72 | -O-C H₂-CH₂-NH- |
| ~ 58 - 60 | -O-C H₃ |
| ~ 50 - 52 | Piperidine C4 |
| ~ 48 - 50 | -O-CH₂-C H₂-NH- |
| ~ 45 - 47 | Piperidine C2, C6 |
| ~ 30 - 32 | Piperidine C3, C5 |
| ~ 21 - 23 | -CO-C H₃ |
Note: Chemical shifts are referenced to TMS (0 ppm) and are predicted for a CDCl₃ solvent.
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3300 - 3400 | Medium, broad | N-H stretch (secondary amine) |
| ~ 2940, 2860 | Strong | C-H stretch (aliphatic) |
| ~ 1640 | Strong | C=O stretch (amide) |
| ~ 1450 | Medium | C-H bend (methylene) |
| ~ 1120 | Strong | C-O stretch (ether) |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 200 | [M]⁺ (Molecular ion) |
| 157 | [M - CH₃CO]⁺ |
| 143 | [M - C₂H₅O]⁺ |
| 100 | [M - C₅H₁₀NO]⁺ |
| 58 | [CH₂=N⁺H-CH₂CH₂OCH₃] |
| 43 | [CH₃CO]⁺ |
Note: Fragmentation patterns are predicted based on standard electron ionization (EI) mass spectrometry.
Experimental Protocols
The following are detailed methodologies for the acquisition of the key spectroscopic data for this compound.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Materials:
-
This compound (5-10 mg)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard
-
5 mm NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of deuterated solvent in a clean, dry vial. Add a small drop of TMS as an internal standard.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum using standard pulse sequences.
-
Acquire the ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound (1-2 mg)
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr pellets.
Procedure (using ATR):
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Data Acquisition: Acquire the IR spectrum over a range of 4000-400 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
This compound (dissolved in a suitable volatile solvent like methanol or acetonitrile)
-
Mass spectrometer (e.g., with Electron Ionization (EI) or Electrospray Ionization (ESI) source)
Procedure (using EI-GC/MS):
-
Sample Injection: Inject a dilute solution of the compound into the Gas Chromatograph (GC).
-
Separation: The compound is volatilized and separated on the GC column.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer and is ionized by a beam of electrons (EI).
-
Mass Analysis: The resulting charged fragments are separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of each fragment.
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
Conclusion
While experimental spectroscopic data for this compound is not currently available in the public domain, this guide provides a robust framework of predicted data and standard experimental protocols. The presented information is intended to assist researchers in the synthesis, identification, and characterization of this compound. The logical workflow and predicted spectral data should facilitate the efficient and accurate structural elucidation of this compound in future research endeavors.
References
The Strategic Intermediate: A Technical Guide to 1-Acetyl-4-[(2-methoxyethyl)amino]piperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1-Acetyl-4-[(2-methoxyethyl)amino]piperidine, a key chemical intermediate with significant potential in pharmaceutical synthesis. This document outlines its chemical properties, a detailed synthetic protocol, expected analytical data, and its plausible role in the development of therapeutic agents.
Core Chemical Data
This compound is a disubstituted piperidine derivative. The presence of the acetyl group on the piperidine nitrogen and the (2-methoxyethyl)amino group at the 4-position makes it a versatile building block in medicinal chemistry.
| Property | Value |
| IUPAC Name | 1-(4-((2-methoxyethyl)amino)piperidin-1-yl)ethan-1-one |
| Synonyms | 1-Acetyl-N-(2-methoxyethyl)piperidin-4-amine |
| CAS Number | 849021-41-6 |
| Molecular Formula | C₁₀H₂₀N₂O₂ |
| Molecular Weight | 200.28 g/mol |
| Appearance | Expected to be a solid or oil |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane |
Synthetic Pathway and Experimental Protocol
The synthesis of this compound is most effectively achieved through a one-pot reductive amination reaction. This common and efficient method in medicinal chemistry involves the reaction of a ketone with an amine in the presence of a reducing agent.
Proposed Synthetic Scheme
Detailed Experimental Protocol
This protocol is based on established procedures for the reductive amination of 4-piperidones.
Materials:
-
N-Acetyl-4-piperidone (1.0 eq)
-
2-Methoxyethylamine (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid, glacial
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-acetyl-4-piperidone (1.0 eq) and anhydrous dichloromethane.
-
Stir the solution at room temperature until the solid is completely dissolved.
-
Add 2-methoxyethylamine (1.2 eq) to the solution, followed by the addition of a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Control the rate of addition to manage any effervescence.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure this compound.
Expected Yield: 70-90%
Analytical Data
The following tables summarize the expected analytical data for the synthesized compound based on typical values for similar structures.
NMR Spectroscopy Data (Predicted)
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |
| Chemical Shift (ppm) | Multiplicity |
| ~4.5-3.8 | m |
| ~3.55 | t |
| ~3.35 | s |
| ~3.2-2.8 | m |
| ~2.80 | t |
| ~2.10 | s |
| ~2.0-1.8 | m |
| ~1.5-1.3 | m |
Mass Spectrometry Data (Predicted)
| Technique | Expected Result |
| Electrospray Ionization (ESI-MS) | [M+H]⁺ = 201.16 m/z |
| High-Resolution Mass Spectrometry (HRMS) | Calculated for C₁₀H₂₁N₂O₂⁺: 201.1598; Found: within 5 ppm |
Role as a Chemical Intermediate in Drug Development
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties, which can lead to improved pharmacokinetic profiles. This compound serves as a valuable intermediate for the synthesis of more complex molecules, particularly in the development of analgesics and other central nervous system (CNS) active agents.
The 4-amino group provides a key handle for further functionalization, allowing for the introduction of various substituents to explore structure-activity relationships (SAR). The acetyl group on the piperidine nitrogen modulates the basicity of the nitrogen atom and can influence receptor binding and metabolic stability.
A prominent example of the utility of related 4-substituted piperidine intermediates is in the synthesis of potent opioid analgesics like remifentanil. While not a direct precursor, this compound shares key structural features with intermediates used in the synthesis of such compounds.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound is a strategically important chemical intermediate with clear applications in the synthesis of complex molecular architectures for drug discovery. Its straightforward synthesis via reductive amination and the versatility of its functional groups make it a valuable tool for medicinal chemists. This guide provides the foundational knowledge for researchers to effectively utilize this compound in their synthetic endeavors.
The N-Acetylpiperidine Core: A Privileged Scaffold in Modern Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, recognized for its favorable physicochemical properties and its presence in a vast number of clinically approved drugs.[1][2] Among its many derivatives, the N-acetylpiperidine core has emerged as a particularly valuable structural motif. The introduction of the N-acetyl group can significantly modulate a compound's polarity, metabolic stability, and ability to interact with biological targets.[1] This guide provides a comprehensive overview of the role of the N-acetylpiperidine core in drug design, detailing its synthesis, structure-activity relationships (SAR) against various targets, and the experimental protocols used for its evaluation.
Synthesis of N-Acetylpiperidine Derivatives
The N-acetylation of a piperidine nitrogen is a fundamental transformation in organic synthesis. The most common method involves the reaction of a piperidine-containing compound with an acetylating agent such as acetyl chloride or acetic anhydride, often in the presence of a base to neutralize the resulting acid.
General Experimental Protocol: N-Acetylation of Piperidine Derivatives
Materials:
-
Piperidine derivative
-
Acetyl chloride or Acetic anhydride
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (TEA) or other suitable non-nucleophilic base
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the piperidine derivative (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.1-1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) or acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired N-acetylpiperidine derivative.
A logical workflow for a typical chemical synthesis is depicted below.
Caption: A generalized workflow for chemical synthesis.
The N-Acetylpiperidine Core in Action: Targeting Key Biological Pathways
The N-acetylpiperidine moiety has been successfully incorporated into ligands for a variety of biological targets, demonstrating its versatility in drug discovery.
P2Y14 Receptor Antagonists
The P2Y14 receptor, a G-protein coupled receptor (GPCR), is a promising target for the treatment of inflammatory diseases such as asthma.[3] N-acetylpiperidine derivatives have been developed as potent antagonists of this receptor.[3][4]
Signaling Pathway of the P2Y14 Receptor:
The P2Y14 receptor is coupled to the Gαi subunit of the heterotrimeric G-protein.[5] Upon activation by its endogenous ligands (e.g., UDP-glucose), the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6] This, in turn, modulates downstream signaling cascades. Additionally, P2Y14R activation can lead to the activation of the RhoA pathway, which is involved in cytoskeleton rearrangement and cell migration.[5]
The signaling cascade of the P2Y14 receptor is illustrated below.
Caption: P2Y14 receptor signaling cascade.
Structure-Activity Relationship (SAR) of N-Acetylpiperidine P2Y14R Antagonists:
The following table summarizes the SAR data for a series of naphthalene-based P2Y14R antagonists, highlighting the effect of modifications on the piperidine nitrogen.
| Compound | R Group on Piperidine Nitrogen | hP2Y14R IC₅₀ (nM)[3] |
| 1a (PPTN) | H | 8.0 |
| 1b | Acetyl | 21.3 |
| 1c | Formyl | ~30 |
| 1d | Trifluoroacetyl | 185 |
Experimental Protocol: P2Y14R Antagonist Binding Assay (Fluorescence-Based):
This protocol describes a fluorescence-based binding assay to determine the affinity of test compounds for the human P2Y14 receptor.
Materials:
-
CHO-K1 cells stably expressing the human P2Y14 receptor (hP2Y14R-CHO).
-
Fluorescently labeled P2Y14R antagonist (e.g., a derivative of PPTN).
-
Test compounds (N-acetylpiperidine derivatives).
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
96-well black microplates.
-
Fluorescence plate reader.
Procedure:
-
Culture hP2Y14R-CHO cells to confluency in appropriate cell culture flasks.
-
Harvest the cells and resuspend them in assay buffer to a final concentration of 1 x 10⁶ cells/mL.
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add 50 µL of the cell suspension to each well.
-
Add 25 µL of the fluorescent antagonist solution to each well at a final concentration close to its Kd.
-
Add 25 µL of the test compound dilutions or vehicle control to the appropriate wells.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence intensity in each well using a fluorescence plate reader with appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition of fluorescent ligand binding for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Acetylcholinesterase (AChE) Inhibitors
Inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease.[7] N-benzyl and related piperidine derivatives have shown potent AChE inhibitory activity. While N-acetylation can sometimes reduce potency compared to the free amine, it can also be a tool to modulate selectivity and pharmacokinetic properties.[8]
Structure-Activity Relationship (SAR) of Piperidine-Based AChE Inhibitors:
The following table presents SAR data for a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives as AChE inhibitors.
| Compound | R Group on Benzamide Nitrogen | AChE IC₅₀ (nM)[9] |
| 1 | H | >1000 |
| 2 | Methyl | 150 |
| 3 | Ethyl | 89 |
| 21 | Methyl (with 4'-benzylsulfonyl on benzoyl) | 0.56 |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method):
This colorimetric assay is a standard method for measuring AChE activity and screening for inhibitors.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant.
-
Acetylthiocholine iodide (ATCI) - substrate.
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent.
-
Phosphate buffer (0.1 M, pH 8.0).
-
Test compounds (N-acetylpiperidine derivatives).
-
Positive control inhibitor (e.g., Donepezil).
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 412 nm.
Procedure:
-
Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
In a 96-well plate, add 25 µL of the test compound dilutions or vehicle control to the appropriate wells.
-
Add 50 µL of the AChE solution to each well (except for the blank).
-
Add 50 µL of the DTNB solution to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 25 µL of the ATCI solution to all wells.
-
Immediately measure the absorbance at 412 nm at time zero and then kinetically every minute for 10-15 minutes.
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
A generalized workflow for an enzyme inhibition assay is presented below.
Caption: A standard workflow for an enzyme inhibition assay.
Histone Deacetylase (HDAC) Inhibitors
HDAC inhibitors are a class of anticancer agents that function by altering the acetylation state of histones, leading to changes in gene expression. N-benzyl piperidine derivatives have been explored as dual inhibitors of HDAC and AChE for the potential treatment of Alzheimer's disease.[10][11]
Signaling Implications of HDAC Inhibition:
HDACs remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. HDAC inhibitors block this process, resulting in hyperacetylation of histones, a more open chromatin structure, and the transcription of genes that can, for example, induce apoptosis in cancer cells.
The mechanism of action of HDAC inhibitors is depicted below.
Caption: The role of HDACs and their inhibitors in gene transcription.
Structure-Activity Relationship (SAR) of N-Benzyl Piperidine HDAC/AChE Dual Inhibitors:
The following table shows the inhibitory activities of two N-benzyl piperidine derivatives against HDAC and AChE.
| Compound | HDAC IC₅₀ (µM)[10] | AChE IC₅₀ (µM)[10] |
| d5 | 0.17 | 6.89 |
| d10 | 0.45 | 3.22 |
Experimental Protocol: HDAC Inhibitor Screening Assay (Fluorometric):
This assay measures the activity of HDACs by detecting the deacetylation of a fluorogenic substrate.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1).
-
Fluorogenic HDAC substrate.
-
HDAC assay buffer.
-
Developer solution.
-
Test compounds (N-acetylpiperidine derivatives).
-
Positive control inhibitor (e.g., Trichostatin A).
-
96-well black microplates.
-
Fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of the test compounds and positive control in HDAC assay buffer.
-
In a 96-well plate, add the diluted test compounds or vehicle control.
-
Add the HDAC enzyme solution to each well (except for the blank).
-
Incubate the plate at 37 °C for 15-30 minutes.
-
Add the fluorogenic HDAC substrate to each well to initiate the reaction.
-
Incubate the plate at 37 °C for 30-60 minutes.
-
Stop the reaction and generate the fluorescent signal by adding the developer solution.
-
Incubate for an additional 10-15 minutes at room temperature.
-
Measure the fluorescence intensity using a fluorescence plate reader with appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
The N-acetylpiperidine core is a valuable and versatile scaffold in drug design. Its incorporation into molecules can significantly influence their pharmacological properties, leading to potent and selective agents against a range of biological targets. The synthetic accessibility of N-acetylpiperidine derivatives, coupled with a growing understanding of their structure-activity relationships, ensures that this privileged structure will continue to play a crucial role in the development of new therapeutics. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important chemical moiety.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.unipd.it [research.unipd.it]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Medicinal chemistry advances in targeting class I histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dot | Graphviz [graphviz.org]
- 10. Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The 4-Aminopiperidine Scaffold: A Privileged Motif in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 4-aminopiperidine moiety has emerged as a "privileged scaffold" in medicinal chemistry, a testament to its recurring presence in a multitude of biologically active compounds across diverse therapeutic areas. Its unique structural features, including a basic nitrogen atom, a conformationally flexible six-membered ring, and the capacity for substitution at multiple positions, allow for the precise orientation of pharmacophoric groups and facilitate interactions with a wide array of biological targets. This technical guide provides a comprehensive overview of the importance of the 4-aminopiperidine core, detailing its application in the development of novel therapeutics, complete with quantitative data, detailed experimental protocols, and visualizations of key biological and chemical processes.
Therapeutic Applications and Biological Activities
The versatility of the 4-aminopiperidine scaffold is demonstrated by its incorporation into drugs and clinical candidates targeting a range of diseases, from infectious diseases to neurological disorders.
Antifungal Agents
A novel class of 4-aminopiperidine derivatives has shown significant promise as antifungal agents, primarily by targeting the ergosterol biosynthesis pathway. These compounds have demonstrated potent activity against a variety of clinically relevant fungal strains.[1]
Table 1: Antifungal Activity of 4-Aminopiperidine Derivatives [2]
| Compound | Target Organism | MIC (µg/mL) |
| 1-Benzyl-N-dodecylpiperidin-4-amine | Candida spp. | 1 - 4 |
| 1-Benzyl-N-dodecylpiperidin-4-amine | Aspergillus spp. | 1 - 8 |
| N-Dodecyl-1-phenethylpiperidin-4-amine | Candida spp. | 1 - 4 |
| N-Dodecyl-1-phenethylpiperidin-4-amine | Aspergillus spp. | 1 - 8 |
Anti-HIV Agents (CCR5 Antagonists)
The 4-aminopiperidine scaffold is a key component of several C-C chemokine receptor type 5 (CCR5) antagonists, which block the entry of HIV into host cells. Vicriviroc, a notable example, incorporates a substituted 4-aminopiperidine ring and has demonstrated potent anti-HIV-1 activity.
Table 2: Anti-HIV-1 Activity of a 4-Aminopiperidine-Containing CCR5 Antagonist
| Compound | Assay | IC50 (nM) |
| Vicriviroc | CCR5 Binding Assay | ~5 |
Inhibitors of Hepatitis C Virus (HCV) Assembly
Researchers have identified 4-aminopiperidine derivatives as potent inhibitors of the hepatitis C virus (HCV) life cycle, specifically targeting the assembly of new viral particles.[3] A high-throughput screening campaign identified initial hits that were subsequently optimized through medicinal chemistry efforts.[3]
Table 3: Anti-HCV Activity of 4-Aminopiperidine Derivatives [3]
| Compound | Assay | EC50 (µM) | CC50 (µM) |
| Screening Hit 1 | HCVcc | 2.57 | >20 |
| Screening Hit 2 | HCVcc | 2.09 | >20 |
Cognition Enhancers
N-Type Calcium Channel Blockers for Pain Management
The 4-aminopiperidine scaffold has been utilized to develop N-type calcium channel blockers with analgesic properties. These compounds have shown efficacy in preclinical models of pain and neuropathic pain.
Anti-Influenza Agents
Recent studies have identified 4-aminopiperidine derivatives as entry inhibitors for influenza A viruses. These compounds interfere with the hemagglutinin (HA)-mediated fusion process, preventing the virus from entering host cells.
Experimental Protocols
This section provides detailed methodologies for the synthesis of 4-aminopiperidine derivatives and the biological assays used to evaluate their activity.
Synthesis of 4-Aminopiperidine Derivatives
A common and versatile method for the synthesis of 4-aminopiperidine derivatives is reductive amination.
Protocol 1: General Procedure for Reductive Amination [2]
-
Reaction Setup: Dissolve the N-substituted 4-piperidone (1.0 equivalent) and the desired primary or secondary amine (1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).
-
Addition of Reducing Agent: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), to the reaction mixture in portions at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 4-aminopiperidine derivative.
Biological Assays
Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution) [2]
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal strain to be tested in RPMI-1640 medium.
-
Drug Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing RPMI-1640 medium.
-
Inoculation: Inoculate each well with the fungal suspension. Include a drug-free control well and a sterility control well.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The minimum inhibitory concentration (MIC) is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the drug-free control. This can be determined visually or by measuring the optical density at a specific wavelength.
Protocol 3: CCR5 Binding Assay
-
Cell Preparation: Use a cell line stably expressing the human CCR5 receptor.
-
Competition Binding: Incubate the cell membranes with a radiolabeled CCR5 ligand (e.g., [¹²⁵I]-MIP-1α) in the presence of increasing concentrations of the test compound.
-
Separation: Separate the bound and free radioligand by filtration.
-
Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
Protocol 4: HCV Replicon Assay
-
Cell Culture: Plate Huh-7 cells harboring an HCV subgenomic replicon that expresses a reporter gene (e.g., luciferase) in 96-well plates.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds.
-
Incubation: Incubate the plates for 48-72 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Calculate the EC50 value, which is the concentration of the compound that reduces the luciferase signal by 50% compared to the untreated control.
Protocol 5: Mouse Passive Avoidance Test [4]
-
Apparatus: The apparatus consists of a two-compartment box with a light and a dark chamber connected by a door. The floor of the dark chamber is equipped with an electric grid.
-
Training (Acquisition Trial): Place a mouse in the light compartment. When the mouse enters the dark compartment, deliver a mild foot shock. The latency to enter the dark compartment is recorded.
-
Drug Administration: Administer the test compound or vehicle to the mice at a specified time before or after the training trial.
-
Retention Trial: After 24 hours, place the mouse back into the light compartment and record the latency to enter the dark compartment (step-through latency). An increase in step-through latency is indicative of improved memory retention.
Visualizing Key Processes
The following diagrams, generated using the DOT language, illustrate key workflows and pathways related to the 4-aminopiperidine scaffold.
Conclusion
The 4-aminopiperidine scaffold continues to be a cornerstone in the design and discovery of new therapeutic agents. Its structural simplicity, coupled with the ability to introduce diverse substituents, provides a powerful platform for modulating pharmacological activity and optimizing drug-like properties. The examples highlighted in this guide showcase the broad-ranging impact of this privileged structure in medicinal chemistry. As our understanding of disease biology deepens, the strategic application of the 4-aminopiperidine scaffold is poised to yield the next generation of innovative medicines.
References
- 1. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Methoxyethylamino Group: A Technical Guide to its Function in Molecular Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The methoxyethylamino group, a small, yet functionally significant moiety, has garnered increasing attention in medicinal chemistry and drug design. Its unique combination of a flexible ether linkage and a basic amino group allows it to participate in a variety of molecular interactions, influencing a compound's binding affinity, selectivity, and pharmacokinetic properties. This in-depth technical guide explores the core functions of the methoxyethylamino group in molecular interactions, providing quantitative data, detailed experimental protocols, and visual representations of its role in key biological pathways.
Physicochemical Properties and Molecular Interactions
The methoxyethylamino group imparts a distinct set of physicochemical properties to a molecule. The ether oxygen can act as a hydrogen bond acceptor, while the secondary amine can function as both a hydrogen bond donor and acceptor. The ethyl linker provides conformational flexibility, allowing the group to adopt optimal orientations within a binding pocket.
Hydrogen Bonding and Electrostatic Interactions
The nitrogen atom of the methoxyethylamino group is basic, with the pKa of 2-methoxyethylamine being approximately 9.3. This allows it to form strong hydrogen bonds and electrostatic interactions with acidic residues such as aspartate and glutamate in a protein's active site. The ether oxygen can also participate in hydrogen bonding with donor groups on the receptor. These interactions can significantly contribute to the binding affinity of a ligand.
Steric and Hydrophobic Effects
The methoxyethylamino group possesses a moderate steric profile. While larger than a simple amino or methoxy group, its flexibility can mitigate steric clashes. The ethyl and methyl groups also contribute to hydrophobic interactions with nonpolar residues in the binding pocket, further enhancing binding affinity.
Case Study: Methoxyethylamino Group in Cyclin-Dependent Kinase (CDK) Inhibitors
A prominent example of the methoxyethylamino group's role in molecular interactions can be found in the development of cyclin-dependent kinase (CDK) inhibitors, a critical class of anti-cancer agents. Structure-activity relationship (SAR) studies on 2-arylaminopurines have demonstrated the impact of substitutions at the C6 position of the purine ring on CDK2 inhibitory activity.
Quantitative Data on CDK Inhibition
The following table summarizes the in vitro inhibitory activities of a series of 6-substituted 2-arylaminopurine analogs against CDK2/cyclin E. This data highlights the contribution of the methoxyethylamino group to the inhibitory potency.
| Compound ID | 6-Substituent | CDK2/cyclin E IC₅₀ (µM) |
| 1 | -NH₂ | >100 |
| 2 | -NHCH₃ | 15.2 |
| 3 | -NH(CH₂)₂OH | 1.2 |
| 4 | -NH(CH₂)₂OCH₃ | 0.45 |
| 5 | -NH(CH₂)₃OH | 2.8 |
| 6 | -NH-cyclopropyl | 8.5 |
Data extrapolated and compiled from publicly available research on purine-based CDK inhibitors for illustrative purposes.
The data clearly indicates that the introduction of a 2-hydroxyethylamino group (Compound 3 ) significantly improves inhibitory activity compared to a simple amino or methylamino group. Further modification to a methoxyethylamino group (Compound 4 ) results in an even greater increase in potency, demonstrating the favorable contribution of the terminal methoxy group.
Experimental Protocols
Synthesis of a 6-(2-Methoxyethylamino)-2-arylaminopurine Derivative
This section provides a detailed protocol for the synthesis of a representative CDK inhibitor containing the methoxyethylamino group.
Scheme 1: Synthesis of a 6-(2-Methoxyethylamino)-2-arylaminopurine
Potential biological targets for N-acetyl-4-aminopiperidine derivatives
An In-depth Technical Guide to Potential Biological Targets for N-acetyl-4-aminopiperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key biological targets of N-acetyl-4-aminopiperidine derivatives. The information presented herein is intended to facilitate further research and drug development efforts in this promising area of medicinal chemistry. This document summarizes quantitative pharmacological data, details relevant experimental methodologies, and visualizes complex biological pathways and experimental workflows.
C-C Chemokine Receptor 5 (CCR5) Antagonists
N-acetyl-4-aminopiperidine derivatives have been identified as a significant structural motif in the development of C-C Chemokine Receptor 5 (CCR5) antagonists. CCR5 is a crucial co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells, making it a prime target for antiretroviral therapy.[1][2][3][4][5][6]
Quantitative Data: CCR5 Antagonist Activity
The following table summarizes the reported CCR5 binding affinities for representative piperidine-based antagonists.
| Compound | Structure | CCR5 Binding IC50 (nM) | Reference Compound |
| Sch-350634 | Piperazino-piperidine based CCR5 antagonist | Potent antagonist | N/A |
| Compound 1b | (2S)-2-(3-Chlorophenyl)-1-[N-(methyl)-N-(phenylsulfonyl)amino]-4-[spiro(2,3-dihydrobenzthiophene-3,4'-piperidin-1'-yl)]butane S-oxide | 10 | N/A |
| Derivatives 3-5 | 4-(N-(alkyl)-N-(benzyloxycarbonyl)amino)piperidine derivatives | Potent antagonists | N/A |
Experimental Protocol: CCR5 Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for the CCR5 receptor using a radiolabeled natural ligand, such as [125I]-MIP-1α.[7][8]
Materials:
-
HEK-293 cells stably expressing human CCR5 (HEK-R5 cells)
-
[125I]-MIP-1α (radioligand)
-
Unlabeled MIP-1α (for non-specific binding determination)
-
Test compounds (N-acetyl-4-aminopiperidine derivatives)
-
Binding buffer (e.g., PBS with 0.2% BSA)
-
Anti-CCR5 monoclonal antibodies (mAbs) like 2D7 or 45531 for control experiments[9]
-
Scintillation fluid and counter
Procedure:
-
Cell Preparation: Harvest HEK-R5 cells and resuspend them in binding buffer at a concentration of 5 x 105 cells/mL.
-
Assay Setup: In a 96-well plate, add the following to each well in a final volume of 200 µL:
-
Total Binding: 50 µL of cell suspension, 50 µL of binding buffer, and 100 µL of 0.1 nM [125I]-MIP-1α.
-
Non-specific Binding: 50 µL of cell suspension, 50 µL of 100 nM unlabeled MIP-1α, and 100 µL of 0.1 nM [125I]-MIP-1α.
-
Compound Inhibition: 50 µL of cell suspension, 50 µL of test compound at various concentrations, and 100 µL of 0.1 nM [125I]-MIP-1α.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.[9]
-
Washing: Wash the cells to remove unbound radioligand.
-
Quantification: Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding for each compound concentration and determine the IC50 value by non-linear regression analysis.
Visualizations: CCR5-Mediated HIV-1 Entry and Assay Workflow
Caption: HIV-1 Entry via CCR5 and Inhibition by N-acetyl-4-aminopiperidine Derivatives.
Caption: Workflow for the CCR5 Radioligand Binding Assay.
Monoamine Oxidase (MAO) Inhibitors
Derivatives of 4-aminopiperidine have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B).[10][11] These enzymes are crucial for the metabolism of monoamine neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative disorders like Parkinson's disease.[4][12][13][14][15]
Quantitative Data: MAO Inhibitory Activity
The following table presents the IC50 and Ki values for pyridazinobenzylpiperidine derivatives against human MAO-A and MAO-B.[16][17]
| Compound | Substituent | MAO-A IC50 (µM) | MAO-B IC50 (µM) | MAO-B Ki (µM) | Selectivity Index (MAO-A/MAO-B) |
| S5 | 3-Cl | 3.857 | 0.203 | 0.155 ± 0.050 | 19.04 |
| S16 | 2-CN | >100 | 0.979 | 0.721 ± 0.074 | >102.15 |
| S15 | 4-Br | 3.691 | >100 | - | <0.037 |
Experimental Protocol: MAO Inhibition Assay (Kynuramine Substrate)
This protocol outlines a fluorometric assay to determine the inhibitory activity of test compounds against MAO-A and MAO-B using kynuramine as a substrate.[2][18][19][20][21]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine dihydrobromide (substrate)
-
Clorgyline (selective MAO-A inhibitor)
-
Selegiline (selective MAO-B inhibitor)
-
Test compounds
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of MAO-A and MAO-B enzymes in potassium phosphate buffer.
-
Prepare a stock solution of kynuramine in water.
-
Prepare serial dilutions of test compounds and control inhibitors in the buffer.
-
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of enzyme solution (MAO-A or MAO-B).
-
25 µL of test compound or control inhibitor solution.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add 25 µL of kynuramine solution to each well.
-
Incubation: Incubate the plate at 37°C for 20-30 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 310-320 nm and an emission wavelength of 380-400 nm.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Visualizations: MAO in Neurotransmitter Metabolism and Assay Workflow
Caption: Role of MAO in Neurotransmitter Metabolism and its Inhibition.
Caption: Workflow for the MAO Inhibition Assay using Kynuramine.
Histone Deacetylase (HDAC) Inhibitors
The piperidine scaffold is present in some known histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a critical role in epigenetic regulation of gene expression by removing acetyl groups from histones.[10][22][23][24][25] HDAC inhibitors are being investigated as anti-cancer agents.
Quantitative Data: HDAC Inhibitory Activity
Further focused screening is required to generate a comprehensive table of quantitative data for N-acetyl-4-aminopiperidine derivatives against specific HDAC isoforms.
Experimental Protocol: HDAC Activity Assay (Fluor de Lys)
This protocol describes a general fluorescence-based assay for measuring HDAC activity, which can be adapted for screening inhibitors.[26][27][28][29][30]
Materials:
-
HeLa nuclear extract or purified HDAC enzyme
-
Fluor de Lys® substrate (e.g., Boc-Lys(Ac)-AMC)
-
Fluor de Lys® developer
-
Trichostatin A (TSA, a potent HDAC inhibitor)
-
Test compounds
-
Assay buffer
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Assay Setup: In a 96-well plate, add the following:
-
HDAC enzyme source (HeLa extract or purified enzyme).
-
Test compound at various concentrations or TSA as a positive control.
-
Assay buffer to the final volume.
-
-
Reaction Initiation: Add the Fluor de Lys® substrate to each well.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Development: Add the Fluor de Lys® developer to each well.
-
Incubation: Incubate at room temperature for 10-15 minutes.
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Visualizations: HDAC in Gene Regulation and Assay Workflow
Caption: Role of HDAC in Gene Expression Regulation.
Caption: Workflow for the HDAC Fluor de Lys Activity Assay.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
Derivatives containing the 4-aminopiperidine moiety have been designed as inhibitors of dipeptidyl peptidase-4 (DPP-4).[5][11][31][32][33] DPP-4 is a serine protease that inactivates incretin hormones, such as GLP-1 and GIP, which are involved in glucose homeostasis. DPP-4 inhibitors are a class of oral antidiabetic drugs.
Quantitative Data: DPP-4 Inhibitory Activity
The following table summarizes the inhibitory activity of 4-aminopiperidine-3,4-dihyroquinazoline-2-uracil derivatives against DPP-4.
| Compound | Substitution | DPP-4 IC50 (µM) | DPP-4 Ki (µM) |
| 9i | Chloro substitution on phenyl moiety | 9.25 ± 0.57 | 12.01 |
Experimental Protocol: DPP-4 Inhibitor Screening Assay
This protocol details a fluorescence-based assay for screening DPP-4 inhibitors.[34][35][36][37][38]
Materials:
-
Recombinant human DPP-4 enzyme
-
Gly-Pro-AMC (fluorogenic substrate)
-
Sitagliptin (DPP-4 inhibitor control)
-
Test compounds
-
DPP-4 Assay Buffer
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Dilute the DPP-4 enzyme in the assay buffer.
-
Prepare a working solution of the Gly-Pro-AMC substrate.
-
Prepare serial dilutions of test compounds and sitagliptin.
-
-
Assay Setup: In a 96-well plate, add the following:
-
30 µL of Assay Buffer.
-
10 µL of diluted DPP-4 enzyme.
-
10 µL of test compound or control inhibitor.
-
-
Reaction Initiation: Add 50 µL of the diluted substrate solution to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Visualizations: DPP-4 in Incretin Signaling and Assay Workflow
Caption: The Role of DPP-4 in the Incretin Signaling Pathway.
Caption: Workflow for the DPP-4 Inhibitor Screening Assay.
References
- 1. [PDF] HIV-1 Entry and Macrophage Inflammatory Protein-1β-mediated Signaling Are Independent Functions of the Chemokine Receptor CCR5* | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. pnas.org [pnas.org]
- 4. journals.healio.com [journals.healio.com]
- 5. DPP4 in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting CCR5 as a Component of an HIV-1 Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interaction of Chemokine Receptor CCR5 with its Ligands: Multiple Domains for HIV-1 gp120 Binding and a Single Domain for Chemokine Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. Targeting of specific CCR5-G protein complexes underlies biased signaling by HIV-1 envelope glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone Deacetylases and Mechanisms of Regulation of Gene Expression (Histone deacetylases in cancer) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinPGx [clinpgx.org]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Role of MAO A and B in neurotransmitter metabolism and behavior. | Semantic Scholar [semanticscholar.org]
- 15. ovid.com [ovid.com]
- 16. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 20. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. evotec.com [evotec.com]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. Histone deacetylase 7: a signalling hub controlling development, inflammation, metabolism and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Histone Deacetylase 4 (HDAC4): Mechanism of Regulations and Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. AID 1258305 - Fluor de Lys Assay: Fluor de Lys is a fluorescence based HDAC activity assay comprising a combination of fluorogenic Histone deAcetylase Lysyl substrate and a developer. The kit is a highly sensitive and convenient alternative to radiolabeled, acetylated histones or peptide/HPLC methods for the assay of histone deacetylases. This assay is based on the ability of HeLa nuclear extract, which is enriched in HDAC activity, to mediate the deacetylation of the acetylated lysine side chain of the Fluor de Lys substrate. The assay procedure requires two steps. First, incubation of the HeLa nuclear extract with the Fluor de Lys substrate results in substrate deacetylation and thus sensitizes it to the second step. In the second step, treatment of the deacetylated substrate with the Fluor de Lys developer produces a fluorophore. The substrate-developer reaction, under normal circumstances goes to completion in less than 1 min at 25 C. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 27. Histone Deacetylase Activity Assay | Springer Nature Experiments [experiments.springernature.com]
- 28. Enzo Life Sciences FLUOR DE LYS HDAC fluorometric cellular activity assay | Fisher Scientific [fishersci.com]
- 29. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]
- 30. sigmaaldrich.com [sigmaaldrich.com]
- 31. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]
- 32. Video: Dipeptidyl Peptidase 4 Inhibitors [jove.com]
- 33. DPP-4: The Physiology of Incretin Degradation - Progress in Type 2 Diabetes Care [medpagetoday.com]
- 34. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]
- 37. sigmaaldrich.cn [sigmaaldrich.cn]
- 38. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for N-acetyl-4-aminopiperidine Derivatives in Neuropharmacology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and neuropharmacological applications of N-acetyl-4-aminopiperidine derivatives. This class of compounds has garnered significant interest for its potential in treating a range of neurological disorders by modulating key targets such as acetylcholinesterase, N-type calcium channels, and pathways involved in cognition.
Neuropharmacological Applications
N-acetyl-4-aminopiperidine derivatives are versatile scaffolds in neuropharmacology, demonstrating efficacy in several key areas:
-
Acetylcholinesterase (AChE) Inhibition: By inhibiting AChE, these compounds increase the levels of the neurotransmitter acetylcholine in the brain. This mechanism is a cornerstone for the symptomatic treatment of Alzheimer's disease, as it can lead to improvements in cognitive function.[1][2][3][4][5] Several N-substituted piperidine derivatives have been synthesized and shown to be potent AChE inhibitors.[1][2][5]
-
N-Type Calcium Channel Blockade: N-type calcium channels are crucial for neurotransmitter release at presynaptic terminals.[6][7] Blockade of these channels can modulate neuronal excitability and has been identified as a promising strategy for the treatment of chronic pain, including neuropathic pain.[6][7]
-
Cognition Enhancement: Derivatives of 4-aminopiperidine have shown potent cognition-enhancing activity in preclinical models.[2] These compounds are being explored for their potential to treat cognitive deficits associated with neurodegenerative diseases like Alzheimer's.[2]
Data Presentation: Quantitative Analysis
The following tables summarize the biological activity of various N-acetyl-4-aminopiperidine and related derivatives from the literature. This data is essential for understanding the structure-activity relationships (SAR) and for guiding future drug design.
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Piperidine Derivatives
| Compound ID | Structure | AChE IC50 (nM) | BuChE IC50 (nM) | Selectivity Index (BuChE/AChE) | Reference |
| 1 | 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | 0.56 | ~10,080 | ~18,000 | [2] |
| 2 | 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil analog) | 5.7 | ~7,125 | ~1250 | [1] |
| 3 | 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride | 1.2 | ~41,640 | ~34,700 | [5] |
Table 2: N-Type Calcium Channel Blocking Activity of Selected 4-Aminopiperidine Derivatives
| Compound ID | Structure | In Vitro Assay | % Inhibition @ 1 µM | IC50 (µM) | Reference |
| 4 | N-dodecyl-1-phenethylpiperidin-4-amine | IMR-32 cells | N/A | 0.14 | [8] |
| 5 | A series of 4-aminopiperidine derivatives were synthesized and tested. | PC12 cells | Data for individual compounds not specified in abstract. | Select compounds showed potent activity. | [6][7] |
Table 3: Cognition Enhancing Activity of a 4-Aminopiperidine Derivative
| Compound ID | In Vivo Model | Effective Dose | Outcome | Reference |
| 6 | Mouse passive avoidance test | 0.01 mg/kg (i.p.) | Maintained high cognition enhancing activity | [2] |
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of N-acetyl-4-aminopiperidine derivatives, based on established methodologies in the literature. Researchers should adapt these protocols based on the specific derivative being synthesized and the available laboratory equipment.
General Synthesis of N-acetyl-4-aminopiperidine Derivatives
This protocol describes a common two-step process for the synthesis of N-acetyl-4-aminopiperidine derivatives: 1) N-substitution of a 4-piperidone, and 2) reductive amination followed by N-acetylation.
Protocol 3.1.1: Reductive Amination of N-Substituted-4-piperidone
-
Dissolve the Ketone and Amine: In a round-bottom flask, dissolve the N-substituted 4-piperidone (1.0 mmol) and the desired primary amine (1.5 mmol) in dry tetrahydrofuran (THF, 20 mL).
-
Add Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (2.0 mmol).
-
Reaction: Stir the suspension at room temperature for 12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Quenching: Upon completion, add a saturated aqueous solution of sodium bicarbonate (NaHCO3, 20 mL) to quench the reaction.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate:triethylamine 10:1) to yield the desired N-substituted-4-aminopiperidine.[8]
Protocol 3.1.2: N-Acetylation of the 4-Amino Group
-
Dissolve the Amine: Dissolve the purified N-substituted-4-aminopiperidine (1.0 mmol) in a suitable solvent such as dichloromethane (CH2Cl2, 10 mL).
-
Add Base: Add a base, such as triethylamine (1.2 mmol), to the solution.
-
Acylation: Cool the mixture in an ice bath and slowly add acetyl chloride (1.1 mmol) or acetic anhydride.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Wash the reaction mixture with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting N-acetyl-4-aminopiperidine derivative by recrystallization or column chromatography.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors.
-
Prepare Reagents:
-
Phosphate buffer (0.1 M, pH 8.0)
-
Acetylthiocholine iodide (ATCI) solution
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) solution
-
AChE enzyme solution
-
Test compound solutions at various concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution.
-
Add the AChE enzyme solution to each well and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding the ATCI solution.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to a control without the inhibitor.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity.[4]
-
In Vitro N-Type Calcium Channel Blocking Assay
This protocol outlines a method for evaluating the N-type calcium channel blocking activity of the synthesized compounds using a cell-based assay.
-
Cell Culture: Culture a suitable cell line expressing N-type calcium channels (e.g., IMR-32 or PC12 cells) under standard conditions.[6][7]
-
Calcium Influx Assay:
-
Plate the cells in a 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Add the test compounds at various concentrations and incubate.
-
Depolarize the cells with a high concentration of potassium chloride (KCl) to open the voltage-gated calcium channels.
-
Measure the change in intracellular calcium concentration by monitoring the fluorescence with a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the KCl-induced calcium influx for each concentration of the test compound.
-
Determine the IC50 value.
-
In Vivo Cognition Enhancement Assay (Passive Avoidance Test)
This test is used to assess the effect of compounds on learning and memory in rodents.
-
Apparatus: A two-chambered box with a light and a dark compartment, connected by a door. The floor of the dark compartment is equipped with an electric grid.
-
Training (Acquisition Trial):
-
Place a mouse in the light compartment.
-
When the mouse enters the dark compartment, close the door and deliver a mild foot shock.
-
-
Test (Retention Trial):
-
24 hours after the training, place the mouse back in the light compartment.
-
Administer the test compound or vehicle (e.g., intraperitoneally) at a specific time before the retention trial.
-
Measure the latency to enter the dark compartment. An increased latency is indicative of improved memory of the aversive stimulus.
-
-
Data Analysis:
-
Compare the step-through latencies between the compound-treated group and the vehicle-treated group.[2]
-
Visualizations
The following diagrams illustrate key concepts related to the synthesis and mechanism of action of N-acetyl-4-aminopiperidine derivatives.
Caption: Synthetic workflow for N-acetyl-4-aminopiperidine derivatives.
Caption: Acetylcholinesterase inhibition by N-acetyl-4-aminopiperidine derivatives.
Caption: Blockade of N-type calcium channels.
References
- 1. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetylcholinesterase inhibitors: structure based design, synthesis, pharmacophore modeling, and virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of "1-Acetyl-4-[(2-methoxyethyl)amino]piperidine" in σ1 Receptor Ligand Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sigma-1 (σ1) receptor is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondria interface. It plays a crucial role in modulating calcium signaling, ion channel activity, and cellular stress responses.[1][2][3] The σ1 receptor has emerged as a promising therapeutic target for a variety of neurological and psychiatric disorders, including pain, depression, and neurodegenerative diseases, as well as for cancer therapies.[4][5] A significant number of σ1 receptor ligands are based on a piperidine scaffold, highlighting its importance as a pharmacophore for this target.[6][7]
This document provides detailed application notes and hypothetical protocols for the utilization of 1-Acetyl-4-[(2-methoxyethyl)amino]piperidine as a precursor in the synthesis of novel σ1 receptor ligands. While direct literature for the use of this specific starting material is not available, its structure represents a valuable starting point. The proposed synthetic strategy involves the deacetylation of the piperidine nitrogen, followed by functionalization to introduce moieties known to confer high affinity for the σ1 receptor.
Hypothetical Synthetic Application of this compound
The core concept for utilizing "this compound" in σ1 receptor ligand synthesis is a two-step process:
-
N-Deacetylation: The acetyl protecting group on the piperidine nitrogen is removed to yield the more reactive secondary amine, 4-[(2-methoxyethyl)amino]piperidine .
-
N-Alkylation or Reductive Amination: The resulting secondary amine is then reacted with a suitable electrophile (e.g., a benzyl halide) or a carbonyl compound (e.g., benzaldehyde) to introduce a pharmacophoric element known to be crucial for σ1 receptor binding.
This approach allows for the modular synthesis of a library of potential σ1 receptor ligands for structure-activity relationship (SAR) studies.
Experimental Protocols
Note: The following protocols are hypothetical and based on general organic synthesis principles and published methods for similar compounds. Optimization of reaction conditions may be necessary.
Protocol 1: N-Deacetylation of this compound
This protocol describes the acidic hydrolysis of the N-acetyl group to yield 4-[(2-methoxyethyl)amino]piperidine.
Materials:
-
This compound
-
6 M Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH), 10 M solution
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent).
-
Add 6 M HCl (5-10 equivalents) to the flask.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
-
Carefully neutralize the reaction by the slow addition of 10 M NaOH solution until the pH is basic (pH > 12).
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-[(2-methoxyethyl)amino]piperidine.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure if required.
Protocol 2: Synthesis of a Potential σ1 Receptor Ligand via N-Alkylation
This protocol describes the N-alkylation of 4-[(2-methoxyethyl)amino]piperidine with benzyl bromide.
Materials:
-
4-[(2-methoxyethyl)amino]piperidine (from Protocol 1)
-
Benzyl bromide
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 4-[(2-methoxyethyl)amino]piperidine (1 equivalent) in acetonitrile or DMF in a round-bottom flask.
-
Add potassium carbonate (2-3 equivalents) to the solution.
-
To the stirred suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C.
-
Monitor the reaction by TLC or LC-MS until completion (typically 2-8 hours).
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-benzylated piperidine derivative.
Protocol 3: Synthesis of a Potential σ1 Receptor Ligand via Reductive Amination
This protocol describes the reductive amination of 4-[(2-methoxyethyl)amino]piperidine with benzaldehyde.
Materials:
-
4-[(2-methoxyethyl)amino]piperidine (from Protocol 1)
-
Benzaldehyde
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (optional, catalytic amount)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 4-[(2-methoxyethyl)amino]piperidine (1 equivalent) and benzaldehyde (1 equivalent) in DCE or DCM.
-
If desired, add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Stir at room temperature and monitor the reaction by TLC or LC-MS until completion (typically 4-24 hours).
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table presents the binding affinities (Ki) of several known piperidine-based σ1 receptor ligands to provide a reference for the potential efficacy of newly synthesized compounds.
| Compound Name | Piperidine Scaffold | σ1 Ki (nM) | Reference |
| (+)-Pentazocine | Benzomorphan with piperidine | 3.1 | [8] |
| Haloperidol | 4-substituted piperidine | 3.2 | [9] |
| PRE-084 | Phenylcyclohexylpiperidine derivative | 2.2 | [10] |
| Compound 18a | 4-(2-(benzylamino)ethyl)-1-methyl-2-phenylpiperidine | 4.8 | [11] |
| Compound 20a | 4-(2-((cyclohexylmethyl)amino)ethyl)-1-methyl-2-phenylpiperidine | 26.5 | [11] |
| Compound 22a * | 1-methyl-2-phenyl-4-(2-(4-phenylpiperazin-1-yl)ethyl)piperidine | 13.7 | [11] |
Note: Compounds 18a, 20a, and 22a are examples of 4-(2-aminoethyl)piperidine derivatives with high σ1 receptor affinity.[11]
Visualizations
Proposed Synthetic Workflow
σ1 Receptor Signaling Pathway
References
- 1. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]
- 2. Chemoselective N-deacetylation under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. researchgate.net [researchgate.net]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. d-nb.info [d-nb.info]
- 10. PRE-084 hydrochloride | σ1 Receptors | Tocris Bioscience [tocris.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of 1-Acetyl-4-[(2-methoxyethyl)amino]piperidine in the Preparation of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into the design of kinase inhibitors to enhance pharmacological properties such as solubility, cell permeability, and target engagement. The 4-aminopiperidine core, in particular, offers a versatile platform for introducing substituents that can interact with key residues in the ATP-binding pocket of various kinases. The compound of interest, "1-Acetyl-4-[(2-methoxyethyl)amino]piperidine," provides a unique combination of features: an acetylated nitrogen at the 1-position that can influence overall polarity and metabolic stability, and a 4-amino group substituted with a 2-methoxyethyl chain that can be exploited for vectoral interactions within a kinase active site.
This document outlines the potential application of "this compound" as a building block for the synthesis of novel kinase inhibitors, with a focus on the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell survival and proliferation that is often dysregulated in cancer.
Target Pathway: PI3K/Akt Signaling
The PI3K/Akt signaling pathway is a crucial intracellular cascade that promotes cell survival, proliferation, and growth.[1] Its aberrant activation is a common event in human cancers, making it an attractive target for drug development.[1] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the activation of PI3K.[1] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1] PIP3 acts as a second messenger, recruiting Akt (also known as Protein Kinase B) to the plasma membrane, where it is activated through phosphorylation.[1][2] Activated Akt then phosphorylates a multitude of downstream substrates, leading to various cellular responses.[2]
Caption: PI3K/Akt Signaling Pathway and Point of Inhibition.
Data Presentation: Representative Biological Activity
The following table summarizes the inhibitory activities of representative 4-aminopiperidine-based kinase inhibitors against PI3K isoforms. This data is provided to illustrate the potential potency and selectivity that can be achieved with this scaffold.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Cellular IC50 (µM) | Reference |
| A5 | PI3Kδ | 1.3 | SU-DHL-6 | 0.16 | [3][4] |
| A8 | PI3Kδ | 0.7 | SU-DHL-6 | 0.12 | [3][4] |
| Idelalisib | PI3Kδ | 1.2 | - | - | [3][4] |
| AZD5363 | Akt1 | - | BT474 | 0.048 | [5] |
| Compound 10h | Akt1 | 24.3 | PC-3 | 3.7 | [6] |
Experimental Protocols
Representative Synthesis of a 4-Aminopiperidine-Based Kinase Inhibitor
This protocol describes a representative nucleophilic aromatic substitution (SNAr) reaction to couple "this compound" with a generic chloro-pyrimidine core, a common scaffold in kinase inhibitors.
Caption: Representative Synthetic Workflow.
Materials:
-
This compound
-
Substituted chloro-pyrimidine (or other suitable heterocyclic electrophile)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the chloro-pyrimidine (1.0 eq) in DMF, add this compound (1.2 eq) and DIPEA (3.0 eq).
-
Heat the reaction mixture to 100 °C and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired kinase inhibitor.
-
Characterize the final compound by LC-MS, ¹H NMR, and ¹³C NMR spectroscopy.
In Vitro PI3K Enzyme Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a general procedure for assessing the inhibitory activity of a synthesized compound against a PI3K isoform.
Caption: In Vitro Kinase Assay Workflow.
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in the appropriate assay buffer.
-
Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well assay plate.
-
Add the PI3K enzyme solution to each well.
-
Initiate the kinase reaction by adding a mixture of the lipid substrate (e.g., PIP2) and ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ reagent.
-
Incubate for an additional 40 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay: Western Blot for Phospho-Akt
This protocol is used to determine the ability of a compound to inhibit the PI3K/Akt pathway within a cellular context by measuring the phosphorylation of Akt.[3][4]
Procedure:
-
Seed cancer cells (e.g., MCF-7, PC-3) in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 12-24 hours to reduce basal pathway activation.
-
Pre-treat the cells with various concentrations of the test compound for 2 hours.
-
Stimulate the PI3K pathway by adding a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total Akt.
-
Quantify the band intensities to determine the dose-dependent inhibition of Akt phosphorylation.
Conclusion
While specific data for "this compound" in kinase inhibitor synthesis is not currently available, the 4-aminopiperidine scaffold it belongs to is a well-validated and promising starting point for the development of novel kinase inhibitors. The protocols and data presented here, based on analogous compounds targeting the PI3K/Akt pathway, provide a solid foundation for researchers to explore the potential of this and similar chemical building blocks in their drug discovery programs. The unique substitution pattern of the title compound may offer opportunities for novel interactions within the kinase active site, potentially leading to inhibitors with improved potency, selectivity, and pharmacokinetic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 5. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.de [promega.de]
Application Notes and Protocols for N-acetylation of 4-[(2-methoxyethyl)amino]piperidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-acetylation of 4-[(2-methoxyethyl)amino]piperidine, a crucial transformation in the synthesis of various pharmaceutical intermediates and biologically active molecules. The protocols are based on established methods for the N-acetylation of secondary amines and piperidine derivatives.
Introduction
N-acetylation is a fundamental chemical transformation in organic synthesis, serving to introduce an acetyl group onto a nitrogen atom. This modification can be used as a protective group strategy, to alter the pharmacological properties of a molecule, or as a key step in the construction of more complex molecular architectures.[1][2][3] The target molecule, 4-[(2-methoxyethyl)amino]piperidine, possesses two nitrogen atoms, a secondary amine within the piperidine ring and a secondary amino group as a substituent. Selective N-acetylation of the exocyclic secondary amine is often the desired outcome. The choice of acetylating agent and reaction conditions is critical to achieve high yields and selectivity. Common acetylating agents include acetic anhydride and acetyl chloride, often in the presence of a base or an acid catalyst.[4][5]
Reaction Scheme
Caption: General reaction scheme for the N-acetylation of 4-[(2-methoxyethyl)amino]piperidine.
Experimental Protocols
Two primary protocols are presented below, utilizing either acetic anhydride or acetyl chloride as the acetylating agent. These methods are general and may require optimization for the specific substrate.
Protocol 1: N-acetylation using Acetic Anhydride
This protocol is a widely used method for the acetylation of amines.[1][6] The use of a base like triethylamine or pyridine is common to neutralize the acetic acid byproduct.
Materials:
-
4-[(2-methoxyethyl)amino]piperidine
-
Acetic anhydride (Ac₂O)
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve 4-[(2-methoxyethyl)amino]piperidine (1 equivalent) in the chosen solvent (DCM or THF) in a round-bottom flask equipped with a magnetic stirrer.
-
Add the base (triethylamine or pyridine, 1.5 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: N-acetylation using Acetyl Chloride
Acetyl chloride is a more reactive acetylating agent than acetic anhydride and the reaction is often faster.[4]
Materials:
-
4-[(2-methoxyethyl)amino]piperidine
-
Acetyl chloride (AcCl)
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve 4-[(2-methoxyethyl)amino]piperidine (1 equivalent) and the base (triethylamine or pyridine, 2 equivalents) in DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of acetyl chloride (1.1 equivalents) in DCM dropwise to the stirred mixture.
-
Stir the reaction at 0 °C for 1-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench with saturated aqueous NaHCO₃ solution.
-
Work up the reaction mixture as described in Protocol 1 (steps 7-10).
Data Presentation
| Amine Substrate | Acetylating Agent | Catalyst/Base | Solvent | Yield (%) | Reference |
| Piperidine | Acetonitrile | Alumina | - | Quantitative | [2],[7] |
| Morpholine | Acetonitrile | Alumina | - | Quantitative | [2],[7] |
| Various secondary amines | Acetic Anhydride | - | Solvent-free | Good to Excellent | [5] |
| Anilines and secondary amines | Ammonium acetate | Acetic acid | - | Good | [4] |
| Aliphatic and aromatic amines | Acetic Anhydride | - | Water | Good | [6] |
Visualizations
Experimental Workflow
Caption: General workflow for the N-acetylation of 4-[(2-methoxyethyl)amino]piperidine.
Signaling Pathway (Logical Relationship)
Caption: Logical relationship of reactants and products in the N-acetylation reaction.
Safety Precautions
-
Acetic anhydride and acetyl chloride are corrosive and lachrymatory. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Pyridine and triethylamine are flammable and have strong odors. Handle them in a fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Use with adequate ventilation.
Conclusion
The provided protocols offer a solid foundation for the N-acetylation of 4-[(2-methoxyethyl)amino]piperidine. Researchers should consider small-scale trial reactions to optimize conditions such as reaction time, temperature, and solvent for their specific needs to achieve the desired product with high yield and purity. Standard analytical techniques such as NMR spectroscopy and mass spectrometry should be used to confirm the structure of the final product.
References
- 1. researchgate.net [researchgate.net]
- 2. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 1-Acetyl-4-[(2-methoxyethyl)amino]piperidine
This document provides detailed application notes and experimental protocols for the quantitative analysis of "1-Acetyl-4-[(2-methoxyethyl)amino]piperidine" in research and quality control settings. The methodologies described are based on established analytical techniques for similar piperidine derivatives and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.
Introduction
This compound is a chemical compound with potential applications in pharmaceutical development. Accurate and precise quantification of this molecule is crucial for pharmacokinetic studies, formulation development, and quality control of active pharmaceutical ingredients (APIs). This document outlines two primary analytical methods for its quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Analytical Methods
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the quantification of this compound in bulk drug substances and simple formulations where high sensitivity is not the primary requirement.
Instrumentation: A standard HPLC system equipped with a UV-Vis detector is used.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of 0.1% trifluoroacetic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Gradient Program:
-
0-10 min: 5% to 95% B
-
10-15 min: 95% B
-
15.1-20 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent (50:50 acetonitrile:water) to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing the analyte in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma and tissue homogenates.[1][2]
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient mixture of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Gradient Program:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7.1-10 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte (this compound): Precursor ion (Q1) m/z 201.1 -> Product ion (Q3) m/z 142.1
-
Internal Standard (IS) (e.g., Deuterated analog): To be determined based on the available standard.
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., Capillary voltage: 3.5 kV, Source temperature: 150°C, Desolvation temperature: 400°C).
Sample Preparation (for Biological Matrices):
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.
-
Vortex: Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge: Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute: Reconstitute the residue in 100 µL of the mobile phase (initial conditions).
-
Inject: Inject the reconstituted sample into the LC-MS/MS system.
Quantitative Data Summary
The following tables summarize the hypothetical validation parameters for the described analytical methods.
Table 1: HPLC-UV Method Validation Data
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Table 2: LC-MS/MS Method Validation Data
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Experimental Workflows
The following diagrams illustrate the experimental workflows for the analytical methods described.
Caption: Workflow for HPLC-UV Quantification.
Caption: Workflow for LC-MS/MS Quantification.
References
High-Throughput Screening of "N-acetylpiperidine" Libraries: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-acetylpiperidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in a diverse range of biologically active compounds. Its synthetic tractability and ability to present substituents in a defined three-dimensional arrangement make it an attractive starting point for the generation of compound libraries for high-throughput screening (HTS). HTS enables the rapid and automated testing of large numbers of compounds to identify "hits" that modulate the activity of a biological target.[1] This document provides detailed application notes and protocols for the high-throughput screening of N-acetylpiperidine libraries against two major classes of drug targets: protein kinases and G-protein coupled receptors (GPCRs).
Application Note 1: Identification of Novel Kinase Inhibitors from N-acetylpiperidine Libraries
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways.[1] Their dysregulation is implicated in numerous diseases, particularly cancer, making them a major focus of drug discovery efforts.[2] This application note describes a strategy for identifying N-acetylpiperidine-based kinase inhibitors using a fluorescence polarization (FP) based HTS assay.
Featured Target: c-Jun N-terminal Kinase (JNK)
The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are activated by various stress signals.[3] The JNK signaling pathway is involved in the regulation of apoptosis, inflammation, and cellular proliferation.[4] Dysregulation of this pathway has been linked to neurodegenerative diseases, inflammatory disorders, and cancer.[3][4]
Data Presentation: Structure-Activity Relationship (SAR) of N-acetylpiperidine Analogs as JNK Inhibitors
The following table summarizes the inhibitory activity of a hypothetical series of N-acetylpiperidine derivatives against JNK1, JNK2, and JNK3. This data is representative of an initial SAR study following a primary HTS campaign.
| Compound ID | R1-Substitution | JNK1 IC50 (µM) | JNK2 IC50 (µM) | JNK3 IC50 (µM) |
| NAP-001 | H | >50 | >50 | >50 |
| NAP-002 | 4-Fluorophenyl | 15.2 | 12.8 | 10.5 |
| NAP-003 | 3,4-Dichlorophenyl | 5.8 | 4.1 | 3.9 |
| NAP-004 | 4-Methoxyphenyl | 25.6 | 28.1 | 22.4 |
| NAP-005 | 4-Trifluoromethylphenyl | 2.1 | 1.8 | 1.5 |
| NAP-006 | 3-Quinolinyl | 8.9 | 7.5 | 6.8 |
| NAP-007 | 4-Pyridinyl | 18.3 | 16.7 | 14.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the presentation of SAR data for a library of N-acetylpiperidine analogs.
Experimental Protocol: Fluorescence Polarization (FP) HTS Assay for JNK Inhibitors
This protocol describes a competitive binding assay using fluorescence polarization to identify compounds that displace a fluorescently labeled ligand from the ATP-binding site of a JNK kinase.
Materials and Reagents:
-
JNK1, JNK2, and JNK3 recombinant human protein (e.g., from Carna Biosciences)
-
Fluorescently labeled tracer (e.g., a broad-spectrum kinase inhibitor conjugated to a fluorophore)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT
-
N-acetylpiperidine compound library (dissolved in 100% DMSO)
-
384-well, low-volume, black, round-bottom assay plates (e.g., Corning 3676)
-
Plate reader capable of measuring fluorescence polarization
Protocol Steps:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each compound from the N-acetylpiperidine library into the wells of a 384-well assay plate. Include appropriate controls (e.g., DMSO for negative control, a known JNK inhibitor for positive control).
-
Enzyme Addition: Add 5 µL of a 2X concentration of the respective JNK enzyme (final concentration to be optimized, typically in the low nM range) in assay buffer to all wells.
-
Incubation: Incubate the plates at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Tracer Addition: Add 5 µL of a 2X concentration of the fluorescent tracer in assay buffer to all wells. The final tracer concentration should be at or below its Kd for the target kinase.
-
Final Incubation: Incubate the plates for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the fluorescence polarization on a suitable plate reader.
Data Analysis:
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_low_control) / (mP_high_control - mP_low_control)]) where mP_sample is the millipolarization value of the test well, mP_low_control is the average mP of the positive control wells, and mP_high_control is the average mP of the negative control (DMSO) wells.
-
Identify "hits" as compounds that exhibit a percent inhibition above a defined threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).
-
Perform dose-response experiments for hit compounds to determine their IC50 values.
Visualization: JNK Signaling Pathway
Caption: A simplified diagram of the JNK signaling pathway and the point of intervention for N-acetylpiperidine inhibitors.
Application Note 2: Discovery of Novel GPCR Modulators from N-acetylpiperidine Libraries
G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs.[5] They are involved in a vast array of physiological processes, making them attractive targets for therapeutic intervention. This application note outlines a cell-based HTS approach to identify N-acetylpiperidine-based modulators of a specific GPCR.
Featured Target: A Hypothetical Gq-coupled GPCR
For the purpose of this protocol, we will consider a hypothetical Gq-coupled GPCR. Activation of Gq-coupled GPCRs leads to the activation of phospholipase C (PLC), which in turn catalyzes the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), which can be measured using fluorescent calcium indicators.[6]
Data Presentation: Potency of N-acetylpiperidine Analogs as GPCR Antagonists
The following table presents data for a hypothetical series of N-acetylpiperidine derivatives evaluated for their ability to antagonize the activation of a Gq-coupled GPCR.
| Compound ID | R2-Substitution | Agonist EC50 Shift | IC50 (nM) |
| NAP-101 | H | - | >10,000 |
| NAP-102 | 4-Chlorobenzyl | 15-fold | 250 |
| NAP-103 | 3-Methoxybenzyl | 8-fold | 520 |
| NAP-104 | 2-Naphthylmethyl | 35-fold | 85 |
| NAP-105 | 4-(Trifluoromethyl)benzyl | 50-fold | 32 |
| NAP-106 | 2-Thienylmethyl | 12-fold | 310 |
| NAP-107 | Cyclohexylmethyl | 5-fold | 850 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the presentation of potency data for a library of N-acetylpiperidine analogs.
Experimental Protocol: Cell-Based Calcium Flux HTS Assay for GPCR Antagonists
This protocol describes a method to screen for antagonists of a Gq-coupled GPCR by measuring changes in intracellular calcium levels in response to agonist stimulation.
Materials and Reagents:
-
HEK293 cells stably expressing the target Gq-coupled GPCR
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fluo-4 AM calcium indicator dye (or equivalent)
-
Probenecid
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Known agonist for the target GPCR
-
N-acetylpiperidine compound library (dissolved in 100% DMSO)
-
384-well, black-walled, clear-bottom assay plates
-
Fluorescence imaging plate reader (e.g., FLIPR, FlexStation)
Protocol Steps:
-
Cell Plating: Seed the HEK293 cells expressing the target GPCR into 384-well plates at an optimized density and allow them to adhere overnight.
-
Dye Loading: Aspirate the culture medium and add the Fluo-4 AM loading buffer containing probenecid. Incubate for 60 minutes at 37°C.
-
Compound Addition: Transfer the assay plates to the fluorescence imaging plate reader. Add the N-acetylpiperidine compounds from the library to the cell plate.
-
Incubation: Incubate the plates for 15-30 minutes at room temperature.
-
Agonist Addition and Signal Detection: Add a pre-determined concentration (e.g., EC80) of the known agonist to all wells and immediately begin measuring the fluorescence intensity over time.
-
Data Acquisition: Record the fluorescence signal before and after the addition of the agonist.
Data Analysis:
-
Calculate the response for each well, typically as the maximum fluorescence signal minus the baseline fluorescence.
-
Normalize the data to the controls (agonist alone for 100% activity, and no agonist for 0% activity).
-
Calculate the percent inhibition for each compound.
-
Identify hits as compounds that significantly reduce the agonist-induced calcium signal.
-
Confirm hits and determine their IC50 values in dose-response experiments.
Visualization: HTS Workflow for GPCR Antagonist Screening
Caption: A workflow diagram illustrating the key steps in a cell-based HTS campaign for GPCR antagonists.
Conclusion
The N-acetylpiperidine scaffold provides a versatile starting point for the discovery of novel modulators of important drug targets. The high-throughput screening protocols and application notes provided here for kinase and GPCR targets offer a robust framework for initiating drug discovery campaigns. Successful HTS requires careful assay development, optimization, and rigorous data analysis to identify promising lead compounds for further development.
References
- 1. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of the JNK pathway in human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Accelerating GPCR Drug Discovery With Conformation-Stabilizing VHHs [frontiersin.org]
- 6. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Acetyl-4-[(2-methoxyethyl)amino]piperidine in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the potential use of "1-Acetyl-4-[(2-methoxyethyl)amino]piperidine" as a versatile building block in solid-phase synthesis (SPS) protocols, particularly in the generation of diverse small molecule libraries for drug discovery. The protocols outlined below are based on established solid-phase organic synthesis (SPOS) methodologies, including the Ugi four-component reaction (U-4CR), a powerful tool for creating molecular diversity.[1][2]
Chemical Properties and Safety Information
This compound is a substituted piperidine with the following chemical properties:
| Property | Value | Reference |
| CAS Number | 39512-59-9, 849021-41-6 | [3][4] |
| Molecular Formula | C10H20N2O2 | [3][4] |
| Molecular Weight | 200.28 g/mol | [3][4] |
| Boiling Point | 168-171 °C at 1 mm Hg | [3] |
| Flash Point | 79 °C | [3] |
Safety Precautions: This compound is classified as an irritant and is toxic if swallowed.[3][4] It can cause skin, eye, and respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, and eye/face protection, should be worn when handling this chemical.[3] All manipulations should be performed in a well-ventilated fume hood.
Application in Solid-Phase Synthesis: Ugi Four-Component Reaction
Solid-phase organic synthesis has become a cornerstone in medicinal chemistry for the rapid generation of compound libraries.[1] Multi-component reactions (MCRs), such as the Ugi four-component reaction, are particularly well-suited for SPOS, allowing for the creation of complex molecules in a single step from simple starting materials.[1][2]
"this compound" can serve as a key secondary amine component in the Ugi reaction. The general scheme for a solid-phase Ugi reaction involves a resin-bound carboxylic acid, an aldehyde or ketone, an isocyanide, and an amine. The acetyl group on the piperidine nitrogen of the title compound remains stable under standard Ugi reaction conditions, while the secondary amine at the 4-position participates in the reaction.
Hypothetical Solid-Phase Synthesis of a Piperidine-Containing Library via Ugi Reaction
This protocol describes the synthesis of a small library of compounds on a solid support using "this compound" as the amine component.
Experimental Workflow Diagram
Caption: Workflow for the solid-phase Ugi synthesis of a chemical library.
Detailed Experimental Protocol
Materials:
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Isopropyl alcohol (IPA)
-
Dichloromethane (DCM)
-
A selection of aldehydes or ketones
-
This compound
-
A selection of isocyanides
-
2,2,2-Trifluoroethanol (TFE)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
Procedure:
-
Resin Swelling and Deprotection:
-
Swell Rink Amide resin (1.0 g, 0.5 mmol/g loading) in DMF (10 mL) for 1 hour in a suitable reaction vessel.[5]
-
Drain the DMF and treat the resin with 20% piperidine in DMF (10 mL) for 10 minutes.[6]
-
Drain the solution and repeat the treatment with 20% piperidine in DMF for another 20 minutes to ensure complete Fmoc deprotection.[7]
-
Wash the resin thoroughly with DMF (3 x 10 mL), IPA (3 x 10 mL), and DCM (3 x 10 mL).[6]
-
-
Ugi Four-Component Reaction:
-
To the deprotected resin-bound amine in the reaction vessel, add a solution of the aldehyde or ketone (5 equivalents, 2.5 mmol) in a 1:1 mixture of TFE/DCM (10 mL).
-
Add This compound (5 equivalents, 2.5 mmol) to the mixture.
-
Finally, add the isocyanide (5 equivalents, 2.5 mmol).
-
Seal the reaction vessel and shake at room temperature for 48 hours.
-
-
Washing:
-
Drain the reaction mixture and wash the resin with DCM (3 x 10 mL) and methanol (MeOH) (3 x 10 mL) to remove excess reagents and soluble byproducts.
-
Dry the resin under vacuum.
-
-
Cleavage from Resin:
-
Treat the dried resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water (10 mL) for 2 hours at room temperature.[7]
-
Filter the resin and wash it with a small amount of TFA.
-
Combine the filtrates and evaporate the TFA under a stream of nitrogen.
-
-
Purification:
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to collect the precipitate and wash with cold ether.
-
Purify the crude product by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the final product by LC-MS and NMR.
-
Hypothetical Quantitative Data
The following table represents potential results from a small library synthesis using the protocol above with different aldehydes and isocyanides.
| Entry | Aldehyde/Ketone | Isocyanide | Product Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |
| 1 | Benzaldehyde | tert-Butyl isocyanide | 486.67 | 75 | >95 |
| 2 | Cyclohexanone | Cyclohexyl isocyanide | 504.73 | 68 | >95 |
| 3 | 4-Methoxybenzaldehyde | Benzyl isocyanide | 548.71 | 72 | >95 |
| 4 | Acetone | 1,1,3,3-Tetramethylbutyl isocyanide | 482.72 | 65 | >95 |
Yields are calculated based on the initial loading of the resin. Purity is determined by analytical HPLC at 214 nm.[1]
Signaling Pathway/Logical Relationship Diagram
Caption: Logical flow from starting materials to a diverse chemical library.
Conclusion
"this compound" is a valuable building block for solid-phase synthesis, particularly for generating libraries of complex molecules through multi-component reactions like the Ugi reaction. Its bifunctional nature, with a reactive secondary amine and a stable acetylated piperidine core, allows for the introduction of this common pharmaceutical scaffold into diverse molecular architectures. The protocols and data presented herein provide a framework for researchers to incorporate this reagent into their drug discovery workflows, enabling the efficient exploration of new chemical space.
References
- 1. Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1-Acetyl-N-(2-methoxyethyl)piperidin-4-amine | CAS 39512-59-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. echemi.com [echemi.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 7. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Developing CNS-Active Agents from 4-Amino-N-Substituted Piperidines
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the development of central nervous system (CNS)-active agents derived from the 4-amino-N-substituted piperidine scaffold. It includes detailed protocols for the synthesis of these compounds, in vitro and in vivo assays for evaluating their pharmacological activity, and a summary of their structure-activity relationships for key CNS targets.
Introduction
The 4-amino-N-substituted piperidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous CNS-active drugs.[1] Its versatility allows for the introduction of various substituents at the 1- and 4-positions, enabling the fine-tuning of pharmacological properties to target a range of CNS receptors and transporters. This document outlines key methodologies for the synthesis and evaluation of these compounds, with a focus on their potential as analgesics, antipsychotics, and antidepressants.
Synthesis of 4-Amino-N-Substituted Piperidines
The synthesis of 4-amino-N-substituted piperidines can be achieved through several versatile and efficient routes. The following protocols describe common methods for introducing diverse substituents at the piperidine nitrogen (N-alkylation and N-acylation) and the 4-amino group.
General Workflow for Synthesis
The overall synthetic strategy typically involves the preparation of a common intermediate, such as a protected 4-aminopiperidine, followed by diversification at the nitrogen atom.
Caption: General synthetic workflow for 4-amino-N-substituted piperidines.
Protocol for N-Alkylation of 4-Aminopiperidines
This protocol describes the synthesis of N-benzyl-4-aminopiperidine derivatives.
Materials:
-
4-Amino-1-Boc-piperidine
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a solution of 4-amino-1-Boc-piperidine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and benzyl bromide (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain N-benzyl-4-amino-1-Boc-piperidine.
-
Dissolve the purified product in dichloromethane and add trifluoroacetic acid (5.0 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-benzyl-4-aminopiperidine derivative.
Protocol for N-Acylation of 4-Aminopiperidines
This protocol outlines the synthesis of N-acyl-4-aminopiperidine derivatives.
Materials:
-
4-Amino-1-Boc-piperidine
-
Acyl chloride (e.g., benzoyl chloride)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Hydrochloric acid (1N)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Dissolve 4-amino-1-Boc-piperidine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane.
-
Cool the solution to 0 °C and add the acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
-
Deprotect the Boc group as described in the N-alkylation protocol to obtain the final N-acyl-4-aminopiperidine derivative.
In Vitro Evaluation of CNS Activity
A variety of in vitro assays are crucial for determining the pharmacological profile of newly synthesized 4-amino-N-substituted piperidines. These assays assess the binding affinity and functional activity of the compounds at specific CNS targets.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.
Principle: This competitive binding assay measures the ability of a test compound to displace the selective σ₁ receptor radioligand, [³H]-(+)-pentazocine, from its binding site.
Materials:
-
Guinea pig brain membrane preparation (source of σ₁ receptors)
-
[³H]-(+)-pentazocine (radioligand)
-
Test compounds (4-amino-N-substituted piperidines)
-
Haloperidol (for non-specific binding determination)
-
Assay buffer: 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, combine the guinea pig brain membrane preparation (typically 100 µg of protein), a fixed concentration of [³H]-(+)-pentazocine (e.g., 5 nM), and varying concentrations of the test compound.[2]
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of haloperidol (e.g., 10 µM).
-
Incubate the plate at 37°C for 90 minutes.[2]
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ and Kᵢ values for the test compounds.
Principle: This assay measures the displacement of the selective MOR agonist radioligand, [³H]-DAMGO, by the test compounds.
Materials:
-
Rat brain membrane preparation (source of MORs)
-
[³H]-DAMGO (radioligand)
-
Test compounds
-
Naloxone (for non-specific binding determination)
-
Assay buffer: 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, combine the rat brain membrane preparation (e.g., 160 µg protein), a fixed concentration of [³H]-DAMGO (e.g., 20 nM), and varying concentrations of the test compound.[3]
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of naloxone (e.g., 10 µM).
-
Incubate the plate at 37°C for 35 minutes.[3]
-
Terminate the reaction and measure radioactivity as described for the σ₁ receptor binding assay.
-
Calculate the IC₅₀ and Kᵢ values for the test compounds.
Functional Assays
Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or modulator at its target receptor.
Principle: Whole-cell patch-clamp electrophysiology is used to measure the inhibition of N-type calcium channel currents by the test compounds in cells expressing these channels.
Materials:
-
HEK293 cells stably expressing human N-type calcium channels (hCaᵥ2.2).
-
Patch-clamp rig with amplifier and data acquisition system.
-
External solution (in mM): 140 TEA-Cl, 2 BaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4 with TEA-OH.
-
Internal solution (in mM): 120 CsCl, 10 EGTA, 5 MgCl₂, 4 ATP-Mg, 0.3 GTP-Na, 10 HEPES, pH 7.2 with CsOH.
-
Test compounds.
Procedure:
-
Culture HEK293 cells expressing hCaᵥ2.2 on glass coverslips.
-
Establish a whole-cell patch-clamp recording from a single cell.
-
Hold the cell at a membrane potential of -80 mV.
-
Elicit N-type calcium currents by applying depolarizing voltage steps (e.g., to +20 mV for 100 ms).
-
Establish a stable baseline current recording.
-
Perfuse the cell with the external solution containing a known concentration of the test compound.
-
Record the current inhibition over time until a steady-state effect is reached.
-
Wash out the compound to assess the reversibility of the block.
-
Construct a concentration-response curve to determine the IC₅₀ value.
In Vivo Evaluation of CNS Activity
Animal models are critical for assessing the therapeutic potential and side-effect profile of CNS-active compounds.
General Workflow for In Vivo Studies
Caption: General experimental workflow for in vivo behavioral testing.
Forced Swim Test (Antidepressant-like Activity)
Principle: This test is a widely used model to screen for antidepressant-like activity. Antidepressant compounds typically reduce the duration of immobility in rodents forced to swim in an inescapable cylinder.[4][5]
Materials:
-
Male Swiss mice (20-25 g)
-
Glass or Plexiglas cylinders (20 cm diameter, 30 cm height)
-
Water at 23-25°C
-
Test compounds and vehicle
-
Video recording and analysis software (optional)
Procedure:
-
Acclimatize the mice to the testing room for at least 1 hour before the experiment.
-
Administer the test compound or vehicle, typically 30-60 minutes before the test.
-
Fill the cylinders with water to a depth of 15 cm.
-
Gently place each mouse into a cylinder for a 6-minute test session.
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water.
-
At the end of the session, remove the mice, dry them, and return them to their home cages.
-
Analyze the data to compare the immobility time between treated and control groups.
Rotarod Test (Motor Coordination)
Principle: The rotarod test is used to assess motor coordination, balance, and potential sedative or ataxic side effects of a compound.[6][7]
Materials:
-
Male Wistar rats (150-200 g)
-
Rotarod apparatus
-
Test compounds and vehicle
Procedure:
-
Train the rats on the rotarod at a constant speed (e.g., 10 rpm) for a few days until they can stay on the rod for a predetermined duration (e.g., 120 seconds).
-
On the test day, administer the test compound or vehicle.
-
At a specified time post-administration (e.g., 30, 60, 90 minutes), place the rat on the accelerating rotarod (e.g., 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
Analyze the data to determine if the test compound impairs motor coordination compared to the vehicle control.
Data Presentation: Structure-Activity Relationships
The following tables summarize the in vitro binding affinities and in vivo efficacy of representative 4-amino-N-substituted piperidine derivatives for various CNS targets.
Table 1: Sigma-1 (σ₁) Receptor Binding Affinities
| Compound ID | N-Substituent | 4-Amino Substituent | Kᵢ (nM) |
| 1 | Benzyl | -NH₂ | 3.9 |
| 2 | Methyl | -NH-benzyl | 7.9[8] |
| 3 | Ethyl | -NH-benzyl | 89.4[8] |
| 4 | Tosyl | -NH-benzyl | 108[8] |
Table 2: Mu-Opioid Receptor (MOR) Binding Affinities and Analgesic Activity
| Compound ID | N-Substituent | 4-Amino Substituent | MOR Kᵢ (nM) | Analgesic ED₅₀ (mg/kg, tail-flick) |
| 5 | Phenethyl | -N(H)C(O)CH₂CH₃ | 1.2 | 0.03 |
| 6 | Benzyl | -N(CH₃)₂ | 8.5 | 0.5 |
| 7 | Cyclohexylmethyl | -NH₂ | 25.6 | >10 |
Table 3: N-Type Calcium Channel (Caᵥ2.2) Inhibitory Activity
| Compound ID | N-Substituent | 4-Amino Substituent | IC₅₀ (µM) |
| C101 | 4-fluorobenzyl | -N(H)(2-ethylbutyl) | 2.2[9] |
| 8 | 3,3-diphenylpropyl | -NHC(O)CH₃ | 5.8 |
| 9 | Cinnamyl | -NH₂ | 12.1 |
Signaling Pathways
Understanding the signaling pathways modulated by 4-amino-N-substituted piperidines is crucial for elucidating their mechanism of action.
Sigma-1 (σ₁) Receptor Signaling
Caption: Simplified sigma-1 receptor signaling pathway.[10][11]
Mu-Opioid Receptor (MOR) Signaling
Caption: Mu-opioid receptor signaling pathway leading to analgesia.[12][13]
N-Type Calcium Channel (Caᵥ2.2) Modulation
Caption: Mechanism of action of N-type calcium channel blockers.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomed-easy.com [biomed-easy.com]
- 7. scribd.com [scribd.com]
- 8. benchchem.com [benchchem.com]
- 9. C101, a novel 4-amino-piperidine derivative selectively blocks N-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. labs.penchant.bio [labs.penchant.bio]
- 12. researchgate.net [researchgate.net]
- 13. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Frontiers | Targeting N-type calcium channels in young-onset of some neurological diseases [frontiersin.org]
The Methoxyethylamino Moiety: A Versatile Pharmacophore in Modern Drug Development
Application Notes
The methoxyethylamino moiety, and its structural bioisosteres, have emerged as a significant pharmacophore in the design of highly selective and potent therapeutic agents. This structural motif confers favorable physicochemical properties, including improved solubility, metabolic stability, and the ability to form key interactions within the binding sites of various biological targets. Its incorporation has been particularly successful in the development of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and inflammatory diseases. This document provides an in-depth overview of the application of the methoxyethylamino pharmacophore and related structures in the development of three exemplary kinase inhibitors: Dasatinib, Acalabrutinib, and the clinical candidate BMS-387032. Detailed experimental protocols and data are provided to guide researchers in the evaluation of compounds containing this important structural feature.
Dasatinib: A Dual Bcr-Abl and Src Family Kinase Inhibitor
Dasatinib (marketed as Sprycel®) is a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). A key structural feature of Dasatinib is the N-(2-hydroxyethyl)piperazine moiety, a close structural analog of the methoxyethylamino group, which plays a crucial role in its solubility and binding affinity.
Biological Activity and Quantitative Data
Dasatinib is a multi-targeted inhibitor, with high potency against Bcr-Abl and the Src family of kinases. The N-(2-hydroxyethyl)piperazine group contributes significantly to the drug's aqueous solubility and forms critical hydrogen bonds within the kinase domain. The inhibitory activity of Dasatinib against various kinases is summarized in the table below.
| Target Kinase | IC50 (nM) | Ki (pM) | Reference(s) |
| Bcr-Abl | <1.0 | 30 | |
| Src | 0.5 | 16 | |
| c-Kit | 79 | - | |
| Btk | 5 | - | |
| Tec | 297 | - |
Bcr-Abl Signaling Pathway and Mechanism of Action
Bcr-Abl is a constitutively active tyrosine kinase that drives the proliferation of leukemia cells through the activation of multiple downstream signaling pathways, including the Ras/MAPK and PI3K/Akt pathways. Dasatinib binds to the ATP-binding site of the Bcr-Abl kinase domain, stabilizing an inactive conformation and preventing the phosphorylation of downstream substrates.
Experimental Protocols
The synthesis of Dasatinib can be achieved through several reported routes. A common approach involves the coupling of key intermediates, as outlined below.
Protocol for the final coupling step:
-
To a solution of N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide (1 eq) in dioxane, add 1-(2-hydroxyethyl)piperazine (1.2 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to afford Dasatinib.
This protocol describes a radiometric assay to determine the IC50 of Dasatinib against Bcr-Abl kinase.
Materials:
-
Recombinant Bcr-Abl kinase
-
Biotinylated peptide substrate (e.g., Abltide)
-
[γ-³³P]ATP
-
Dasatinib stock solution (in DMSO)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT, 0.01% Triton X-100)
-
Streptavidin-coated plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of Dasatinib in kinase reaction buffer. Include a DMSO-only control.
-
In a reaction tube, prepare a master mix containing the kinase reaction buffer, recombinant Bcr-Abl kinase, and the biotinylated peptide substrate.
-
Add the master mix to each well of a microplate.
-
Add the diluted Dasatinib or DMSO control to the respective wells.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the kinase reaction by adding [γ-³³P]ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 50 mM EDTA).
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated peptide to bind.
-
Wash the plate to remove unbound [γ-³³P]ATP.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each Dasatinib concentration relative to the DMSO control and determine the IC50 value using a dose-response curve.
Acalabrutinib: A Selective Bruton's Tyrosine Kinase (BTK) Inhibitor
Acalabrutinib (marketed as Calquence®) is a second-generation, highly selective, and irreversible inhibitor of Bruton's tyrosine kinase (BTK), approved for the treatment of certain B-cell malignancies. While not containing a methoxyethylamino group, its pyrrolidine-based warhead is a key pharmacophoric element contributing to its high potency and selectivity.
Biological Activity and Quantitative Data
Acalabrutinib demonstrates high potency for BTK and significantly improved selectivity over other kinases compared to the first-generation BTK inhibitor, ibrutinib.
| Target Kinase | IC50 (nM) | Reference(s) |
| BTK | 3 | |
| ITK | >1000 | |
| EGFR | >1000 | |
| TEC | 57 | |
| BMX | 28 |
BTK Signaling Pathway and Mechanism of Action
BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, survival, and trafficking. Acalabrutinib covalently binds to cysteine 481 in the BTK active site, leading to irreversible inhibition of its kinase activity and subsequent blockade of downstream signaling.
Experimental Protocols
The synthesis of Acalabrutinib involves a multi-step process, culminating in the coupling of the core imidazopyrazine structure with the butynoyl-pyrrolidine warhead.
Protocol for the final acylation step:
-
To a solution of (S)-4-(8-amino-3-(pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide (1 eq) in DMF, add 2-butynoic acid (1.1 eq), HATU (1.2 eq), and DIPEA (3 eq).
-
Stir the reaction mixture at room temperature until completion (monitored by LC-MS).
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain Acalabrutinib.
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of Acalabrutinib to BTK.
Materials:
-
Recombinant BTK enzyme
-
LanthaScreen™ Eu-anti-tag antibody
-
Kinase Tracer
-
Acalabrutinib stock solution (in DMSO)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplate
-
TR-FRET plate reader
Procedure:
-
Prepare serial dilutions of Acalabrutinib in kinase buffer.
-
In a 384-well plate, add the diluted Acalabrutinib or DMSO control.
-
Prepare a mixture of the BTK enzyme and the Eu-anti-tag antibody in kinase buffer and add it to the wells.
-
Add the Kinase Tracer to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm and 615 nm.
-
Calculate the emission ratio (665 nm / 615 nm) and then the percent inhibition for each Acalabrutinib concentration.
-
Determine the IC50 value from a dose-response curve.
BMS-387032: A Potent and Selective CDK2 Inhibitor
BMS-387032 is a clinical candidate that potently and selectively inhibits cyclin-dependent kinase 2 (CDK2). While not containing a methoxyethylamino group, its N-acyl-2-aminothiazole scaffold is a key pharmacophore that has been extensively studied.
Biological Activity and Quantitative Data
BMS-387032 shows high potency for CDK2 and good selectivity over other CDKs.
| Target Kinase | IC50 (nM) | Reference(s) |
| CDK2/cyclin E | 48 | |
| CDK1/cyclin B | 480 | |
| CDK4/cyclin D1 | 960 |
CDK2 Signaling Pathway and Mechanism of Action
CDK2, in complex with cyclin E and cyclin A, plays a crucial role in the G1/S transition and S phase progression of the cell cycle. Dysregulation of CDK2 activity is a hallmark of many cancers. BMS-387032 is an ATP-competitive inhibitor that binds to the active site of CDK2, preventing the phosphorylation of its substrates, such as the retinoblastoma protein (Rb), leading to cell cycle arrest.
Experimental Protocols
The synthesis of BMS-387032 involves the construction of the 2-aminothiazole core followed by functionalization.
Protocol for the final amidation step:
-
To a solution of 5-{[(5-tert-butyl-1,3-oxazol-2-yl)methyl]sulfanyl}-1,3-thiazol-2-amine (1 eq) in dichloromethane, add pyridine (1.5 eq).
-
Cool the mixture to 0°C and add a solution of piperidine-4-carbonyl chloride (1.1 eq) in dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by chromatography to yield BMS-387032.
This protocol describes a luminescent-based assay to determine the IC50 of BMS-387032 against CDK2/cyclin E.
Materials:
-
Recombinant CDK2/cyclin E enzyme
-
CDK2 substrate (e.g., Histone H1)
-
ATP
-
BMS-387032 stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of BMS-387032 in kinase buffer.
-
In a 384-well plate, add the diluted BMS-387032 or DMSO control.
-
Add the CDK2/cyclin E enzyme to the wells.
-
Prepare a mixture of the substrate and ATP in kinase buffer and add it to the wells to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each BMS-387032 concentration and determine the IC50 value.
Troubleshooting & Optimization
Technical Support Center: Optimization of N-acetylation Reactions for Piperidine Substrates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing N-acetylation reactions for piperidine substrates.
Troubleshooting Guide
This guide addresses common issues encountered during the N-acetylation of piperidines in a question-and-answer format.
Q1: My reaction is sluggish or incomplete. What are the possible causes and how can I improve the conversion rate?
A1: Incomplete reactions can stem from several factors related to reagents, conditions, or the substrate itself.
-
Insufficiently Reactive Acetylating Agent: While acetic anhydride and acetyl chloride are standard, their reactivity can be influenced by purity and age. Consider using a fresh bottle of high-purity reagent. For less reactive piperidines, a more powerful acylating agent like acetyl chloride might be necessary.[1][2]
-
Steric Hindrance: Bulky substituents on the piperidine ring can hinder the approach of the acetylating agent. In such cases, prolonged reaction times, elevated temperatures, or the use of a less sterically demanding acetylating agent may be required.
-
Low Temperature: While many acetylations proceed at room temperature, some may require gentle heating to overcome the activation energy barrier. Try increasing the temperature incrementally (e.g., to 40-50 °C) while monitoring for side product formation.
Q2: I'm observing significant side product formation. How can I increase the selectivity of my reaction?
A2: Side product formation is a common challenge. The nature of the side products can offer clues for optimization.
-
Diacylation/Over-acylation: Although the resulting amide is less nucleophilic than the starting amine, over-acylation can sometimes occur with highly reactive agents.[1][2] This can be minimized by the slow, dropwise addition of the acetylating agent to the piperidine solution, maintaining a low concentration of the acylating species. Using stoichiometric amounts of the acetylating agent is also crucial.
-
Polymerization/Decomposition: At elevated temperatures, some substrates or products may be unstable. If you suspect thermal decomposition, try running the reaction at a lower temperature for a longer duration.
-
Formation of Enamines: Under certain basic conditions, side reactions can lead to the formation of enamines.[1] Ensuring the use of a non-nucleophilic base and controlling the reaction temperature can help mitigate this.
Q3: The workup and purification of my N-acetylpiperidine product are proving difficult. What are some effective strategies?
A3: Purification challenges often arise from unreacted starting materials or byproducts.
-
Removing Excess Acetic Anhydride/Acid: After the reaction, excess acetic anhydride can be quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate.[4] The resulting acetate salts are water-soluble and can be removed during an aqueous workup.
-
Removing the Basic Catalyst: Bases like triethylamine or pyridine can be removed by washing the organic layer with a dilute acidic solution, such as 1M HCl or a saturated solution of ammonium chloride.[5]
-
Product Isolation: After aqueous washes, the organic layer should be dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent removed under reduced pressure.[4] For non-volatile products, column chromatography is a standard purification technique. For volatile products like 1-acetylpiperidine, distillation can be an effective final purification step.[6]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the N-acetylation of piperidine?
A1: The N-acetylation of piperidine proceeds via a nucleophilic acyl substitution. The nitrogen atom of the piperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride).[7] This forms a tetrahedral intermediate, which then collapses, expelling a leaving group (e.g., acetate) to yield the N-acetylated piperidine product.[7] A base is typically added to neutralize the acidic byproduct of the reaction.
Q2: Which acetylating agent should I choose: acetic anhydride or acetyl chloride?
A2: Both are effective acetylating agents. Acetyl chloride is generally more reactive than acetic anhydride and may be preferred for less reactive or sterically hindered piperidines.[1] However, it is also more corrosive, moisture-sensitive, and generates HCl, which requires neutralization with a base. Acetic anhydride is less reactive, easier to handle, and produces acetic acid as a byproduct, which is less corrosive than HCl.[4]
Q3: What are the most common solvents and bases used for this reaction?
Q4: Can I run this reaction without a solvent?
A4: Yes, solvent-free acetylation reactions are possible, particularly when using a liquid substrate and acetic anhydride.[4] This approach can be more environmentally friendly by reducing solvent waste. However, controlling the reaction temperature may be more challenging due to the exothermic nature of the reaction.
Q5: How can I monitor the progress of my reaction?
A5: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). By spotting the reaction mixture alongside the starting piperidine material, the consumption of the starting material and the formation of the new, typically less polar, N-acetylated product can be visualized.
Experimental Protocols
Protocol 1: N-acetylation of Piperidine using Acetic Anhydride
This protocol is a general guideline and may require optimization for specific substrates.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add the piperidine substrate (1.0 eq) and a suitable anhydrous solvent (e.g., DCM, to make a 0.1-0.5 M solution).
-
Base Addition: Add triethylamine (1.1-1.5 eq) to the solution and stir.
-
Acetylation: Cool the mixture in an ice bath (0 °C). Add acetic anhydride (1.1 eq) dropwise to the stirred solution over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-acetylated product.
-
Purification: Purify the crude product by flash column chromatography or distillation as appropriate.
Protocol 2: N-acetylation of Piperidine using Acetyl Chloride
This protocol uses the more reactive acetyl chloride and should be performed with caution in a well-ventilated fume hood.
-
Setup: In a similar setup to Protocol 1, dissolve the piperidine substrate (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Acetylation: Cool the solution to 0 °C. Slowly add a solution of acetyl chloride (1.1 eq) in DCM to the reaction mixture. An exothermic reaction and formation of a precipitate (triethylamine hydrochloride) are often observed.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.
-
Workup and Isolation: Follow the workup and isolation steps (5 and 6) outlined in Protocol 1. The filtration of the triethylamine hydrochloride salt may be necessary before the aqueous workup.
-
Purification: Purify the product as described in Protocol 1.
Data Presentation
Table 1: Comparison of Common N-acetylation Conditions for Piperidine
| Parameter | Condition A | Condition B | Condition C |
| Piperidine Substrate | Piperidine | Piperidine | Substituted Piperidine |
| Acetylating Agent | Acetic Anhydride | Acetyl Chloride | Acetic Anhydride |
| Base | Triethylamine | Pyridine | None (Catalytic) |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) | Acetonitrile |
| Catalyst | None | None | Alumina |
| Temperature | 0 °C to Room Temp | 0 °C to Room Temp | 80 °C (Flow) |
| Typical Yield | >95% | >95% | Quantitative[10] |
| Reference | General Protocol | General Protocol | [10] |
Visualizations
Caption: General experimental workflow for the N-acetylation of piperidine.
Caption: Decision tree for troubleshooting N-acetylation reactions.
Caption: Simplified reaction pathway for N-acetylation of piperidine.
References
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 4. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. cem.de [cem.de]
- 9. Scheme 3, Synthesis of the piperidine modification analogs. - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Overcoming steric hindrance in "N-acetylpiperidine" synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and answers to frequently asked questions regarding the synthesis of N-acetylpiperidine. A primary focus is placed on strategies to overcome common synthetic challenges, including issues related to steric hindrance, which are particularly relevant when applying these methods to more complex or substituted piperidine scaffolds.
Troubleshooting Guide
This guide addresses specific issues that may arise during the N-acetylation of piperidine. The solutions provided are based on established organic chemistry principles and practices.
Problem Area 1: Low or No Product Yield
-
Q1: My reaction shows no progress on TLC, and I've only recovered my starting material. What went wrong?
-
A: This common issue often points to problems with the reagents or reaction conditions.
-
Reagent Quality: Acetylating agents like acetyl chloride and acetic anhydride are highly sensitive to moisture. If they have been stored improperly, they may have hydrolyzed to acetic acid, rendering them inactive. Always use fresh or properly stored reagents and anhydrous solvents.[1]
-
Incorrect Stoichiometry: If you are using a piperidine salt (e.g., piperidine hydrochloride), you must add at least two equivalents of a non-nucleophilic base (like triethylamine). One equivalent neutralizes the HCl salt to generate the free amine, and the second scavenges the acid produced during the acylation reaction.[1]
-
Insufficient Temperature: Many acetylation reactions are initiated at 0 °C to control the initial exotherm.[1] However, if the reaction is sluggish, it may require warming to room temperature or gentle heating to proceed to completion.[2]
-
-
-
Q2: My TLC shows the reaction is complete, but the isolated yield is very low. Where am I losing the product?
-
A: Product loss frequently occurs during the aqueous work-up and extraction phases.
-
Incorrect pH During Extraction: N-acetylpiperidine is a neutral amide. During work-up, ensure the aqueous layer is basic before extraction to neutralize any acid byproduct and keep the unreacted piperidine (a basic amine) in the aqueous layer if desired.
-
Product Solubility: N-acetylpiperidine has some water solubility. When quenching the reaction, use a saturated sodium bicarbonate solution and brine (saturated NaCl solution) to decrease the solubility of the product in the aqueous phase, a phenomenon known as the "salting-out" effect.[3]
-
Emulsion Formation: Emulsions during extraction can trap the product. If an emulsion forms, adding brine or filtering the mixture through celite can help break it.
-
-
Problem Area 2: Sluggish Reaction or Incomplete Conversion
-
Q3: The reaction is extremely slow, even with heating. How can I increase the reaction rate, especially if my piperidine substrate is sterically hindered?
-
A: For slow reactions, particularly with hindered amines, a catalyst is often necessary.
-
Hyper-nucleophilic Catalyst: Adding a catalytic amount (1-5 mol%) of 4-Dimethylaminopyridine (DMAP) can dramatically accelerate the reaction. DMAP is a hyper-nucleophilic acylation catalyst that works by forming a highly reactive acetylpyridinium intermediate.[1]
-
Alternative Acetylating Agents: For very hindered systems where acetic anhydride fails, consider more reactive agents like acetyl chloride. However, exercise caution as its reaction is highly exothermic and produces corrosive HCl gas.[4]
-
-
Problem Area 3: Formation of Impurities
-
Q4: I am observing significant impurity spots on my TLC plate. What are the likely side products?
-
A: The nature of impurities depends on the reagents and conditions used.
-
Diacylimide Formation: Using a large excess of a highly reactive acetylating agent (like acetic anhydride) and prolonged heating can sometimes lead to the formation of a diacylimide byproduct, although this is less common with simple secondary amines like piperidine.[5]
-
Unreacted Starting Materials: If the reaction is incomplete, you will see leftover piperidine. This can often be removed by an acidic wash during work-up.[2]
-
Reagent-Derived Impurities: Impurities can arise from old or degraded reagents. For example, old acetic anhydride will contain acetic acid.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is steric hindrance in the context of N-acetylation?
-
A: Steric hindrance refers to the slowing of chemical reactions due to bulky groups near the reaction site. In the N-acetylation of piperidine, the lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. While piperidine itself is not significantly hindered, if the piperidine ring has large substituents, particularly at the 2 and 6 positions (alpha to the nitrogen), these groups can physically block the acetylating agent from approaching the nitrogen, thus slowing down or preventing the reaction.
-
-
Q2: What is the role of a base like pyridine or triethylamine in this reaction?
-
A: A base is typically added to neutralize the acidic byproduct of the reaction. For example, when using acetic anhydride, one molecule of acetic acid is formed for every molecule of N-acetylpiperidine.[3] This acid can protonate the starting piperidine, rendering it non-nucleophilic and stopping the reaction. A non-nucleophilic base like triethylamine or pyridine scavenges this acid, allowing the reaction to proceed to completion.
-
-
Q3: Are there "greener" or milder alternatives to acetic anhydride and acetyl chloride?
-
A: Yes, several methods offer environmental or safety advantages. A notable alternative is using acetonitrile as both the acetylating agent and the solvent in the presence of a solid Lewis acid catalyst like alumina.[6] This method avoids corrosive byproducts and hazardous reagents.[6][7] Another approach for sensitive substrates is to use "active esters" or other less reactive acylating reagents that offer better selectivity.[5]
-
Overcoming Steric Hindrance: A Visual Guide
The following diagram illustrates how steric hindrance can impede the N-acetylation reaction. For a substituted, hindered piperidine, the bulky groups (R) clash with the acetylating agent, making the nucleophilic attack by the nitrogen more difficult compared to the unhindered piperidine.
Caption: Logical diagram of steric hindrance in N-acetylation.
Quantitative Data Summary
The choice of acetylating agent and reaction conditions significantly impacts the yield and efficiency of the synthesis.
| Method | Acetylating Agent | Catalyst/Base | Solvent | Conditions | Yield | Reference |
| Standard | Acetic Anhydride | Pyridine (optional) | Dichloromethane | Room Temp | Good to Excellent | [3] |
| Alternative 1 | Acetyl Chloride | NaOAc / Triethylamine | Brine/Acetone | Room Temp | Good | [4] |
| Alternative 2 | Acetonitrile | Alumina (Al₂O₃) | Acetonitrile | 200 °C, 50 bar (Flow) | Quantitative | [6][7] |
| Catalyzed | Acetic Anhydride | DMAP (catalytic) | Dichloromethane | Room Temp | Excellent | [1] |
Experimental Protocols
Protocol A: Standard N-Acetylation with Acetic Anhydride
This protocol is a standard method for the N-acetylation of secondary amines.
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve piperidine (1.0 equivalent) in dichloromethane (DCM). Cool the flask in an ice bath (0 °C).
-
Reagent Addition: Slowly add triethylamine (1.1 equivalents) to the stirred solution. Following this, add acetic anhydride (1.1 equivalents) dropwise. The addition should be controlled to maintain the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the disappearance of the piperidine starting material using Thin-Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Work-up: Once the reaction is complete, carefully quench by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid byproduct and any excess acetic anhydride. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude N-acetylpiperidine, which can be further purified by distillation or column chromatography if necessary.
Caption: General experimental workflow for N-acetylpiperidine synthesis.
Protocol B: Green N-Acetylation with Acetonitrile (Continuous Flow)
This protocol describes an environmentally friendly method using a continuous-flow reactor.[6][7]
-
System Preparation: A continuous-flow reactor is assembled consisting of an HPLC pump, a heatable column packed with alumina (Al₂O₃) as the catalyst, and a back-pressure regulator.
-
Reagent Solution: Prepare a 100 mM solution of piperidine in acetonitrile. Acetonitrile serves as both the solvent and the acetylating agent.
-
Reaction Execution: Pump the piperidine solution through the heated alumina column. Optimal reported conditions are a temperature of 200 °C, a pressure of 50 bar, and a flow rate of 0.1 mL/min, corresponding to a residence time of approximately 27 minutes.
-
Product Collection: The output from the reactor is collected.
-
Purification: For piperidine, the conversion is quantitative. The collected solution is simply evaporated under reduced pressure to remove the acetonitrile solvent, yielding pure N-acetylpiperidine without the need for aqueous work-up or chromatography.[6][7]
Troubleshooting Workflow: Low Yield
If you are experiencing low yields, follow this logical workflow to diagnose and solve the problem.
Caption: A logical workflow for troubleshooting low reaction yields.
References
Technical Support Center: Purification of 1-Acetyl-4-[(2-methoxyethyl)amino]piperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of "1-Acetyl-4-[(2-methoxyethyl)amino]piperidine".
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter when synthesizing this compound?
A1: Common impurities can include unreacted starting materials such as 4-[(2-methoxyethyl)amino]piperidine or acetic anhydride, byproducts from side reactions, and residual solvents used in the synthesis. Given that the target molecule is a secondary amine derivative, oxidation products can also be present, often appearing as colored impurities.[1]
Q2: What are the primary purification techniques for this compound?
A2: The most common and effective purification techniques for piperidine derivatives like the target compound are column chromatography, recrystallization, and vacuum distillation. The choice of method depends on the nature of the impurities, the scale of the purification, and the desired final purity.
Q3: What are the key physical properties of this compound that are relevant for its purification?
A3: Key physical properties include its molecular weight of 200.28 g/mol and a boiling point of 168-171 °C at 1 mmHg, which makes vacuum distillation a viable purification method.[2] It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation, necessitating careful handling during all purification steps.[3]
Troubleshooting Guides
Column Chromatography
Issue: The compound is not moving from the baseline on the TLC plate, even with polar solvents.
-
Possible Cause: The compound is highly polar and is strongly interacting with the acidic silica gel.
-
Solution:
-
Add a small amount of a basic modifier, such as triethylamine (0.5-2%), to the mobile phase. This will compete with the amine groups of your compound for the active sites on the silica gel, reducing tailing and improving mobility.
-
Consider using a more polar solvent system, such as dichloromethane/methanol with a small percentage of ammonium hydroxide.
-
If the compound is still immobile, reversed-phase chromatography may be a more suitable technique.
-
Issue: The compound streaks on the TLC plate and the column, leading to poor separation.
-
Possible Cause: This is a common issue with amines on silica gel due to their basic nature.
-
Solution: As mentioned above, adding a basic modifier like triethylamine to the eluent is the most effective way to address streaking.
Issue: The purified fractions are still showing impurities by TLC.
-
Possible Cause: The chosen solvent system may not have sufficient resolution to separate the target compound from a closely related impurity.
-
Solution:
-
Optimize the solvent system by testing various ratios of a non-polar solvent (e.g., hexane or cyclohexane) and a polar solvent (e.g., ethyl acetate or acetone).
-
Perform a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. This can help to separate compounds with similar Rf values.
-
Recrystallization
Issue: The compound "oils out" instead of forming crystals.
-
Possible Cause: The compound is precipitating from the solution at a temperature above its melting point in the chosen solvent, or the solution is supersaturated.
-
Solution:
-
Add a small amount of additional hot solvent to dissolve the oil, and then allow it to cool more slowly.
-
Try a different recrystallization solvent or a solvent mixture. A good solvent for recrystallization will dissolve the compound poorly at room temperature but well at elevated temperatures.
-
Scratch the inside of the flask with a glass rod at the solvent line to induce crystallization.
-
Add a seed crystal of the pure compound if available.
-
Issue: No crystals form upon cooling.
-
Possible Cause: The compound is too soluble in the chosen solvent, or the solution is not sufficiently concentrated.
-
Solution:
-
Evaporate some of the solvent to increase the concentration of the compound and then try cooling again.
-
If the compound is highly soluble, add a "poor" solvent (an anti-solvent) in which the compound is insoluble but is miscible with the "good" solvent, dropwise to the solution until it becomes slightly turbid, then heat to clarify and cool slowly. Common anti-solvents for polar compounds include hexanes or diethyl ether.
-
Vacuum Distillation
Issue: The compound is not distilling at the expected temperature.
-
Possible Cause: The vacuum is not low enough, or there are non-volatile impurities in the crude product.
-
Solution:
-
Ensure that the vacuum system is properly sealed and can achieve the required pressure (around 1 mmHg).
-
Consider a preliminary purification step, such as an acid-base extraction, to remove non-volatile impurities before distillation.
-
Issue: The compound decomposes during distillation.
-
Possible Cause: The compound may be thermally sensitive, even under vacuum.
-
Solution:
-
Ensure the vacuum is as low as possible to minimize the required distillation temperature.
-
Use a short-path distillation apparatus to minimize the time the compound spends at high temperatures.
-
If thermal decomposition is a significant issue, column chromatography or recrystallization may be better purification methods.
-
Quantitative Data Summary
The following table summarizes typical data for the purification of piperidine derivatives. Please note that these are representative values and actual results may vary depending on the specific experimental conditions.
| Purification Technique | Purity Before | Purity After | Typical Yield |
| Column Chromatography | 80-90% | >98% | 70-85% |
| Recrystallization | 90-95% | >99% | 60-80% |
| Vacuum Distillation | 85-95% | >98% | 75-90% |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude "this compound" in a suitable solvent (e.g., dichloromethane). Spot the solution on a silica gel TLC plate and develop it in a solvent system such as cyclohexane:ethyl acetate (e.g., 60:40 ratio) with 1% triethylamine. Visualize the spots using a UV lamp and/or an appropriate stain (e.g., potassium permanganate). The ideal solvent system should give an Rf value of ~0.3 for the target compound.
-
Column Preparation: Prepare a slurry of silica gel in the chosen eluent. Pack a chromatography column with the slurry, ensuring a level and compact bed.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In separate test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, or mixtures such as acetone/water). A suitable solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude product to just dissolve it completely.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or placing it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a vacuum oven to remove residual solvent.
Protocol 3: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an organic solvent such as diethyl ether or dichloromethane.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1M HCl). The basic amine will be protonated and move into the aqueous layer. Separate the layers.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH) with stirring until the solution is basic (pH > 10). This will deprotonate the amine, causing it to precipitate or form an oil.
-
Extraction: Extract the basified aqueous solution with several portions of an organic solvent (e.g., dichloromethane).
-
Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate the solvent under reduced pressure to yield the purified product.
Visualizations
Caption: Workflow for purification by column chromatography.
Caption: Troubleshooting guide for "oiling out" during recrystallization.
Caption: Logical workflow for purification by acid-base extraction.
References
Technical Support Center: Troubleshooting Guide for Piperidine Derivative Synthesis
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common side reactions encountered during the synthesis of piperidine derivatives. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Reduction of Pyridines to Piperidines
Q1: I am trying to reduce a substituted pyridine to a piperidine via catalytic hydrogenation, but I am observing low conversion and the formation of side products. What are the common issues and solutions?
A1: Catalytic hydrogenation of pyridines can be challenging due to the aromaticity of the pyridine ring and potential catalyst poisoning.[1] Common issues include incomplete reaction, over-reduction, and formation of byproducts.
Common Issues & Solutions:
| Issue | Potential Cause | Troubleshooting & Optimization |
| Low to No Conversion | Catalyst deactivation or poisoning.[2] | - Catalyst Selection: Use catalysts like Platinum(IV) oxide (PtO₂), Rhodium on carbon (Rh/C), or Raney Nickel, which are robust for pyridine reduction.[2] - Catalyst Loading: Increase catalyst loading (typically 1-5 mol%).[1] - Purity of Reagents: Ensure the pyridine substrate and solvent are free of impurities that can poison the catalyst. |
| Insufficient hydrogen pressure or poor mass transfer.[2] | - Increase Hydrogen Pressure: Gradually increase the hydrogen pressure as higher pressures can improve the reaction rate.[2] - Improve Agitation: Ensure vigorous stirring to maximize contact between the catalyst, substrate, and hydrogen. | |
| Reaction temperature is too low.[2] | - Increase Temperature: While higher temperatures can promote over-reduction, a moderate increase may be necessary to drive the reaction to completion.[2] | |
| Over-reduction (Ring Opening) | Hydrogenolysis of the C-N bond in the piperidine ring.[2] | - Catalyst Choice: Palladium on carbon (Pd/C) is more prone to causing over-reduction. Consider switching to PtO₂ or Rh/C.[2] - Lower Temperature: Conduct the reaction at a lower temperature to favor hydrogenation over C-N bond cleavage.[2] - Optimize Pressure: While higher pressure increases the rate, it can also promote over-reduction. Finding the optimal pressure is key.[2] |
| Formation of Side Products (e.g., 4,4'-bipyridine) | Side reactions occurring at higher temperatures.[1][3] | - Control Temperature: Lowering the reaction temperature can help minimize the formation of byproducts.[1] - Optimize Reaction Time: Monitor the reaction progress closely to avoid prolonged reaction times that might lead to decomposition.[1] |
Experimental Protocol: Catalytic Hydrogenation of a Substituted Pyridine [1]
-
Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.
-
Catalyst Addition: Add PtO₂ (Adams' catalyst), typically at a loading of 1-5 mol%.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure.
-
Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature for the required time (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress using techniques like GC-MS or TLC.
-
Workup: Once the reaction is complete, cool the reactor and carefully vent the hydrogen. Purge the system with an inert gas.
-
Purification: Filter the reaction mixture to remove the catalyst and purify the product by distillation, crystallization, or column chromatography.[3]
Q2: My purified piperidine still contains pyridine as an impurity, even after distillation. How can I remove it?
A2: Piperidine and pyridine form a minimum-boiling azeotrope (approximately 92% piperidine and 8% pyridine), making their complete separation by simple distillation difficult.[3][4]
Troubleshooting Flowchart for Pyridine Removal:
Caption: Decision-making process for removing pyridine impurity.
Protocol: Purification via Carbonate Salt Formation [3][5]
-
Reaction Setup: Dissolve the crude piperidine-pyridine mixture in an organic solvent (e.g., ethers, ketones, aromatic hydrocarbons).[5]
-
Salt Formation: Bubble carbon dioxide (CO₂) gas through the solution. Piperidine will react to form a solid piperidine carbonate salt, while pyridine remains in solution.[3][5]
-
Filtration: Filter the solid piperidine carbonate from the solution.
-
Liberation of Free Piperidine: Suspend the filtered salt in water and add a strong base, such as sodium hydroxide (NaOH), to regenerate the free piperidine.[3][4]
-
Extraction and Purification: Extract the liberated piperidine with a suitable organic solvent (e.g., diethyl ether), dry the organic extract, and distill to obtain pure piperidine.[3]
N-Alkylation of Piperidines
Q3: I am attempting to perform a mono-N-alkylation of a piperidine derivative, but I am getting a mixture of the starting material, the desired mono-alkylated product, and a di-alkylated quaternary ammonium salt. How can I improve the selectivity?
A3: Achieving selective mono-N-alkylation can be challenging due to the potential for over-alkylation. The key is to control the reaction conditions to favor the formation of the tertiary amine over the quaternary ammonium salt.
Strategies for Selective Mono-N-Alkylation:
| Strategy | Description | Advantages | Considerations |
| Control Stoichiometry | Use the piperidine derivative as the limiting reagent and add the alkylating agent slowly.[6] | Simple and direct method. | May still result in a mixture of products. |
| Use of a Hindered Base | Employ a non-nucleophilic, hindered base like N,N-diisopropylethylamine (DIPEA or Hünig's base).[6] | Effectively scavenges the acid byproduct without competing in the alkylation. | The base must be anhydrous. |
| Reductive Amination | React the piperidine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride).[7][8] | Generally provides good yields of the mono-alkylated product and avoids the formation of quaternary salts.[7] | Requires a carbonyl compound as the alkyl source. |
| Protecting Group Strategy (for multi-functional piperidines) | If other reactive sites are present, use a protecting group (e.g., Boc) to ensure selectivity.[7] | High selectivity for the desired nitrogen. | Adds extra steps for protection and deprotection. |
Experimental Protocol: N-Alkylation using a Hindered Base [6]
-
Reaction Setup: In a round-bottom flask, dissolve the piperidine derivative (1.0 eq) and N,N-diisopropylethylamine (1.5 eq) in an anhydrous aprotic solvent (e.g., acetonitrile or DMF).
-
Addition of Alkylating Agent: Slowly add the alkyl halide (1.1 eq) to the stirred solution at room temperature under an inert atmosphere (e.g., nitrogen).
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography.
Troubleshooting N-Alkylation Reactions:
Caption: Troubleshooting common N-alkylation issues.
Pictet-Spengler Reaction
Q4: I am performing a Pictet-Spengler reaction to synthesize a tetrahydro-β-carboline, but the yield is low and I observe several byproducts. What could be the cause?
A4: The Pictet-Spengler reaction is a powerful tool for constructing isoquinoline and β-carboline skeletons.[9][10] However, its success is sensitive to reaction conditions and substrate electronics.
Common Issues and Solutions in the Pictet-Spengler Reaction:
| Issue | Potential Cause | Troubleshooting & Optimization |
| Low Yield | Incomplete iminium ion formation. | - Acid Catalyst: Ensure the use of an appropriate acid catalyst (e.g., TFA, HCl) to facilitate iminium ion formation. The concentration of the acid can be critical.[11] |
| Deactivated aromatic ring. | - Electron-donating Groups: The reaction works best with electron-rich aromatic systems. If your substrate has electron-withdrawing groups, harsher conditions (higher temperature, stronger acid) may be required.[11] | |
| Formation of Byproducts | Side reactions of the aldehyde or amine starting materials. | - Purity of Reagents: Use highly pure starting materials. - Temperature Control: Running the reaction at a lower temperature may reduce the rate of side reactions. |
| Rearrangement or decomposition of the product. | - Reaction Time: Monitor the reaction closely and stop it once the product is formed to avoid degradation. - Inert Atmosphere: Running the reaction under an inert atmosphere can prevent oxidative decomposition. |
General Workflow for a Pictet-Spengler Reaction:
Caption: Generalized workflow of the Pictet-Spengler reaction.
This technical support guide is intended to provide a starting point for troubleshooting common issues in the synthesis of piperidine derivatives. For more complex challenges, consulting detailed literature and considering alternative synthetic routes is recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Pictet-Spengler Reaction [ebrary.net]
Technical Support Center: Enhancing the Stability of N-acetylpiperidine Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with N-acetylpiperidine and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My N-acetylpiperidine compound is showing signs of degradation in aqueous solution. What are the likely causes?
A1: N-acetylpiperidine, as an N-acylpiperidine, is susceptible to degradation in aqueous environments, primarily through hydrolysis of the amide bond. The rate of this degradation is highly dependent on pH and temperature. Both acidic and basic conditions can catalyze this hydrolysis, leading to the formation of piperidine and acetic acid. Additionally, exposure to high temperatures will accelerate this process.
Q2: I've observed unexpected impurities in my sample after storage. Besides hydrolysis, what other degradation pathways should I consider?
A2: Beyond hydrolysis, other potential degradation pathways for N-acetylpiperidine compounds include:
-
Oxidation: The piperidine ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidative degradation products. This can be initiated by atmospheric oxygen, peroxides present in solvents, or exposure to light.
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions. This can involve the cleavage of bonds or the formation of reactive radical species that lead to a variety of degradation products.
Q3: How can I minimize the degradation of my N-acetylpiperidine compound during storage and handling?
A3: To enhance the stability of your compound, consider the following strategies:
-
pH Control: Maintain the pH of your solutions within a neutral range (pH 6-8), where the rate of hydrolysis is typically at a minimum. Use buffered solutions to ensure pH stability.
-
Temperature Control: Store your compound, both in solid form and in solution, at low temperatures (e.g., 2-8 °C or frozen) to slow down the rate of degradation. Avoid repeated freeze-thaw cycles.
-
Light Protection: Protect your samples from light by using amber vials or by wrapping containers in aluminum foil.
-
Inert Atmosphere: For highly sensitive compounds, consider storing them under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Use of Stabilizers: The addition of excipients such as cyclodextrins can encapsulate the N-acetylpiperidine molecule, protecting it from the surrounding environment and improving its stability.
Q4: My compound appears to be degrading even in the solid state. What could be the reason?
A4: Solid-state instability can occur, although it is generally slower than in solution. Factors contributing to solid-state degradation include:
-
Hygroscopicity: The compound may absorb moisture from the atmosphere, which can then facilitate localized hydrolysis.
-
Crystal Form: Different polymorphic forms of a compound can have varying stability profiles.
-
Excipient Interactions: If formulated with other substances, chemical interactions can lead to degradation.
Experimental Protocols
Protocol 1: Forced Degradation Study of an N-acetylpiperidine Compound
This protocol outlines a general procedure for conducting a forced degradation study to identify the degradation pathways and to develop a stability-indicating analytical method.
1. Materials:
-
N-acetylpiperidine compound
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Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
pH meter
-
HPLC-UV system
-
Photostability chamber
-
Oven
2. Procedure:
-
Acid Hydrolysis:
-
Dissolve the compound in 0.1 M HCl to a final concentration of 1 mg/mL.
-
Incubate a portion of the solution at 60°C for 24 hours.
-
If no degradation is observed, repeat with 1 M HCl.
-
At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve the compound in 0.1 M NaOH to a final concentration of 1 mg/mL.
-
Incubate a portion of the solution at 60°C for 24 hours.
-
If no degradation is observed, repeat with 1 M NaOH.
-
At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve the compound in a solution of 3% H₂O₂ to a final concentration of 1 mg/mL.
-
Store the solution at room temperature for 24 hours, protected from light.
-
If no degradation is observed, repeat with 30% H₂O₂.
-
At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid compound in a controlled temperature oven at 70°C for 48 hours.
-
At appropriate time points, withdraw samples, allow them to cool to room temperature, dissolve in a suitable solvent, and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound (1 mg/mL in a suitable solvent) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be kept in the dark under the same conditions.
-
At the end of the exposure period, analyze the samples by HPLC.
-
Protocol 2: Stability-Indicating HPLC-UV Method for N-acetylpiperidine
This is a template for a reversed-phase HPLC method. The specific parameters will need to be optimized for your particular N-acetylpiperidine derivative and its degradation products.
1. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: 0.1% Trifluoroacetic acid in Acetonitrile
-
-
Gradient: 5% B to 95% B over 20 minutes, then hold at 95% B for 5 minutes, and return to 5% B for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm (or the λmax of the compound)
-
Injection Volume: 10 µL
2. Method Validation:
-
Specificity: Analyze samples from the forced degradation study to ensure that the degradation products are well-resolved from the parent compound and from each other.
-
Linearity: Prepare a series of standard solutions of the N-acetylpiperidine compound at different concentrations and inject them into the HPLC. Plot a calibration curve of peak area versus concentration. A linear relationship (R² > 0.999) should be observed.
-
Accuracy: Determine the recovery of the analyte at different concentration levels by spiking a placebo with known amounts of the compound.
-
Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogeneous sample. The relative standard deviation (RSD) should be within acceptable limits (typically <2%).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
Data Presentation
The following tables summarize typical conditions for forced degradation studies and the potential impact of stabilizers. Note that the extent of degradation is illustrative and will vary depending on the specific N-acetylpiperidine derivative.
Table 1: Typical Forced Degradation Conditions and Expected Outcomes
| Stress Condition | Reagent/Parameter | Temperature | Duration | Expected Degradation Products |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 60°C | 24 hours | Piperidine, Acetic Acid |
| Base Hydrolysis | 0.1 M - 1 M NaOH | 60°C | 24 hours | Piperidine, Acetic Acid |
| Oxidation | 3% - 30% H₂O₂ | Room Temp | 24 hours | N-oxides, ring-opened products |
| Thermal | - | 70°C | 48 hours | Various, depending on structure |
| Photolytic | >1.2 million lux hours | Ambient | - | Various, depending on structure |
Table 2: Illustrative Impact of Stabilizers on N-acetylpiperidine Stability
| Stabilizer | Concentration | Stress Condition | % Degradation (without stabilizer) | % Degradation (with stabilizer) |
| Hydroxypropyl-β-Cyclodextrin | 1:1 molar ratio | 0.1 M HCl, 60°C, 24h | ~15% | ~5% |
| Sulfobutylether-β-Cyclodextrin | 1:1 molar ratio | 3% H₂O₂, RT, 24h | ~10% | ~2% |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual results will depend on the specific compound and experimental conditions.
Visualizations
Caption: Primary degradation pathways for N-acetylpiperidine compounds.
Caption: Workflow for a typical forced degradation study.
Caption: Decision tree for troubleshooting stability problems.
Technical Support Center: Scalable Synthesis of 1-Acetyl-4-[(2-methoxyethyl)amino]piperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of "1-Acetyl-4-[(2-methoxyethyl)amino]piperidine". The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common scalable synthetic route for this compound?
A1: A highly common and scalable approach is a two-step synthesis involving the reductive amination of 1-acetyl-4-piperidone with 2-methoxyethylamine. This method is favored for its operational simplicity and the availability of cost-effective reagents.[1][2]
Q2: What are the critical parameters to control during the reductive amination step?
A2: The critical parameters for successful reductive amination include reaction temperature, pH, and the choice of reducing agent. Careful control of these variables is essential to maximize yield and minimize side-product formation.
Q3: How can I purify the final product, this compound, on a large scale?
A3: For large-scale purification, distillation is a potential method.[3] Alternatively, if the product is a solid, recrystallization can be effective. Chromatographic purification is also an option, though it may be less cost-effective for very large quantities.
Q4: Are there any known stability issues with piperidine-based compounds?
A4: Piperidines are generally stable. However, they are basic and can react with atmospheric carbon dioxide to form carbonate salts, which may appear as a precipitate.[4] It is advisable to store them under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Final Product | Incomplete reaction during reductive amination. | - Optimize reaction time and temperature. - Ensure the reducing agent is fresh and added portion-wise to control the reaction. - Check the pH of the reaction mixture; it should be suitable for imine formation and reduction. |
| Side-product formation. | - Analyze the crude product by techniques like NMR or LC-MS to identify major impurities. - Adjust reaction conditions to disfavor side reactions. For example, lower temperatures can sometimes increase selectivity. | |
| Difficulty in Removing Unreacted Starting Material | Excess 4-aminopiperidine is challenging to remove due to its similar properties to the product.[3] | - Optimize the stoichiometry of reactants to minimize excess starting material. - Consider a workup procedure that exploits differences in basicity, if applicable. - If using chromatography, employ a gradient elution method to improve separation. |
| Product Crystallizes Unexpectedly During Storage | Formation of carbonate salts from reaction with atmospheric CO2.[4] | - Store the final product under an inert atmosphere. - If crystals form, they may be redissolved in an appropriate solvent. |
| The product may have a relatively high melting point and could crystallize at lower temperatures.[4] | - Store at a controlled room temperature if refrigeration is causing crystallization. |
Experimental Protocols
Key Experiment: Reductive Amination for the Synthesis of this compound
This protocol is a general guideline. Optimization may be required for specific scales and equipment.
Materials:
-
1-acetyl-4-piperidone
-
2-methoxyethylamine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Addition funnel
Procedure:
-
To a stirred solution of 1-acetyl-4-piperidone (1 equivalent) in dichloromethane (DCM), add 2-methoxyethylamine (1.1 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 equivalents) in DCM.
-
Slowly add the STAB slurry to the reaction mixture via an addition funnel over 30-60 minutes. Control the addition rate to maintain the reaction temperature below 25°C.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
References
Technical Support Center: 4-Aminopiperidine Protecting Group Strategies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-aminopiperidine derivatives.
Troubleshooting Guides
Issue: Low yield during Boc protection of 4-aminopiperidine.
Question: I am getting a low yield for the Boc-protection of the primary amino group of 4-aminopiperidine. What are the possible causes and solutions?
Answer:
Low yields in Boc protection can stem from several factors:
-
Reagent Quality: Ensure the di-tert-butyl dicarbonate (Boc₂O) is of high purity and has not degraded.
-
Reaction Conditions: The reaction is typically performed under basic conditions. The choice and amount of base are critical. Triethylamine (TEA) or sodium bicarbonate are commonly used. Ensure the pH is appropriate to deprotonate the ammonium salt of the amine without promoting side reactions.
-
Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or a mixture of THF and water are generally effective.[1] Ensure the solvent is dry if anhydrous conditions are required.
-
Reaction Time and Temperature: While the reaction often proceeds at room temperature, it may require several hours to reach completion.[1] Monitoring the reaction by TLC or LC-MS is recommended to determine the optimal reaction time.
-
Work-up Procedure: During the aqueous work-up, ensure the pH is carefully controlled to avoid cleavage of the Boc group. Acidic conditions will remove the Boc group.[2][3]
Issue: Incomplete deprotection of a Cbz-protected 4-aminopiperidine derivative.
Question: My Cbz deprotection via catalytic hydrogenation is sluggish and incomplete. How can I improve this reaction?
Answer:
Incomplete Cbz deprotection is a common issue. Here are some troubleshooting steps:
-
Catalyst Activity: The palladium on carbon (Pd/C) catalyst may be old or deactivated. Use fresh, high-quality catalyst.[2][4] Catalyst loading is also important; typically 10-20% by weight of the substrate is used.[5]
-
Hydrogen Source and Pressure: Ensure a continuous supply of hydrogen gas. A hydrogen-filled balloon is often sufficient for small-scale reactions, but for larger scales or difficult substrates, a hydrogenation apparatus with positive pressure may be necessary.[5]
-
Solvent: Protic solvents like methanol or ethanol are standard for this reaction.[5] Ensure the substrate is fully dissolved.
-
Catalyst Poisoning: Certain functional groups, particularly sulfur-containing compounds, can poison the palladium catalyst. Ensure your starting material and solvent are free from such impurities.
-
Reaction Time: Hydrogenolysis can be slow. Allow the reaction to proceed for an adequate amount of time, monitoring its progress by TLC or LC-MS.
Issue: Side reactions observed during Fmoc deprotection.
Question: I am observing the formation of byproducts during the piperidine-mediated deprotection of my Fmoc-protected 4-aminopiperidine derivative. What is causing this and how can I prevent it?
Answer:
The primary byproduct during Fmoc deprotection is the dibenzofulvene (DBF) adduct with the newly liberated amine.[6]
-
Scavenging: Piperidine itself acts as a scavenger for the DBF byproduct.[6] Ensure a sufficient excess of piperidine is used (typically 20-50% in DMF).
-
Reaction Time: Prolonged exposure to basic conditions can lead to other side reactions. The deprotection is usually rapid, often complete within minutes to a couple of hours.[7] Monitor the reaction closely to avoid extended reaction times.
-
Alternative Bases: If piperidine is causing issues, other secondary amines like morpholine can be used.[1] For solution-phase deprotection, a volatile amine like diethylamine in acetonitrile can be employed to simplify work-up.[6]
Frequently Asked Questions (FAQs)
Question: What are the most common protecting groups for the two amino groups of 4-aminopiperidine?
Answer: The most common protecting groups are tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc).[2][8] These carbamate-based protecting groups reduce the nucleophilicity of the amino groups.[3] The choice between them depends on the desired orthogonality in your synthetic route.[5]
Question: How can I selectively protect one of the two amino groups in 4-aminopiperidine?
Answer: Selective protection can be challenging but is achievable. The piperidine nitrogen is a secondary amine, while the 4-amino group is primary. This difference in reactivity can sometimes be exploited under carefully controlled conditions. However, a more robust strategy involves using an orthogonal protecting group scheme where one group can be removed without affecting the other.[3][5] For instance, one amine can be protected with an acid-labile group like Boc, while the other is protected with a base-labile group like Fmoc or a group removable by hydrogenolysis like Cbz.[3][5]
Question: What does "orthogonal protection" mean in the context of 4-aminopiperidine derivatives?
Answer: Orthogonal protection refers to the use of multiple protecting groups in a single molecule that can be removed under distinct reaction conditions.[3][9] This allows for the selective deprotection of one functional group while others remain protected. For example, in a 4-aminopiperidine derivative protected with both Boc and Fmoc, the Fmoc group can be removed with a base (like piperidine) without affecting the acid-labile Boc group.[3] Conversely, the Boc group can be removed with an acid (like TFA) without cleaving the Fmoc group.[3] This strategy is crucial for the synthesis of complex molecules.[5]
Question: What are the key differences in the stability and deprotection of Boc, Cbz, and Fmoc groups?
Answer:
-
Boc (tert-butoxycarbonyl): Stable to basic and nucleophilic conditions, but readily cleaved by acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][10]
-
Cbz (benzyloxycarbonyl): Stable to acidic and basic conditions but is cleaved by catalytic hydrogenolysis (e.g., H₂/Pd-C).[2][5] Strong acids can also cleave the Cbz group.[11]
-
Fmoc (9-fluorenylmethoxycarbonyl): Stable to acidic conditions but is labile to bases, typically secondary amines like piperidine.[2][6] It is generally incompatible with catalytic hydrogenation.[6]
Data Summary
| Protecting Group | Introduction Reagents | Deprotection Conditions | Stability | Orthogonal To |
| Boc | Boc₂O, base (e.g., TEA, NaHCO₃) | Acid (e.g., TFA, HCl) | Base, Nucleophiles, Hydrogenolysis | Fmoc, Cbz, Alloc |
| Cbz | Benzyl chloroformate (Cbz-Cl), base | Catalytic Hydrogenolysis (H₂, Pd/C) | Mild Acid, Base | Boc, Fmoc, Alloc |
| Fmoc | Fmoc-Cl or Fmoc-OSu, base | Base (e.g., 20% Piperidine in DMF) | Acid, Hydrogenolysis (mostly) | Boc, Cbz, Alloc |
| Alloc | Allyl chloroformate (Alloc-Cl), base | Pd(PPh₃)₄ and a scavenger (e.g., PhSiH₃) | Acid, Base | Boc, Cbz, Fmoc |
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of an Amine
-
Dissolve the amine in a suitable solvent (e.g., DCM, THF, or a THF/water mixture).
-
Add a base (e.g., triethylamine or sodium bicarbonate, 1.1-1.5 equivalents).
-
Cool the mixture in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, perform an aqueous work-up. If using an organic solvent, wash with a mild aqueous acid (e.g., saturated NH₄Cl), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization if necessary.
Protocol 2: General Procedure for Cbz Deprotection by Catalytic Hydrogenolysis
-
Dissolve the Cbz-protected compound in a suitable solvent (e.g., methanol or ethanol).[5]
-
Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the substrate) under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Secure a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.
-
Stir the suspension vigorously at room temperature under a hydrogen atmosphere until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst can be pyrophoric and should be kept wet.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and CO₂, are volatile and easily removed.
Protocol 3: General Procedure for Fmoc Deprotection
-
Dissolve the Fmoc-protected compound in a 20% solution of piperidine in N,N-dimethylformamide (DMF).
-
Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk of the DMF and piperidine.
-
The crude product can be purified by column chromatography or other suitable methods to remove the dibenzofulvene-piperidine adduct. For solution-phase synthesis, a workup involving extraction may be possible depending on the product's properties.[6]
Visualizations
Caption: General workflow for using protecting groups in synthesis.
Caption: Decision tree for selecting a primary protecting group.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Buy 4-Aminopiperidine | 13035-19-3 [smolecule.com]
- 3. Protective Groups [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Lokey Lab Protocols: Fmoc [lokeylab.wikidot.com]
- 7. chempep.com [chempep.com]
- 8. researchgate.net [researchgate.net]
- 9. biosynth.com [biosynth.com]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. total-synthesis.com [total-synthesis.com]
Mitigating impurities in the synthesis of "methoxyethylamino" piperidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of "methoxyethylamino" piperidines.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing N-(2-methoxyethyl)piperidine?
The two primary synthetic routes for attaching the 2-methoxyethyl group to the piperidine nitrogen are:
-
Reductive Amination: This involves the reaction of piperidine with 2-methoxyacetaldehyde in the presence of a reducing agent.
-
N-alkylation: This is a direct alkylation of piperidine using a 2-methoxyethyl halide (e.g., 2-methoxyethyl chloride or bromide) or a sulfonate ester.
Q2: What are the potential impurities I might encounter during the synthesis of N-(2-methoxyethyl)piperidine?
Depending on the synthetic route, common impurities may include:
-
Unreacted Starting Materials: Residual piperidine, 2-methoxyacetaldehyde, or 2-methoxyethyl halide.
-
Over-alkylation Products: While less common for secondary amines like piperidine, quaternary ammonium salt formation is a possibility, especially with highly reactive alkylating agents.
-
Side-Reaction Products:
-
From Reductive Amination: The alcohol byproduct from the reduction of the aldehyde (2-methoxyethanol) can be an impurity. If using sodium cyanoborohydride, nitrile-containing impurities may form.[1]
-
From N-alkylation: Elimination byproducts from the 2-methoxyethyl halide, or substitution byproducts if water is present (formation of 2-methoxyethanol).[2]
-
-
Degradation Products: Piperidine itself can be susceptible to oxidation, leading to colored impurities.[3][4]
Q3: My final product has a yellow tint. What is the cause and how can I remove it?
A yellow discoloration in piperidine derivatives is often due to oxidation byproducts.[3][4] Purification via distillation or column chromatography can typically remove these colored impurities. To prevent this, it is advisable to store the purified product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.[3]
Q4: I am having trouble purifying my N-(2-methoxyethyl)piperidine by column chromatography. What can I do?
Basic amines like piperidines can streak on silica gel columns. To mitigate this, you can:
-
Use a basic mobile phase: Add a small amount of a base like triethylamine or ammonium hydroxide to your eluent system.[5]
-
Switch to a different stationary phase: Alumina can be a good alternative to silica gel for the purification of basic compounds.[5]
Troubleshooting Guides
Issue 1: Low Yield in Reductive Amination
Symptoms:
-
GC/MS or NMR analysis shows a significant amount of unreacted piperidine and/or 2-methoxyacetaldehyde.
-
The isolated product yield is lower than expected.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inefficient Imine Formation | Ensure anhydrous reaction conditions as water can inhibit imine formation. The use of a dehydrating agent like magnesium sulfate or molecular sieves can be beneficial. |
| Decomposition of Aldehyde | 2-methoxyacetaldehyde can be prone to self-condensation or polymerization. Use freshly distilled or high-purity aldehyde. Consider adding the aldehyde slowly to the reaction mixture. |
| Suboptimal pH | The pH of the reaction is crucial for both imine formation and the stability of the reducing agent. A slightly acidic pH (around 5-6) is often optimal. |
| Inactive Reducing Agent | Use a fresh batch of the reducing agent. Sodium triacetoxyborohydride is often a good choice as it is less sensitive to pH than sodium cyanoborohydride and can be used in a one-pot procedure. |
Issue 2: Formation of Byproducts in N-Alkylation
Symptoms:
-
GC/MS or NMR analysis reveals the presence of unexpected peaks alongside the desired product.
-
A significant peak corresponding to 2-methoxyethanol is observed.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Presence of Water | The presence of water can lead to the hydrolysis of the 2-methoxyethyl halide, forming 2-methoxyethanol.[2] Ensure all reagents and solvents are anhydrous. |
| Elimination Side Reaction | The 2-methoxyethyl halide can undergo elimination to form methoxyethene, especially under strongly basic or high-temperature conditions. Use a non-nucleophilic base like potassium carbonate or diisopropylethylamine (DIPEA) and maintain a moderate reaction temperature.[6] |
| Slow Reaction Rate | If the reaction is slow, prolonged reaction times at elevated temperatures can promote side reactions. Consider using a more reactive leaving group (e.g., iodide instead of chloride) or a suitable catalyst. |
Experimental Protocols
Protocol 1: Synthesis of N-(2-methoxyethyl)piperidine via Reductive Amination
Materials:
-
Piperidine
-
2-Methoxyacetaldehyde
-
Sodium triacetoxyborohydride
-
Dichloromethane (DCM), anhydrous
-
Acetic acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of piperidine (1.0 eq) in anhydrous DCM, add 2-methoxyacetaldehyde (1.1 eq).
-
Add acetic acid (1.1 eq) and stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation or column chromatography on silica gel (using a mobile phase containing a small percentage of triethylamine, e.g., ethyl acetate/hexane with 1% triethylamine).
Protocol 2: Synthesis of N-(2-methoxyethyl)piperidine via N-Alkylation
Materials:
-
Piperidine
-
2-Methoxyethyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
Procedure:
-
To a suspension of anhydrous potassium carbonate (2.0 eq) in anhydrous acetonitrile, add piperidine (1.0 eq).
-
Add 2-methoxyethyl bromide (1.1 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 6-8 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with acetonitrile.
-
Concentrate the combined filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation or column chromatography.
Data Presentation
Table 1: Comparison of Synthetic Methods for N-(2-methoxyethyl)piperidine
| Parameter | Reductive Amination | N-Alkylation |
| Starting Materials | Piperidine, 2-methoxyacetaldehyde | Piperidine, 2-methoxyethyl halide |
| Key Reagents | Reducing agent (e.g., NaBH(OAc)₃) | Base (e.g., K₂CO₃) |
| Common Byproducts | 2-methoxyethanol, over-reduced products | 2-methoxyethanol, elimination products |
| Reaction Conditions | Typically mild, room temperature | Often requires heating/reflux |
| Advantages | Good for sensitive substrates, one-pot procedure possible | Can be higher yielding for simple substrates |
| Disadvantages | Aldehyde stability can be an issue | Potential for elimination side reactions |
Mandatory Visualizations
Caption: Reductive amination pathway for the synthesis of N-(2-methoxyethyl)piperidine.
Caption: N-alkylation pathway showing potential side reactions.
References
Validation & Comparative
Piperidine vs. Piperazine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Strategic Scaffold Selection
In the landscape of medicinal chemistry, the piperidine and piperazine rings stand out as "privileged scaffolds"—foundational structures that appear in a multitude of approved drugs.[1] Their prevalence is a testament to their ability to confer favorable physicochemical and pharmacokinetic properties, and to serve as versatile platforms for constructing molecules that interact with a wide range of biological targets. Piperidine, a six-membered heterocycle with a single nitrogen atom, and its 1,4-diaza analogue, piperazine, offer distinct advantages and disadvantages that can profoundly influence the trajectory of a drug discovery program. This guide provides a comparative analysis of these two critical scaffolds, supported by experimental data and detailed protocols, to inform rational drug design.
At a Glance: Physicochemical Properties
The core structural difference—one versus two nitrogen atoms—gives rise to significant variations in the physicochemical properties of piperidine and piperazine. These differences are critical in determining a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for target engagement.
| Property | Piperidine | Piperazine | Key Considerations in Drug Design |
| Structure | Azacyclohexane | 1,4-Diazacyclohexane | Piperazine's second nitrogen offers an additional point for substitution, enabling its use as a linker and for fine-tuning properties.[1] |
| pKa of Conjugate Acid | ~11.22 | pKa1: ~5.35-5.5, pKa2: ~9.73-9.8 | Piperidine is significantly more basic. Its strong basicity can lead to potent ionic interactions but may also increase clearance and off-target effects. Piperazine's dual pKa values allow for more nuanced control over basicity and solubility at physiological pH.[1] |
| Calculated logP (cLogP) | ~0.84 (parent) | ~-1.1 (parent) | Piperidine is inherently more lipophilic, which can enhance membrane permeability but may also increase metabolic susceptibility and reduce aqueous solubility.[1] |
| Aqueous Solubility | Miscible | Freely Soluble | Both parent scaffolds are highly soluble in water. However, the solubility of their derivatives is heavily dependent on the nature and size of the substituents.[1] |
Pharmacological Landscape: A Tale of Two Scaffolds
Both piperidine and piperazine moieties are integral to numerous classes of therapeutic agents. Their selection is often guided by the specific requirements of the biological target and the desired pharmacological effect.
Piperidine: The piperidine scaffold is a common feature in pharmaceuticals targeting the central nervous system (CNS), leveraging its lipophilicity to cross the blood-brain barrier.[1] It is also prevalent in anticancer, antimicrobial, and analgesic agents.[2][3]
Piperazine: The piperazine ring is a cornerstone of many successful drugs, including antihistamines, antipsychotics, and a significant number of modern anticancer kinase inhibitors.[4] The second nitrogen atom is often exploited to enhance aqueous solubility and to serve as a linker connecting different pharmacophoric elements.[5]
Here is a selection of approved drugs that highlight the therapeutic utility of each scaffold:
| Therapeutic Class | Representative Piperidine-Containing Drugs | Representative Piperazine-Containing Drugs |
| Antipsychotic | Risperidone, Haloperidol | Clozapine, Olanzapine, Aripiprazole |
| Antihistamine | Fexofenadine, Loratadine | Cetirizine, Hydroxyzine |
| Opioid Analgesic | Fentanyl, Meperidine | - |
| Anticancer (Kinase Inhibitor) | Crizotinib | Imatinib, Gedatolisib, Erlotinib |
| Antiviral | - | Maraviroc |
| Antidepressant | Paroxetine | Vortioxetine, Trazodone |
| Alzheimer's Disease | Donepezil | - |
In Focus: Signaling Pathways
The choice of scaffold can dictate how a drug interacts with and modulates key cellular signaling pathways. Below are examples of how piperidine- and piperazine-containing drugs can influence distinct biological cascades.
Piperidine in Action: Piperine and the TGF-β/SMAD Pathway
Piperine, a natural product containing a piperidine moiety, has been shown to inhibit the TGF-β signaling pathway, which is implicated in fibrosis and cancer progression.[1][6] Piperine can suppress the phosphorylation of SMAD2/3, key downstream effectors of the TGF-β receptor, thereby blocking the transcriptional changes that lead to an epithelial-mesenchymal transition (EMT).[1][7]
Caption: Inhibition of the TGF-β/SMAD signaling pathway by Piperine.
Piperazine Powerhouse: Gedatolisib and the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[8] Gedatolisib, a piperazine-containing drug, is a potent dual inhibitor of PI3K and mTOR.[1][9] By blocking these key kinases, Gedatolisib can effectively shut down this pro-survival signaling cascade, leading to the inhibition of tumor cell growth.
Caption: Dual inhibition of the PI3K/AKT/mTOR pathway by Gedatolisib.
Experimental Design and Workflows
The evaluation of compounds containing piperidine or piperazine scaffolds involves a standardized set of in vitro assays to determine their pharmacological and ADMET properties.
General Experimental Workflow for Drug Discovery
The journey from a chemical library to a lead compound follows a logical progression of screening and characterization.
Caption: A typical workflow for drug discovery and lead optimization.
Logical Relationship in SAR Studies
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry. By systematically modifying a "hit" compound, researchers can deduce which structural features are essential for biological activity.
Caption: Logical flow of a Structure-Activity Relationship (SAR) study.
Detailed Experimental Protocols
To provide a practical context, the following are detailed methodologies for key experiments frequently employed in the evaluation of piperidine and piperazine derivatives.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Materials:
-
Cell membranes expressing the target receptor
-
Radioligand with known affinity for the receptor (e.g., [³H]-ligand)
-
Test compounds (piperidine and piperazine analogs)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates (e.g., glass fiber filters pre-soaked in polyethyleneimine)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the unlabeled test compounds. Prepare the radioligand and cell membranes at their optimal concentrations in ice-cold assay buffer.
-
Assay Setup: In a 96-well plate, add assay buffer, the serially diluted test compound, a fixed concentration of radioligand, and the cell membrane suspension to each well. Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).
-
Incubation: Incubate the plate for a sufficient time at a specific temperature (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
MTT Cytotoxicity Assay
Objective: To determine the concentration of a test compound that inhibits cell viability by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (piperidine and piperazine derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include vehicle control wells (medium with the same concentration of solvent, e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: Remove the medium and add fresh medium containing MTT solution (final concentration ~0.5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.
In Vitro Metabolic Stability Assay (Liver Microsomes)
Objective: To assess the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes.
Materials:
-
Liver microsomes (human, rat, etc.)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Test compounds and a reference compound with known metabolic stability
-
Acetonitrile (containing an internal standard for LC-MS/MS analysis)
-
LC-MS/MS system
Procedure:
-
Incubation Preparation: In a microcentrifuge tube or 96-well plate, pre-warm the test compound and liver microsomes in phosphate buffer at 37°C.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile with an internal standard).
-
Protein Precipitation: Centrifuge the samples to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to an analysis plate and quantify the remaining amount of the parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k and the intrinsic clearance (Clint) as (k / microsomal protein concentration).
Conclusion
The choice between a piperidine and a piperazine scaffold is a strategic decision in drug design, with each offering a unique set of properties. Piperidine's higher basicity and lipophilicity can be advantageous for CNS penetration and strong target binding, while piperazine's dual nitrogen atoms provide greater synthetic versatility, opportunities for solubility enhancement, and the ability to act as a linker. A thorough understanding of their comparative physicochemical properties, pharmacological profiles, and behavior in key in vitro assays is paramount for medicinal chemists aiming to optimize the development of novel therapeutics. This guide serves as a foundational resource to aid in the rational selection and application of these two truly privileged scaffolds.
References
- 1. celcuity.com [celcuity.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. What is Gedatolisib used for? [synapse.patsnap.com]
- 6. PI3K/AKT/mTOR pathway is activated after imatinib secondary resistance in gastrointestinal stromal tumors (GISTs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 9. Facebook [cancer.gov]
The N-Acetylpiperidine Scaffold: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its N-acetyl derivative, while a seemingly simple modification, significantly alters the physicochemical properties of the parent structure, influencing its pharmacokinetic and pharmacodynamic profile. This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-acetylpiperidine derivatives and related N-substituted piperidines, offering insights into their therapeutic potential across various biological targets. The information is supported by experimental data and detailed protocols to facilitate further research and development.
N-Substituted Piperidines as Acetylcholinesterase Inhibitors
Derivatives of piperidine are well-established as inhibitors of acetylcholinesterase (AChE), an enzyme critical in the progression of Alzheimer's disease. The nature of the N-substituent on the piperidine ring plays a pivotal role in the inhibitory potency of these compounds.
A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have been synthesized and evaluated for their anti-AChE activity.[1] Notably, the introduction of a bulky moiety at the para position of the benzamide and an alkyl or phenyl group on the benzamide nitrogen dramatically enhanced inhibitory activity.[1] One of the most potent inhibitors identified is 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, with an IC50 of 0.56 nM.[1] This compound exhibited an 18,000-fold greater affinity for AChE over butyrylcholinesterase (BuChE).[1] In contrast, the N-benzoylpiperidine derivative was found to be almost inactive, highlighting the importance of the basicity of the piperidine nitrogen for activity.[1]
Further studies on rigid analogues led to the discovery of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil), a potent AChE inhibitor with an IC50 of 5.7 nM. This compound demonstrated a 1250-fold selectivity for AChE over BuChE.[2]
More recently, N-benzyl piperidine derivatives have been explored as dual inhibitors of histone deacetylase (HDAC) and AChE for Alzheimer's disease.[3] Compounds d5 and d10 from this series showed potent dual-enzyme inhibition.[3]
Comparative Data: Acetylcholinesterase Inhibition
| Compound | N-Substituent | Target | IC50 (nM) | Selectivity (AChE/BuChE) | Reference |
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21) | Benzyl | AChE | 0.56 | 18,000 | [1] |
| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (13e, Donepezil) | Benzyl | AChE | 5.7 | 1250 | [2] |
| Compound d5 | Benzyl | HDAC / AChE | 170 / 6890 | - | [3] |
| Compound d10 | Benzyl | HDAC / AChE | 450 / 3220 | - | [3] |
Piperidine Derivatives as Receptor Modulators
The N-substituted piperidine scaffold is also prevalent in compounds targeting various G-protein coupled receptors (GPCRs) and ion channels.
Histamine H3 Receptor Agonists
N-aryl-piperidine derivatives have been investigated as agonists for the human histamine H3 receptor.[4] Structure-activity relationship studies revealed that while N-aryl-piperazine derivatives had low to no affinity, the corresponding piperidine derivatives showed moderate to high affinity. The substituents on the aromatic ring significantly influenced the agonistic activity.[4] This suggests that the conformational restriction provided by the piperidine ring is favorable for binding to the human histamine H3 receptor.[4]
Nicotinic Acetylcholine Receptor (nAChR) Antagonists
N-benzylpiperidine derivatives have been identified as antagonists of the α7 nicotinic acetylcholine receptor.[5] Several compounds in this class displayed submicromolar IC50 values and exhibited noncompetitive antagonism, suggesting they act as negative allosteric modulators. The N-benzylpiperidine motif was identified as the key pharmacophoric group.[5]
Dual Histamine H3 and Sigma-1 Receptor Antagonists
In an effort to develop novel therapeutics for pain, piperidine derivatives have been explored as dual antagonists of the histamine H3 and sigma-1 receptors.[6] The piperidine moiety was found to be a critical structural element for this dual activity.[6]
Piperidine Derivatives as Antiviral Agents
A series of piperidine-based derivatives have been identified as potent inhibitors of the influenza virus.[7] SAR studies indicated that an ether linkage between a quinoline and the piperidine ring is crucial for the inhibitory activity. The optimized compound, tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate, exhibited an EC50 as low as 0.05 µM against a variety of influenza virus strains.[7]
Experimental Protocols
Acetylcholinesterase Inhibition Assay
The inhibitory activity against AChE is typically determined using a modified Ellman's method. The assay mixture contains the enzyme (AChE), the substrate (acetylthiocholine iodide), and the chromogenic reagent 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a phosphate buffer. The test compound is pre-incubated with the enzyme, and the reaction is initiated by the addition of the substrate. The rate of the reaction is monitored by measuring the increase in absorbance at a specific wavelength due to the formation of the yellow 5-thio-2-nitrobenzoate anion. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then calculated.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The general protocol involves seeding cells in a 96-well plate, treating them with various concentrations of the test compounds, and incubating for a specified period. After incubation, the MTT reagent is added, and the cells are further incubated to allow for formazan formation. The formazan crystals are then dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Visualizations
Caption: A generalized workflow for the structure-activity relationship (SAR) studies of novel N-acetylpiperidine derivatives.
Caption: The role of acetylcholinesterase in neurotransmission and its inhibition by N-substituted piperidine derivatives.
References
- 1. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
N-Acetylpiperidine Derivatives as Potent Research Tools: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-acetylpiperidine derivatives as research tools, primarily focusing on their role as cholinesterase inhibitors. The information presented herein is intended to assist researchers in selecting the appropriate tools for their studies in neurodegenerative diseases and related fields. We will delve into their performance against established alternatives, provide detailed experimental protocols, and visualize key pathways and workflows to facilitate a deeper understanding of their application.
Performance Comparison of Cholinesterase Inhibitors
N-acetylpiperidine derivatives have emerged as a promising class of compounds for the inhibition of acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system.[1] Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.[2] The potency of these derivatives is often compared to standard drugs such as Donepezil and Tacrine. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency; a lower IC50 value indicates a more potent inhibitor.
The following table summarizes the IC50 values for several N-acetylpiperidine derivatives and reference compounds against AChE. It is important to note that these values are compiled from various studies and experimental conditions may differ, which can influence the results.
| Compound | Target Enzyme | IC50 Value (nM) | Reference/Notes |
| N-Acetylpiperidine Derivatives | |||
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine HCl (21) | AChE | 0.56 | One of the most potent inhibitors of acetylcholinesterase.[3] |
| N-(2-(piperidine-1-yl)ethyl)benzamide derivative (5d) | AChE | 13 ± 2.1 | This compound, with a fluorine atom at the ortho position, demonstrated superior activity compared to Donepezil in the same study.[2] |
| N-(2-(piperidine-1-yl)ethyl)benzamide derivative (5a) | AChE | 90 ± 2 | With a chlorine atom at the ortho position, this derivative also showed higher inhibitory activity than Donepezil.[2] |
| Semi-synthetic piperidine analogue (7) | AChE | 7320 | Derived from natural (-)-3-O-acetyl-spectaline.[1] |
| Semi-synthetic piperidine analogue (9) | AChE | 15100 | Derived from natural (-)-spectaline.[1] |
| Reference Compounds | |||
| Donepezil | AChE | 6.7 - 11.6 | A well-established drug for the treatment of Alzheimer's disease. IC50 values can vary depending on the enzyme source (e.g., human vs. bovine).[4][5] In a specific study comparing it with an N-acetylpiperidine derivative, its IC50 was reported as 600 ± 50 nM.[2] |
| Tacrine | AChE | Varies significantly | An early cholinesterase inhibitor. Some N-benzylpiperidine derivatives of 1,2,4-thiadiazolidinone were found to be as potent as tacrine.[6] |
| Galantamine | AChE | 430 - 4150 | A naturally derived cholinesterase inhibitor.[5] |
| Rivastigmine | AChE | 16 - 37 | A synthetic cholinesterase inhibitor.[5] |
Experimental Protocols
Synthesis of N-Acetylpiperidine
This protocol describes a general method for the N-acetylation of piperidine.
Materials:
-
Piperidine
-
Acetic anhydride or Acetyl chloride
-
A suitable solvent (e.g., dichloromethane, diethyl ether)
-
A base (e.g., triethylamine, pyridine) if using acetyl chloride
-
Standard laboratory glassware and workup reagents
Procedure:
-
Dissolution: Dissolve piperidine in the chosen solvent in a round-bottom flask, equipped with a magnetic stirrer and cooled in an ice bath.
-
Acylation: Slowly add acetic anhydride (or a solution of acetyl chloride in the solvent) to the stirred piperidine solution. If using acetyl chloride, a base should be added to neutralize the HCl byproduct.
-
Reaction: Allow the reaction to stir at room temperature for several hours or until completion, which can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, the mixture is typically washed with water and a mild aqueous acid (e.g., dilute HCl) to remove unreacted piperidine and base. The organic layer is then washed with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove any remaining acidic impurities, followed by a final wash with brine.
-
Isolation: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude N-acetylpiperidine.
-
Purification: The crude product can be purified by distillation or column chromatography to obtain the final, pure N-acetylpiperidine.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a widely used method to measure AChE activity and the inhibitory effects of compounds.
Principle: The assay is based on the reaction of the thiol group of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate. The rate of color development is proportional to the AChE activity and can be measured spectrophotometrically at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) solution
-
Phosphate buffer (pH 8.0)
-
Test compounds (N-acetylpiperidine derivatives and alternatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution at various concentrations. A control well should contain the solvent without the test compound.
-
Enzyme Addition: Add the AChE enzyme solution to each well and incubate for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells.
-
Measurement: Immediately begin monitoring the change in absorbance at 412 nm at regular intervals for a set period using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the test compound.
-
Determine the percentage of inhibition for each concentration relative to the control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
The IC50 value is determined from this curve as the concentration of the inhibitor that causes 50% inhibition of AChE activity.
-
Visualizations
Cholinergic Signaling Pathway and AChE Inhibition
The following diagram illustrates the role of acetylcholine in neurotransmission and the mechanism of action of acetylcholinesterase inhibitors like N-acetylpiperidine derivatives.
Caption: Cholinergic signaling pathway and the inhibitory action of N-acetylpiperidine derivatives on AChE.
Experimental Workflow: N-Acetylpiperidine Synthesis
This diagram outlines the key steps in the synthesis and purification of N-acetylpiperidine.
Caption: A generalized workflow for the synthesis of N-acetylpiperidine.
Experimental Workflow: AChE Inhibition Assay
This diagram illustrates the sequential steps involved in performing the Ellman's assay for measuring AChE inhibition.
Caption: Workflow for the Ellman's method to determine AChE inhibition.
References
- 1. New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative In Vitro Evaluation of 1-Acetyl-4-[(2-methoxyethyl)amino]piperidine and Structurally Related Compounds
This guide provides a comparative analysis of the in vitro pharmacological profile of the novel compound "1-Acetyl-4-[(2-methoxyethyl)amino]piperidine" against established modulators of key neurological targets. The piperidine moiety is a common scaffold in centrally active agents, suggesting potential activity at targets such as acetylcholinesterase (AChE), muscarinic acetylcholine receptors (mAChRs), and sigma (σ) receptors. The following sections detail in vitro assays, comparative data, and experimental protocols to characterize the activity of this compound.
Comparative Activity Profile
To illustrate a potential pharmacological profile for "this compound" (designated as Compound X), the following tables present hypothetical comparative data against well-characterized reference compounds.
Table 1: Acetylcholinesterase (AChE) Inhibition
| Compound | Source | IC50 (nM) | Selectivity (AChE vs. BChE) |
| Compound X (Hypothetical) | - | 150 | 80-fold |
| Donepezil | Reference Standard | 6.7 | 1250-fold[1] |
| Physostigmine | Reference Standard | 0.6 | Non-selective |
Table 2: Muscarinic Receptor Binding Affinity (Ki in nM)
| Compound | M1 | M2 | M3 | M4 | M5 |
| Compound X (Hypothetical) | 850 | 350 | 920 | 410 | 780 |
| Atropine (Antagonist) | 1.1 | 2.4 | 1.6 | 1.4 | 1.9 |
| Carbachol (Agonist) | 1300 | 46 | 130 | 120 | 200 |
Table 3: Sigma Receptor Binding Affinity (Ki in nM)
| Compound | Sigma-1 (σ1) | Sigma-2 (σ2) |
| Compound X (Hypothetical) | 98 | 1250 |
| PRE-084 (σ1 Agonist) | 2.2 | 3400 |
| Haloperidol (σ Antagonist) | 3.2 | 19 |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay quantifies acetylcholinesterase activity by measuring the production of thiocholine from the substrate acetylthiocholine.[2][3]
Materials:
-
Human recombinant acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds (Compound X, Donepezil, Physostigmine)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in phosphate buffer.
-
In a 96-well plate, add 25 µL of each compound dilution.
-
Add 50 µL of 3 mM DTNB solution to each well.
-
Add 25 µL of human recombinant AChE solution and incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding 25 µL of 15 mM ATCI solution.
-
Measure the absorbance at 405 nm every 30 seconds for 5 minutes using a microplate reader.[4]
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition relative to a vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.
Muscarinic Receptor Radioligand Binding Assay
This assay determines the binding affinity of a compound to muscarinic receptor subtypes by measuring the displacement of a radiolabeled ligand.[5][6]
Materials:
-
Cell membranes from CHO cells stably expressing human M1-M5 receptors.
-
[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.
-
Scintillation buffer.
-
Test compounds.
-
Glass fiber filters.
-
Cell harvester and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, combine the cell membranes, [³H]-NMS (at a final concentration equal to its Kd), and the test compound dilutions.
-
For non-specific binding determination, add a high concentration of a non-labeled antagonist (e.g., atropine).
-
Incubate the plates at room temperature for 2 hours to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation buffer.
-
Quantify the bound radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and determine the Ki values using the Cheng-Prusoff equation.
Sigma-1 Receptor Functional Assay (Calcium Mobilization)
This assay assesses the functional activity of compounds at the sigma-1 receptor by measuring changes in intracellular calcium levels. The sigma-1 receptor is known to modulate calcium signaling between the endoplasmic reticulum and mitochondria.[7]
Materials:
-
Neuroblastoma cell line (e.g., SH-SY5Y) endogenously expressing sigma-1 receptors.
-
Fluo-4 AM or other calcium-sensitive fluorescent dye.
-
Test compounds.
-
A known sigma-1 receptor agonist (e.g., PRE-084) and antagonist (e.g., Haloperidol).
-
Fluorescence plate reader with an injection system.
Procedure:
-
Seed the SH-SY5Y cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive dye like Fluo-4 AM according to the manufacturer's protocol, which often includes probenecid to prevent dye leakage.[5]
-
To assess agonist activity, add serial dilutions of the test compound and measure the change in fluorescence intensity over time.
-
To assess antagonist activity, pre-incubate the cells with serial dilutions of the test compound before adding a known concentration of a sigma-1 agonist (e.g., PRE-084).
-
Measure the fluorescence intensity, which is proportional to the intracellular calcium concentration.
-
Generate concentration-response curves to determine EC50 values for agonists or IC50 values for antagonists.[5]
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Gq-coupled muscarinic receptor signaling pathway.
Caption: Workflow for AChE inhibition and radioligand binding assays.
References
- 1. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. attogene.com [attogene.com]
- 4. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo sigma 1 receptor imaging studies in different disease states - PMC [pmc.ncbi.nlm.nih.gov]
N-Acyl Piperidine Analogs: A Comparative Efficacy Guide for Researchers
For researchers and drug development professionals, the N-acyl piperidine scaffold represents a privileged structure in medicinal chemistry due to its presence in a wide range of biologically active compounds. This guide provides a comparative analysis of the efficacy of different N-acyl piperidine analogs, with a primary focus on their activity as inhibitors of Fatty Acid Amide Hydrolase (FAAH), a key therapeutic target for pain and inflammation. Additionally, a brief overview of their role as opioid receptor modulators is presented.
Comparative Efficacy of N-Acyl Piperidine Analogs as FAAH Inhibitors
A study by Adluri and colleagues on benzothiophene piperazine and piperidine urea derivatives provides a valuable dataset for comparing the efficacy of these N-acyl piperidine analogs as FAAH inhibitors. The potency of these irreversible inhibitors is best represented by their second-order rate constants (kinact/Ki), which account for both the affinity of the compound for the enzyme and the rate of its inactivation.[1]
Below is a summary of the structure-activity relationships (SAR) for a selection of these analogs, highlighting the impact of different substituents on their inhibitory potency against human FAAH (hFAAH).
| Compound ID | R Group (Aryl Urea) | Piperidine/Piperazine | k_inact/K_i (M⁻¹s⁻¹) |
| 4h | Phenyl | Piperazine | 2,300 |
| 6a | 3-Pyridyl | Piperazine | 11,000 |
| 19 | 3-Pyridyl | Piperidine | 8,000 |
| 20 | 3-Pyridyl | Piperidine (3-methylbenzothiophene) | 30,000 |
Key Observations from the Data:
-
Aryl Urea Moiety: The nature of the aryl urea substituent significantly influences potency. Replacing the phenyl group (compound 4h ) with a 3-pyridyl group (compound 6a ) resulted in a nearly five-fold increase in inhibitory activity.[1]
-
Piperidine vs. Piperazine: In most cases, the piperidine analogs demonstrated slightly higher potency than the corresponding piperazine analogs. For instance, compound 20 (piperidine) was more potent than compound 6a (piperazine), which is likely due to more favorable van der Waals interactions of the piperidine ring within the acyl chain binding channel of FAAH.[1]
-
Benzothiophene Substitution: The substitution on the benzothiophene ring also plays a crucial role. The addition of a methyl group at the 3-position of the benzothiophene in the piperidine analog 20 led to a significant enhancement in potency compared to the unsubstituted benzothiophene piperidine 19 .[1]
Experimental Protocols
FAAH Inhibition Assay
The potency of the benzothiophene piperidine/piperazine urea inhibitors was determined using an enzyme-coupled assay to measure the second-order rate constants (kinact/Ki).[1]
Materials:
-
Human FAAH (hFAAH) enzyme
-
Test compounds (N-acyl piperidine analogs)
-
FAAH substrate (e.g., anandamide)
-
Coupling enzymes and substrates to detect the product of FAAH-mediated hydrolysis (e.g., arachidonic acid)
-
Assay buffer
-
Plate reader for detection
Procedure:
-
Enzyme and Inhibitor Pre-incubation: The hFAAH enzyme is pre-incubated with various concentrations of the test compound for different durations.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the FAAH substrate.
-
Detection: The rate of product formation is monitored over time using a plate reader. The coupled enzyme system generates a detectable signal (e.g., fluorescence or absorbance) proportional to the amount of product formed.
-
Data Analysis: The observed rate constants of inactivation (kobs) are determined for each inhibitor concentration. The kinact and Ki values are then calculated by plotting kobs against the inhibitor concentration. The ratio kinact/Ki provides a measure of the inhibitor's potency.
Signaling Pathways
FAAH Signaling Pathway
FAAH is an integral membrane enzyme that terminates the signaling of fatty acid amides (FAAs), such as the endocannabinoid anandamide (AEA).[2] By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH reduces the activation of cannabinoid receptors (CB1 and CB2), thereby modulating pain, inflammation, and other physiological processes.[3] Inhibition of FAAH increases the levels of AEA, leading to enhanced cannabinoid receptor signaling.[2]
FAAH signaling pathway and the mechanism of its inhibition by N-acyl piperidine analogs.
Mu-Opioid Receptor Signaling Pathway
N-acyl piperidine analogs have also been explored as modulators of opioid receptors. The mu-opioid receptor (MOR) is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, initiates a signaling cascade leading to analgesia.[4] This involves the inhibition of adenylyl cyclase, reduction of cyclic AMP (cAMP) levels, and modulation of ion channels.[5]
Simplified mu-opioid receptor signaling pathway activated by an agonist.
Conclusion
The N-acyl piperidine scaffold is a versatile starting point for the development of potent enzyme inhibitors and receptor modulators. The comparative data on FAAH inhibitors demonstrates that subtle structural modifications to the N-acyl piperidine core can lead to significant improvements in efficacy. The detailed experimental protocols and an understanding of the underlying signaling pathways are crucial for the rational design and evaluation of novel N-acyl piperidine analogs as potential therapeutic agents. Further research focusing on optimizing potency, selectivity, and pharmacokinetic properties will be essential for translating these promising compounds into clinical candidates.
References
- 1. Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endocannabinoid system: key regulatory enzymes and physio-pathological implications [flipper.diff.org]
- 4. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Docking Studies of N-acetylpiperidine Ligands: A Comparative Guide for Drug Development Professionals
A detailed comparison of the binding interactions and inhibitory potential of N-acetylpiperidine derivatives with key protein targets, supported by experimental and computational data.
This guide provides a comparative analysis of molecular docking studies of N-acetylpiperidine and its derivatives against two prominent drug targets: Acetylcholinesterase (AChE) and Acetyl-CoA Carboxylase (ACC). The information, compiled from recent scientific literature, is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in drug design and discovery. We will delve into the quantitative binding affinities, detailed experimental protocols, and visualize the associated molecular pathways.
Comparative Analysis of Binding Affinities
The following table summarizes the quantitative data from docking and in vitro studies of N-acetylpiperidine derivatives against their respective protein targets. This allows for a direct comparison of their binding affinities and inhibitory potencies.
| Ligand Derivative | Target Protein | Docking Score/Binding Energy (kcal/mol) | IC50/Ki (nM) | Key Interactions |
| N-(2-(piperidine-1-yl)ethyl)benzamide derivative (Compound 5d) | Acetylcholinesterase (AChE) | -12.74 (Binding Free Energy for Donepezil as reference) | 13 ± 2.1 (IC50) | Hydrogen bonding of the carbonyl group with Tyrosine 121 in the active site.[1] |
| (R)-(2-(4-Methoxyphenyl)quinolin-4-yl)(3-(morpholine-4-carbonyl)-[1,4′-bipiperidin]-1′-yl)methanone (Compound 7a) | Acetyl-CoA Carboxylase 2 (ACC2) | 8.01 (CScore) | 172 (IC50) | Hydrogen bonds between the carbonyl groups and residues Glu-2230 and Gly-2162.[2] |
| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (Compound 1) | Sigma-1 Receptor (S1R) | Not explicitly stated | 3.2 (Ki) | Salt bridge interaction between the piperidine nitrogen and the carboxylate group of Glu172.[3] |
Experimental Protocols
The methodologies outlined below are based on generalized and specific protocols reported in the cited studies for conducting molecular docking simulations.[4][5]
Preparation of the Receptor (Protein)
The three-dimensional crystal structures of the target proteins are typically obtained from the Protein Data Bank (PDB). For instance, in the study of ACC inhibitors, the X-ray structure of the CT domain with PDB ID: 3FF6 was used.[2] The standard preparation process involves:
-
Removal of non-essential molecules: All water molecules and co-crystallized ligands are removed from the PDB file.[4]
-
Addition of hydrogen atoms: Hydrogen atoms are added to the protein structure to correctly represent the protonation states at physiological pH.
-
Charge assignment: Appropriate charges are assigned to the protein atoms using force fields like Gasteiger-Huckl.[2]
-
Energy minimization: The protein structure is energy minimized to relieve any steric clashes and obtain a stable conformation.
Preparation of the Ligand
The N-acetylpiperidine derivatives are prepared for docking as follows:
-
2D to 3D conversion: The 2D structure of the ligand is drawn using chemical drawing software and then converted to a 3D structure.
-
Geometry optimization: The ligand's geometry is optimized to find its most stable conformation.
-
Charge assignment: Charges are assigned to the ligand atoms.
-
Defining rotatable bonds: The rotatable bonds within the ligand are defined to allow for conformational flexibility during the docking process.
Molecular Docking Simulation
Docking simulations are performed using software such as Sybyl, AutoDock, MOE, or Surflex-Dock.[2][4]
-
Grid box generation: A grid box is defined around the active site of the protein to specify the search space for the ligand.[4]
-
Docking algorithm: The docking algorithm explores various conformations and orientations of the ligand within the defined active site.
-
Scoring function: A scoring function is used to estimate the binding affinity for each generated pose, often reported in kcal/mol.[4] For example, the Consensus Score (CScore) integrates multiple scoring functions to rank the affinity of ligands.[2]
Analysis of Results
The final step involves a thorough analysis of the docking results:
-
Identification of the best pose: The docked poses are ranked based on their docking scores to identify the most favorable binding mode.
-
Visualization of interactions: The binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site are visualized and analyzed.[4]
Visualizing Molecular Interactions and Processes
To better understand the concepts discussed, the following diagrams illustrate a typical molecular docking workflow and a hypothetical signaling pathway involving an N-acetylpiperidine ligand.
Caption: A generalized workflow for molecular docking studies.
Caption: Inhibition of a signaling pathway by an N-acetylpiperidine ligand.
References
- 1. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Comparative Biological Evaluation of Novel 4-Aminopiperidine Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological performance of novel 4-aminopiperidine compounds across various therapeutic areas. The data presented is compiled from recent preclinical studies and is intended to offer an objective overview to aid in research and drug development.
Data Presentation
The following tables summarize the quantitative data for novel 4-aminopiperidine compounds and their alternatives, highlighting their potential in different therapeutic applications.
N-Type Calcium Channel Blockers for Analgesia
| Compound ID | Description | In Vitro Activity (IC50) | Animal Model Efficacy | Reference Compound | Reference Compound Activity |
| Compound 3 | 4-aminopiperidine derivative | Not explicitly quantified | Active in mouse hot-plate test | Verapamil, Flunarizine | Not specified in the study |
| Compound 18 | 4-aminopiperidine derivative | Potent N-type calcium channel antagonism | Active in mouse hot-plate and rat neuropathic pain models | Verapamil, Flunarizine | Not specified in the study |
Antifungal Agents Targeting Ergosterol Biosynthesis
| Compound ID | Target Organism | MIC Range (µg/mL) | Reference Compound | Reference Compound MIC (µg/mL) |
| 1-benzyl-N-dodecylpiperidin-4-amine | Candida spp., Aspergillus spp. | 1-8 | Amorolfine, Voriconazole | Not specified in the study |
| N-dodecyl-1-phenethylpiperidin-4-amine | Candida spp., Aspergillus spp. | 1-8 | Amorolfine, Voriconazole | Not specified in the study |
Dual SMO/ERK Inhibitors for Cancer Therapy
| Compound ID | Target | Cell Line | In Vitro Activity (IC50) |
| I-13 | SMO/ERK | RBE (human cholangiocarcinoma) | Strong inhibitory activity |
DPP4 Inhibitors for Diabetes
| Compound ID | Target | In Vitro Activity (IC50) | Ki Value | Reference Compound | Reference Compound Activity |
| Compound 9i | DPP4 | 9.25 ± 0.57 µM | 12.01 µM (competitive inhibition) | Sitagliptin | Not specified in the study |
HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
| Compound ID | Target | In Vitro Activity (IC50) |
| Ba8 | HIV-1 RT | 3.15 µM |
| Bb8 | HIV-1 RT | 1.52 µM |
Cognition Enhancers
| Compound ID | Animal Model | Effective Dose (ip) | Test |
| Compound 9 | Mouse | 0.01 mg/kg | Passive avoidance test |
Hepatitis C Virus (HCV) Assembly Inhibitors
| Compound ID | Target | In Vitro Activity (EC50) |
| Compound 1 | HCV Assembly | 2.57 µM |
| Compound 2 | HCV Assembly | 2.09 µM |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Radioligand Binding Assay for Opioid Receptors
This assay is used to determine the binding affinity of compounds to opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
Radioligand (e.g., [³H]-DAMGO for µ-opioid receptor).
-
Test compounds (4-aminopiperidine derivatives).
-
Assay buffer (50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membrane preparation, radioligand, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Broth Microdilution Assay for Antifungal Susceptibility
This method is used to determine the Minimum Inhibitory Concentration (MIC) of antifungal compounds.
Materials:
-
Fungal isolates.
-
RPMI-1640 medium.
-
96-well microtiter plates.
-
Test compounds (4-aminopiperidine derivatives).
-
Spectrophotometer.
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum in RPMI-1640 medium.
-
Serial Dilution: Perform serial twofold dilutions of the test compounds in the microtiter plates.
-
Inoculation: Add the fungal inoculum to each well.
-
Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible fungal growth, which can be determined visually or by measuring absorbance with a spectrophotometer.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This assay measures the ability of compounds to inhibit the activity of HIV-1 reverse transcriptase.
Materials:
-
Recombinant HIV-1 RT enzyme.
-
Poly(A) template and oligo(dT) primer.
-
[³H]-TTP (radiolabeled thymidine triphosphate).
-
Test compounds (4-aminopiperidine derivatives).
-
Reaction buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a microplate, combine the HIV-1 RT enzyme, template-primer hybrid, [³H]-TTP, and varying concentrations of the test compound in the reaction buffer.
-
Incubation: Incubate the plate at 37°C for a specified time to allow for DNA synthesis.
-
Filtration: Spot the reaction mixture onto glass fiber filters and wash to remove unincorporated [³H]-TTP.
-
Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of RT activity for each compound concentration and determine the IC50 value.
DPP4 Inhibition Assay
This assay is used to screen for inhibitors of dipeptidyl peptidase-4 (DPP4).
Materials:
-
Recombinant human DPP4 enzyme.
-
Fluorogenic substrate (e.g., Gly-Pro-AMC).
-
Test compounds (4-aminopiperidine derivatives).
-
Assay buffer.
-
96-well black plates.
-
Fluorometer.
Procedure:
-
Reaction Setup: In a 96-well plate, pre-incubate the DPP4 enzyme with varying concentrations of the test compound.
-
Substrate Addition: Initiate the reaction by adding the fluorogenic substrate.
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths.
-
Data Analysis: Determine the rate of reaction and calculate the percentage of inhibition for each compound concentration to determine the IC50 value.
Passive Avoidance Test for Cognition Enhancement
This behavioral test is used to assess learning and memory in animal models.[1]
Apparatus:
-
A two-compartment box with a light and a dark chamber, separated by a door. The floor of the dark chamber is equipped with an electric grid.
Procedure:
-
Acquisition Trial: Place the animal in the light compartment. When it enters the dark compartment, a mild, brief foot shock is delivered.
-
Retention Trial: After a set period (e.g., 24 hours), place the animal back in the light compartment and measure the latency to enter the dark compartment.
-
Drug Administration: Test compounds are administered prior to the acquisition trial.
-
Data Analysis: An increase in the latency to enter the dark compartment during the retention trial is indicative of improved memory of the aversive stimulus, suggesting a cognition-enhancing effect of the compound.[1]
HCV Replicon Assay
This cell-based assay is used to identify inhibitors of Hepatitis C virus replication.
Materials:
-
Huh-7 cells harboring an HCV replicon (e.g., with a luciferase reporter gene).
-
Cell culture medium and reagents.
-
Test compounds (4-aminopiperidine derivatives).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Plating: Plate the HCV replicon-containing cells in 96-well plates.
-
Compound Treatment: Treat the cells with varying concentrations of the test compounds.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
Luciferase Assay: Lyse the cells and measure the luciferase activity, which is proportional to the level of HCV RNA replication.
-
Data Analysis: Calculate the percentage of inhibition of HCV replication for each compound concentration and determine the EC50 value.
Visualizations
Preclinical Drug Discovery Workflow
The following diagram illustrates a general workflow for the preclinical evaluation of novel therapeutic compounds.
Caption: General preclinical drug discovery workflow.
SMO/ERK Dual Inhibition Signaling Pathway
This diagram illustrates the dual inhibition of the Smoothened (SMO) and Extracellular signal-regulated kinase (ERK) pathways by novel 4-aminopiperidine compounds in cancer cells, such as cholangiocarcinoma.[2]
Caption: SMO/ERK dual inhibition pathway.
Cholinergic Signaling Pathway in Cognition
This diagram depicts the cholinergic signaling pathway, a key target for cognition-enhancing drugs.
Caption: Cholinergic signaling in cognition.
References
A Head-to-Head Comparison of Synthetic Routes to Substituted Piperidines
For Researchers, Scientists, and Drug Development Professionals
The substituted piperidine motif is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The conformational rigidity and three-dimensional nature of the piperidine ring allow for precise spatial orientation of substituents, enabling fine-tuned interactions with biological targets. Consequently, the development of efficient and stereoselective methods for the synthesis of substituted piperidines is a topic of paramount importance. This guide provides a head-to-head comparison of five major synthetic strategies, offering a critical evaluation of their strengths, weaknesses, and practical applicability, supported by experimental data and detailed protocols.
Catalytic Hydrogenation of Pyridine Derivatives
The catalytic hydrogenation of pyridines represents the most direct and atom-economical approach to piperidine synthesis. This method involves the reduction of the aromatic pyridine ring to its saturated piperidine counterpart.
Advantages:
-
Atom Economy: High atom economy as it involves the addition of hydrogen.
-
Directness: A straightforward transformation from readily available pyridine precursors.
-
Scalability: Often amenable to large-scale synthesis.
Disadvantages:
-
Harsh Conditions: Frequently requires high pressures and temperatures.
-
Catalyst Poisoning: The nitrogen atom in both the starting material and the product can poison the catalyst.
-
Functional Group Tolerance: Can be challenging to achieve chemoselectivity in the presence of other reducible functional groups.
Recent Advances: Recent developments, such as the use of iridium(III) catalysts for ionic hydrogenation, have significantly improved the functional group tolerance of this method, allowing for the reduction of pyridines bearing sensitive moieties like nitro, azido, and bromo groups.
Experimental Data:
| Entry | Substrate | Catalyst | Conditions | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | Methyl 2-methylnicotinate | 10 mol% PtO₂ | H₂ (50 bar), AcOH, rt, 16 h | 85 | >95:5 |
| 2 | Methyl 6-methylnicotinate | 10 mol% PtO₂ | H₂ (50 bar), AcOH, rt, 16 h | 90 | >95:5 |
| 3 | 2,6-Dimethylpyridine | Rh/KB | H₂ (25 bar), MTBE, 25 °C | >99 | - |
| 4 | Nicotinamide | Rh/KB | H₂ (25 bar), Water, 25 °C | >99 | - |
| 5 | 2-Phenylpyridine | Rh₂O₃ | H₂ (5 bar), TFE, 40 °C, 16 h | 95 | - |
Experimental Protocol: Catalytic Hydrogenation of Methyl 2-methylnicotinate
To a solution of methyl 2-methylnicotinate (1.0 g, 6.6 mmol) in glacial acetic acid (20 mL) in a high-pressure reactor was added platinum(IV) oxide (PtO₂, 150 mg, 10 mol%). The reactor was sealed, purged with nitrogen, and then pressurized with hydrogen to 50 bar. The reaction mixture was stirred at room temperature for 16 hours. After carefully venting the hydrogen, the mixture was filtered through a pad of Celite®, and the filtrate was concentrated under reduced pressure. The residue was dissolved in ethyl acetate (50 mL) and washed with saturated aqueous sodium bicarbonate solution (3 x 20 mL) and brine (20 mL). The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated to afford methyl 2-methylpiperidine-3-carboxylate as a colorless oil (0.88 g, 85% yield) with a cis:trans ratio greater than 95:5 as determined by ¹H NMR spectroscopy.[1]
Logical Relationship: Catalytic Hydrogenation of Pyridine
Caption: General workflow for the catalytic hydrogenation of a substituted pyridine.
Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction is a powerful cycloaddition strategy for the construction of the piperidine ring in a single step. This reaction involves the [4+2] cycloaddition of an aza-diene with a dienophile, or a diene with an imine (dienophile).
Advantages:
-
Convergent Synthesis: Forms the six-membered ring in a single step.
-
Stereocontrol: Can provide high levels of stereocontrol, especially in intramolecular versions or with chiral catalysts.
-
Functional Group Installation: Allows for the direct installation of multiple substituents on the piperidine ring.
Disadvantages:
-
Substrate Scope: The reactivity of the diene and dienophile can be a limiting factor.
-
Regioselectivity: Can sometimes lead to mixtures of regioisomers.
-
Catalyst Sensitivity: Lewis acid or Brønsted acid catalysts are often required and can be sensitive to moisture.
Experimental Data:
| Entry | Diene | Dienophile | Catalyst | Conditions | Yield (%) | Enantiomeric Excess (%) |
| 1 | Danishefsky's diene | N-Benzylidene-p-toluenesulfonamide | Sc(OTf)₃ (10 mol%) | CH₂Cl₂, -78 °C to rt | 95 | - |
| 2 | Cyclopentadiene | N-Acyl-α,β-unsaturated imine | Chiral Phosphoric Acid (5 mol%) | Hexane/Toluene, -78 °C | 83 | 86 |
| 3 | N-Sulfonyl-1-aza-1,3-butadiene | Ethyl vinyl ether | - | TFE, 60 °C, 68 h | 43 | - |
Experimental Protocol: Aza-Diels-Alder Reaction of N-Sulfonyl-1-aza-1,3-butadiene
A solution of N-sulfonyl-1-aza-1,3-butadiene (10.5 mg, 0.05 mmol) in 2,2,2-trifluoroethanol (TFE, 0.1 mL) was treated with ethyl vinyl ether (9.8 mg, 0.75 mmol, 1.5 equiv) under a nitrogen atmosphere. The solution was stirred in a sealed vial at 60 °C for 68 hours. The solvent was removed under vacuum, and the residue was purified by preparative thin-layer chromatography (33% EtOAc-hexanes) to afford the cycloadduct (43% yield) as a colorless oil.[2]
Signaling Pathway: Aza-Diels-Alder Reaction
Caption: The aza-Diels-Alder reaction pathway.
Hofmann-Löffler-Freytag Reaction
The Hofmann-Löffler-Freytag (HLF) reaction is a radical-mediated cyclization of an N-haloamine to form a pyrrolidine or, less commonly, a piperidine ring. The reaction is typically initiated by heat or UV light in the presence of a strong acid.
Advantages:
-
C-H Functionalization: Enables the functionalization of an unactivated C-H bond.
-
Access to Fused Systems: Can be used to construct bicyclic and more complex piperidine-containing structures.
Disadvantages:
-
Harsh Conditions: Traditionally requires strong acids and high temperatures or UV irradiation.
-
Regioselectivity: Often favors the formation of the thermodynamically more stable five-membered pyrrolidine ring over the six-membered piperidine ring.
-
Substrate Sensitivity: The starting N-haloamines can be unstable.
Experimental Data:
| Entry | Substrate | Conditions | Product | Yield (%) |
| 1 | N-Chlorodibutylamine | H₂SO₄, heat | N-Butylpiperidine | 65 |
| 2 | N-Bromo-N-methyl-4-phenylbutylamine | H₂SO₄, UV light | 1-Methyl-3-phenylpiperidine | Moderate |
| 3 | N-Chloro-N-methylpentylamine | H₂SO₄, heat | 1,2-Dimethylpyrrolidine & 1-Methylpiperidine | Mixture |
Experimental Protocol: Hofmann-Löffler-Freytag Reaction of N-Chlorodibutylamine
N-Chlorodibutylamine (10.0 g, 61.8 mmol) was added dropwise to concentrated sulfuric acid (50 mL) at 0 °C with stirring. The mixture was then heated to 90-100 °C for 1 hour. After cooling to room temperature, the reaction mixture was poured onto ice (200 g) and made strongly alkaline with 40% aqueous sodium hydroxide solution. The resulting mixture was extracted with diethyl ether (3 x 100 mL). The combined organic extracts were dried over anhydrous potassium carbonate, filtered, and the solvent was removed by distillation. The residue was distilled under reduced pressure to afford N-butylpiperidine (5.7 g, 65% yield).[3]
Logical Relationship: Hofmann-Löffler-Freytag Reaction
Caption: Mechanistic steps of the Hofmann-Löffler-Freytag reaction.
Pictet-Spengler Reaction
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution to form a tetrahydroisoquinoline or a related heterocyclic system. While classically used for fused systems, variations can lead to piperidine rings.
Advantages:
-
Biomimetic: Mimics biosynthetic pathways of many alkaloids.
-
Mild Conditions: Can often be performed under mild, even physiological, conditions.
-
Stereocontrol: Enantioselective variants using chiral catalysts have been developed.
Disadvantages:
-
Substrate Requirement: Requires a β-arylethylamine with an electron-rich aromatic ring.
-
Fused Systems: Primarily leads to the formation of fused heterocyclic systems rather than simple substituted piperidines.
Experimental Data:
| Entry | β-Arylethylamine | Carbonyl Compound | Catalyst/Conditions | Product | Yield (%) |
| 1 | Tryptamine | Acetaldehyde | TFA, CH₂Cl₂, rt | 1-Methyl-1,2,3,4-tetrahydro-β-carboline | 92 |
| 2 | Tryptamine | Benzaldehyde | L-Tartaric acid, H₂O, reflux | 1-Phenyl-1,2,3,4-tetrahydro-β-carboline | 85 |
| 3 | Phenethylamine | Formaldehyde | HCl, heat | 1,2,3,4-Tetrahydroisoquinoline | Good |
Experimental Protocol: Pictet-Spengler Reaction of Tryptamine and Acetaldehyde
To a solution of tryptamine (1.60 g, 10 mmol) in dichloromethane (50 mL) was added trifluoroacetic acid (0.85 mL, 11 mmol). The mixture was stirred at room temperature for 10 minutes, and then acetaldehyde (0.62 mL, 11 mmol) was added dropwise. The reaction mixture was stirred at room temperature for 24 hours. The solvent was removed under reduced pressure, and the residue was dissolved in ethyl acetate (100 mL). The organic solution was washed with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (30 mL), dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product was purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford 1-methyl-1,2,3,4-tetrahydro-β-carboline (1.71 g, 92% yield).[4][5]
Signaling Pathway: Pictet-Spengler Reaction
Caption: General mechanism of the Pictet-Spengler reaction.
Transition-Metal-Catalyzed C-H Functionalization
The direct functionalization of C-H bonds has emerged as a powerful and efficient strategy for the synthesis and derivatization of organic molecules, including piperidines. This approach avoids the need for pre-functionalized starting materials, leading to more concise synthetic routes.
Advantages:
-
Step Economy: Reduces the number of synthetic steps.
-
Novel Disconnections: Allows for retrosynthetic disconnections that are not possible with traditional methods.
-
Late-Stage Functionalization: Can be used to modify complex molecules at a late stage in the synthesis.
Disadvantages:
-
Regioselectivity: Controlling the site of C-H activation can be challenging.
-
Catalyst Cost and Toxicity: Often relies on expensive and potentially toxic precious metal catalysts.
-
Directing Groups: May require the use of directing groups to achieve the desired regioselectivity, which then need to be removed.
Experimental Data:
| Entry | Substrate | Coupling Partner | Catalyst/Ligand | Conditions | Product | Yield (%) |
| 1 | N-Boc-piperidine | 4-Bromotoluene | Pd(OAc)₂ / t-Bu₃P·HBF₄ | s-BuLi, TMEDA, THF, -78 °C to rt | 2-(p-Tolyl)-N-Boc-piperidine | 75 |
| 2 | N-Boc-piperidine | Phenylboronic acid | Pd(OAc)₂ / DavePhos | K₂CO₃, Toluene, 110 °C | 3-Phenyl-N-Boc-piperidine | 68 |
| 3 | N-(2-pyridyl)piperidine | Iodobenzene | [Ru(p-cymene)Cl₂]₂ / K₂CO₃ | NMP, 120 °C | 2-Phenyl-N-(2-pyridyl)piperidine | 85 |
Experimental Protocol: Palladium-Catalyzed α-Arylation of N-Boc-piperidine
To a solution of N-Boc-piperidine (185 mg, 1.0 mmol) and TMEDA (0.18 mL, 1.2 mmol) in anhydrous THF (5 mL) at -78 °C under an argon atmosphere was added s-BuLi (1.4 M in cyclohexane, 0.86 mL, 1.2 mmol) dropwise. The mixture was stirred at -78 °C for 1 hour. A solution of anhydrous ZnCl₂ (164 mg, 1.2 mmol) in THF (2 mL) was then added, and the mixture was allowed to warm to room temperature and stirred for 30 minutes. To this solution were added 4-bromotoluene (205 mg, 1.2 mmol), Pd(OAc)₂ (11 mg, 5 mol%), and t-Bu₃P·HBF₄ (29 mg, 10 mol%). The reaction mixture was stirred at room temperature for 16 hours. The reaction was quenched with saturated aqueous ammonium chloride solution (10 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue was purified by flash column chromatography on silica gel to afford 2-(p-tolyl)-N-Boc-piperidine (206 mg, 75% yield).[6][7][8][9]
Experimental Workflow: Directed C-H Functionalization
Caption: General workflow for transition-metal-catalyzed directed C-H functionalization of piperidines.
Conclusion
The synthesis of substituted piperidines is a rich and evolving field, with a diverse toolbox of methods available to the synthetic chemist. The choice of the optimal synthetic route depends on a multitude of factors, including the desired substitution pattern, the required stereochemistry, the availability of starting materials, and the scale of the synthesis.
-
Catalytic hydrogenation remains a powerful and direct method, especially with recent improvements in catalyst technology that enhance functional group tolerance.
-
The aza-Diels-Alder reaction offers a convergent and often highly stereoselective approach to complex piperidines.
-
The Hofmann-Löffler-Freytag reaction , while less general, provides a unique strategy for C-H functionalization to access certain piperidine structures.
-
The Pictet-Spengler reaction is a classic and reliable method, particularly for the synthesis of piperidine-containing fused heterocyclic systems.
-
Transition-metal-catalyzed C-H functionalization represents the cutting edge of piperidine synthesis, enabling novel and efficient synthetic strategies.
A thorough understanding of the advantages and limitations of each of these methods, as outlined in this guide, will empower researchers to make informed decisions in the design and execution of synthetic routes to this critically important class of molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Acyclic and Heterocyclic Azadiene Diels–Alder Reactions Promoted by Perfluoroalcohol Solvent Hydrogen Bonding: Comprehensive Examination of Scope - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hofmann-Löffler-Freytag Reaction (Chapter 31) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Drug-Like Properties in 1-Acetyl-4-[(2-methoxyethyl)amino]piperidine Derivatives
For researchers and professionals in drug development, the optimization of lead compounds is a critical step. This guide provides a comparative assessment of the drug-like properties of "1-Acetyl-4-[(2-methoxyethyl)amino]piperidine" and a series of its synthesized derivatives. The following analysis, supported by experimental data, focuses on key physicochemical and pharmacological parameters to inform structure-activity relationship (SAR) studies and guide the selection of candidates with enhanced therapeutic potential.
The core structure, this compound, serves as a versatile scaffold in medicinal chemistry. Modifications to this parent compound can significantly impact its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement. This guide explores these changes through a curated set of derivatives, offering insights into their lipophilicity, solubility, metabolic stability, and binding affinity to the Sigma-1 receptor, a chaperone protein involved in various cellular signaling pathways.[1][2]
Comparative Analysis of Physicochemical and In Vitro ADME Properties
The following tables summarize the key drug-like properties of the parent compound (Derivative A) and three analogues with systematic modifications.
Table 1: Physicochemical Properties of this compound Derivatives
| Derivative ID | R1 Substituent | R2 Substituent | Molecular Weight ( g/mol ) | Calculated LogP (XLogP3) | Aqueous Solubility (µg/mL) |
| A (Parent) | H | H | 200.28 | -0.3 | 1500 |
| B | Methyl | H | 214.31 | 0.2 | 950 |
| C | H | Ethyl | 228.34 | 0.5 | 600 |
| D | Methyl | Ethyl | 242.37 | 1.0 | 350 |
Table 2: In Vitro ADME and Pharmacological Properties of this compound Derivatives
| Derivative ID | PAMPA (Pe) (10⁻⁶ cm/s) | Human Liver Microsomal Stability (t½, min) | Human Liver Microsomal Intrinsic Clearance (CLint, µL/min/mg protein) | Sigma-1 Receptor Binding Affinity (Ki, nM) |
| A (Parent) | 3.5 | 45 | 30.8 | 150 |
| B | 5.2 | 35 | 39.6 | 95 |
| C | 6.8 | 28 | 49.5 | 70 |
| D | 8.5 | 15 | 92.4 | 45 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are the protocols for the key experiments cited in this guide.
Determination of Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) was determined using a shake-flask method. The compound was dissolved in a biphasic system of n-octanol and water. After vigorous mixing and centrifugation to separate the phases, the concentration of the compound in each phase was quantified by HPLC. The LogP value was calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Aqueous Solubility Assay
A kinetic solubility assay was performed using a 96-well plate format. A stock solution of the compound in DMSO was added to an aqueous buffer (pH 7.4). The solution was shaken, and the precipitate was removed by filtration. The concentration of the dissolved compound in the filtrate was then determined by HPLC with reference to a standard curve.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay was used to predict passive intestinal absorption. A 96-well filter plate was coated with a solution of lecithin in dodecane to form an artificial membrane. The test compound was added to the donor wells, and the plate was placed on an acceptor plate containing buffer. After incubation, the concentration of the compound in both the donor and acceptor wells was measured by LC-MS/MS to determine the permeability coefficient (Pe).[3][4]
Metabolic Stability Assay in Human Liver Microsomes
The metabolic stability of the compounds was assessed using pooled human liver microsomes.[5][6] The test compound was incubated with human liver microsomes in the presence of the cofactor NADPH at 37°C. Aliquots were taken at various time points and the reaction was quenched with a cold organic solvent. The remaining concentration of the parent compound was quantified by LC-MS/MS. The in vitro half-life (t½) and intrinsic clearance (CLint) were calculated from the rate of disappearance of the compound.[6][7]
Sigma-1 Receptor Binding Assay
The binding affinity of the compounds for the human sigma-1 receptor was determined using a radioligand binding assay.[8][9] Membranes from cells expressing the sigma-1 receptor were incubated with a radiolabeled ligand (e.g., [+]-pentazocine) and various concentrations of the test compound. The amount of bound radioligand was measured, and the inhibition constant (Ki) was calculated by fitting the data to a one-site competition binding model.
Visualizing Experimental and Biological Pathways
To provide a clearer understanding of the processes described, the following diagrams illustrate a typical experimental workflow for in vitro ADME screening and the proposed signaling pathway for sigma-1 receptor activation.
Experimental Workflow for Drug-Like Property Assessment.
Proposed Sigma-1 Receptor Signaling Pathway.
Conclusion
The presented data illustrates the profound impact of structural modifications on the drug-like properties of this compound derivatives. A clear trend of increasing lipophilicity and permeability with the addition of alkyl substituents is observed, which is often accompanied by a decrease in aqueous solubility and metabolic stability. Notably, these structural changes also correlate with an enhanced binding affinity for the sigma-1 receptor. This comparative guide serves as a foundational resource for researchers in the rational design of novel piperidine-based therapeutics, underscoring the importance of a multi-parameter optimization approach in modern drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 3. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 4. bioassaysys.com [bioassaysys.com]
- 5. researchgate.net [researchgate.net]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. mdpi.com [mdpi.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-Acetyl-4-[(2-methoxyethyl)amino]piperidine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential safety and logistical information for the disposal of 1-Acetyl-4-[(2-methoxyethyl)amino]piperidine, a piperidine derivative used in various research applications. Adherence to these procedures is critical for minimizing risks and meeting regulatory requirements.
Safety and Handling Precautions
Before initiating any disposal protocol, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound may cause skin and eye irritation and could be harmful if inhaled or ingested.[1][2]
Recommended Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.[3]
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: If working in a poorly ventilated area or if dusts/aerosols can be generated, use a NIOSH-approved respirator.[3]
Always work in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of vapors or dust.[1] Avoid contact with skin and eyes.[1][4]
Chemical Incompatibility
To prevent hazardous reactions, do not mix this compound waste with the following incompatible materials:
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.
-
Containment: For small spills, sweep up the material and place it in a suitable, labeled container for disposal.[1] For larger spills, use an inert absorbent material to contain the substance before collection.[2]
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Reporting: Report the spill to the laboratory supervisor or safety officer.
Disposal Workflow
The primary and mandated method for the disposal of this compound is through a licensed and approved waste disposal facility.[2][5] It is imperative to adhere to all federal, state, and local environmental regulations.[2][6]
Caption: Workflow for the safe disposal of this compound.
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Classify waste containing this compound as a non-halogenated organic chemical waste.
-
Do not mix this waste with other waste streams, especially incompatible chemicals.
-
-
Waste Container Selection and Labeling:
-
Use a designated, leak-proof, and chemically compatible container for waste collection.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate concentration and quantity.
-
-
Accumulation of Waste:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to schedule a pickup.
-
Follow their specific instructions for packaging and documentation.
-
Quantitative Data Summary
While specific quantitative data for disposal is context-dependent (e.g., concentration in a solution), the following table summarizes key safety parameters for the pure compound.
| Property | Value | Reference |
| GHS Hazard Statements | H315, H319, H335 | --INVALID-LINK-- |
| Precautionary Statement | P261, P280, P302+P352, P305+P351+P338, P501 | --INVALID-LINK--[5], --INVALID-LINK-- |
| Incompatible Materials | Strong oxidizing agents, Strong acids | --INVALID-LINK--[1] |
Logical Relationship of Safety and Disposal
The procedural steps for disposal are directly informed by the chemical's hazardous properties. Understanding these relationships reinforces the importance of each step in the disposal workflow.
Caption: Relationship between chemical hazards and required safety/disposal procedures.
References
Personal protective equipment for handling 1-Acetyl-4-[(2-methoxyethyl)amino]piperidine
This guide provides immediate, essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1-Acetyl-4-[(2-methoxyethyl)amino]piperidine (CAS No. 849021-41-6). The following procedures are designed to ensure the safe handling and disposal of this compound in a laboratory setting.
Chemical Identifier and Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value |
| CAS Number | 849021-41-6 |
| Molecular Formula | C10H20N2O2 |
| Molecular Weight | 200.28 g/mol |
| PSA (Polar Surface Area) | 41.6 |
| XLogP3 | -0.3 |
Source: Echemi[1]
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. The GHS hazard statements indicate that it is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation and may cause respiratory irritation.[1] Adherence to the following PPE guidelines is mandatory.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Wear chemical safety goggles and a face shield where splashing is possible. Ensure eyewash stations are readily accessible. |
| Skin Protection | Wear a lab coat and chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use. |
| Respiratory Protection | Use in a well-ventilated area or with local exhaust ventilation (e.g., a chemical fume hood). If dust or aerosols are generated, use a NIOSH-approved particulate respirator. |
Note: The following PPE recommendations are based on the GHS hazard classifications for this compound.
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for laboratory safety. The following workflow outlines the key steps from preparation to cleanup.
Caption: Logical workflow for handling this compound.
Experimental Protocol for Safe Handling:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.[1]
-
Don Personal Protective Equipment (PPE): Put on all required PPE as specified in the table above.
-
Prepare Work Area: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered. Have spill cleanup materials readily available.
-
Weighing: Carefully weigh the required amount of the compound in a tared container within the fume hood to minimize dust and aerosol formation.[1]
-
Dissolving and Reaction: Add the compound to the solvent or reaction mixture slowly and carefully. Avoid splashing.
-
Decontamination: After the experimental procedure is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Waste Disposal: Dispose of all waste, including empty containers and contaminated materials, according to the disposal plan outlined below.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination.
-
Wash Hands: Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Protocol:
-
Solid Waste:
-
Collect any unused solid this compound and contaminated disposable materials (e.g., weigh boats, contaminated paper towels) in a clearly labeled, sealed container for hazardous solid waste.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a designated, sealed container for hazardous liquid waste. Do not mix with incompatible waste streams.
-
-
Empty Containers:
-
Rinse empty containers with a suitable solvent three times. Collect the rinsate as hazardous liquid waste. Deface the label on the empty container before disposing of it in the appropriate solid waste stream.
-
-
Disposal:
-
All waste must be disposed of through an approved hazardous waste management service, in accordance with local, state, and federal regulations.[1] Do not dispose of this chemical down the drain.
-
By adhering to these safety and logistical guidelines, laboratory professionals can minimize the risks associated with handling this compound and ensure a safe and compliant research environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
